Product packaging for Tiadilon(Cat. No.:CAS No. 30986-62-0)

Tiadilon

Cat. No.: B011759
CAS No.: 30986-62-0
M. Wt: 351.38 g/mol
InChI Key: LUCWYYXUZVULSK-WCCKRBBISA-N
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Description

Tiadilon, also known as this compound, is a useful research compound. Its molecular formula is C11H21N5O6S and its molecular weight is 351.38 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-Amino-5-guanidinopentanoic acid thiazolidine-2,4-dicarboxylic acid (1:1) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N5O6S B011759 Tiadilon CAS No. 30986-62-0

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;1,3-thiazolidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H7NO4S/c7-4(5(11)12)2-1-3-10-6(8)9;7-4(8)2-1-11-3(6-2)5(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,6H,1H2,(H,7,8)(H,9,10)/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCWYYXUZVULSK-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(NC(S1)C(=O)O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953116
Record name 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1)
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Molecular Weight

351.38 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30986-62-0
Record name L-Arginine, 2,4-thiazolidinedicarboxylate (1:1)
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Record name Tiadilon
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Record name 1,3-Thiazolidine-2,4-dicarboxylic acid--arginine (1/1)
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Record name Thiazolidine-2,4-dicarboxylic, acid compound with L-arginine (1:1)
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Record name TIDIACIC ARGININE
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Foundational & Exploratory

what is the mechanism of action of Tiadinil

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Mechanism of Action of Tiadinil

Introduction

Tiadinil is a novel agrochemical compound belonging to the 1,2,3-thiadiazole class. It is distinguished by its unique mode of action, functioning not as a conventional fungicide with direct antimicrobial properties, but as a potent plant defense activator.[1][2] It is primarily utilized for the control of significant crop diseases, such as rice blast caused by Magnaporthe oryzae.[1] This document provides a detailed technical overview of the mechanism of action of Tiadinil, intended for researchers, scientists, and professionals in drug development.

Core Mechanism: Induction of Systemic Acquired Resistance (SAR)

The primary mechanism of action of Tiadinil is the induction of Systemic Acquired Resistance (SAR) in plants.[1][3] SAR is a long-lasting, broad-spectrum plant immunity that provides protection against a wide array of subsequent infections by fungal, bacterial, and viral pathogens.[1][4] Unlike direct-acting fungicides, Tiadinil primes the plant's innate immune system, leading to a more robust and durable defense response.

Metabolic Activation

Upon application and absorption by the plant, Tiadinil, which is chemically N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, functions as a pro-drug. It undergoes metabolic conversion to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03) .[1] It is this SV-03 metabolite that is the actual elicitor of the SAR response.

Position in the Salicylic Acid (SA) Signaling Pathway

The induction of SAR is intrinsically linked to the salicylic acid (SA) signaling pathway. However, a critical finding from extensive research is that Tiadinil, via its active metabolite SV-03, acts downstream of salicylic acid accumulation .[4] This has been conclusively demonstrated in studies using transgenic tobacco plants (NahG) that are engineered to express a salicylate hydroxylase gene, rendering them incapable of accumulating SA. In these NahG plants, Tiadinil and SV-03 can still induce disease resistance and the expression of defense-related genes.[4] This indicates that the site of action for SV-03 is located at or below the level of SA in the signaling cascade, triggering the pathway without needing to increase the plant's endogenous SA levels.

This mechanism is distinct from other plant activators that may function upstream by stimulating SA biosynthesis. The activation of the SAR pathway by Tiadinil leads to the systemic expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes , including PR-1, PR-2, and PR-5.[1][5]

Signaling Pathway Diagram

Tiadinil_Pathway cluster_plant_cell Plant Cell Tiadinil Tiadinil (Pro-drug) SV03 SV-03 (Active Metabolite) Tiadinil->SV03 Metabolic Conversion NPR1 NPR1 SV03->NPR1 Activates Downstream (SA-Independent) SA_Pool Salicylic Acid (SA) Accumulation SA_branch SA_Pool->SA_branch TGA TGA Transcription Factors NPR1->TGA Interacts with PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) TGA->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Pathogen Pathogen Attack Pathogen->SA_Pool Upstream Signal SA_branch->NPR1 Activates

Caption: Tiadinil is metabolized to SV-03, which activates the SAR pathway downstream of SA.

Quantitative Data

While the primary mode of action is SAR induction, Tiadinil has demonstrated some direct antifungal properties at concentrations significantly higher than those required for plant defense activation.[5]

ParameterPathogenConcentrationEffectSource
In Vitro Mycelial Growth Stagonosporopsis citrulli≥ 100 ppmComplete Inhibition[5][6]
In Vitro Conidial Germination Stagonosporopsis citrulli≥ 2000 ppmComplete Inhibition[5][6]
Application MethodPathogenHost PlantConcentrationEffectSource
Foliar Application Stagonosporopsis citrulliWatermelon≥ 10 ppmSignificant reduction in disease severity[6]
Foliar Application Stagonosporopsis citrulliWatermelon≥ 1000 ppmSignificantly lower disease severity compared to drench application[5][6]

Experimental Protocols

The mechanism of Tiadinil has been elucidated through a series of key experiments. Detailed methodologies are outlined below.

Protocol 1: In Vivo Disease Resistance Assay (Local Lesion Assay)

This protocol is used to determine the ability of Tiadinil to induce resistance against a virus, such as Tobacco Mosaic Virus (TMV), in a host plant that forms localized lesions.

  • Plant Cultivation: Grow Nicotiana tabacum cv. Xanthi-nc or Nicotiana glutinosa plants in a controlled environment (22-25°C, 16h photoperiod) until they reach the 4-5 true leaf stage. These plants carry a resistance gene that causes hypersensitive response lesions upon viral infection.

  • Chemical Treatment: Prepare a solution of Tiadinil (e.g., 100 µM in 0.1% Tween 20). Apply the solution as a soil drench to a set of test plants. Apply a control solution (0.1% Tween 20 only) to a separate set of plants.

  • Induction Period: Allow a 48-72 hour period for the plant to absorb the compound and induce its defense systems.

  • Pathogen Inoculation: Prepare a TMV inoculum (e.g., 0.1 µg/mL in phosphate buffer). Lightly dust the upper surface of two leaves per plant with carborundum (an abrasive). Gently rub 50-100 µL of the viral inoculum onto the leaf surface.

  • Incubation and Evaluation: Rinse the leaves with water after inoculation. Keep the plants in the controlled environment for 3-5 days. Count the number of necrotic local lesions that form on the inoculated leaves. A significant reduction in the number of lesions in the Tiadinil-treated plants compared to the control indicates induced resistance.

Protocol 2: Analysis of Salicylic Acid Dependency using NahG Plants

This crucial experiment determines if the action of Tiadinil is dependent on the plant's ability to accumulate salicylic acid.

  • Plant Material: Use both wild-type (e.g., Nicotiana tabacum cv. Samsun NN) and transgenic NahG tobacco plants of the same age and growth stage.

  • Experimental Design: Divide the plants into four groups:

    • Wild-type + Control Treatment

    • Wild-type + Tiadinil Treatment

    • NahG + Control Treatment

    • NahG + Tiadinil Treatment

  • Treatment and Inoculation: Follow steps 2, 3, and 4 from Protocol 1 for all four groups.

  • Evaluation: After 3-5 days, count the local lesions for each group.

  • Interpretation of Results:

    • If Tiadinil reduces lesions in wild-type plants but not in NahG plants, its action is SA-dependent.

    • If Tiadinil reduces lesions in both wild-type and NahG plants, its action is SA-independent and it acts downstream of SA accumulation. The latter is the confirmed result for Tiadinil.[4]

Protocol 3: Analysis of Pathogenesis-Related (PR) Gene Expression

This protocol uses quantitative reverse transcription PCR (RT-qPCR) to measure the induction of SAR marker genes.

  • Treatment and Sampling: Treat plants with Tiadinil or a control solution as described in Protocol 1. At various time points post-treatment (e.g., 0, 24, 48, 72 hours), collect leaf tissue from systemic, non-treated leaves. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the leaf tissue using a suitable kit (e.g., TRIzol or a column-based method). Treat the RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design primers specific to the target PR genes (PR-1a, PR-2, etc.) and a stable reference gene (e.g., Actin or EF1α).

    • Perform qPCR using a SYBR Green-based master mix with the synthesized cDNA as a template.

    • Run the reaction on a real-time PCR cycler.

  • Data Analysis: Calculate the relative expression levels of the target PR genes using the ΔΔCt method, normalizing to the expression of the reference gene. A significant increase in PR gene transcripts in Tiadinil-treated plants compared to controls indicates SAR induction.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Cultivate Plants (e.g., Tobacco) E1 Apply Treatments (Soil Drench / Foliar Spray) P1->E1 P2 Prepare Tiadinil & Control Solutions P2->E1 E2 Wait for Induction Period (48-72h) E1->E2 E3 Inoculate with Pathogen (e.g., TMV) E2->E3 A2 Collect Systemic Leaves for Gene Expression E2->A2 A1 Evaluate Disease Symptoms (Count Lesions) E3->A1 A4 Analyze Data & Compare to Control A1->A4 A3 Perform RT-qPCR for PR Genes A2->A3 A3->A4

Caption: Workflow for evaluating Tiadinil's ability to induce systemic resistance in plants.

Conclusion

The mechanism of action of Tiadinil is a sophisticated example of induced resistance in plant protection. By being metabolized into the active compound SV-03, it effectively activates the plant's systemic acquired resistance pathway. Its unique point of action, downstream of salicylic acid accumulation, distinguishes it from many other chemical inducers and underscores its utility in integrated pest management programs. This indirect approach, which leverages the plant's own defense machinery, offers a durable and broad-spectrum method for disease control, reducing the selective pressure for pathogen resistance development compared to traditional fungicides.

References

Tiadinil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil is a novel plant activator that induces Systemic Acquired Resistance (SAR) in plants, offering a unique mode of action for controlling a range of plant diseases, most notably rice blast. Developed by Nihon Nohyaku Co., Ltd., Tiadinil itself possesses minimal direct antimicrobial activity. Instead, it is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite triggers the plant's innate defense mechanisms, leading to the expression of pathogenesis-related (PR) genes and subsequent broad-spectrum disease resistance. This technical guide provides a comprehensive overview of the discovery, a detailed synthesis protocol, and the mechanism of action of Tiadinil, including its role in the SAR signaling pathway.

Discovery and Development

Tiadinil, with the chemical name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, was discovered and developed by Nihon Nohyaku Co., Ltd.[1][2] It emerged from a research program focused on the synthesis and screening of 1,2,3-thiadiazole derivatives for novel agrochemical activities.[1][2] The compound is characterized by its unique 1,2,3-thiadiazole heterocyclic moiety and its innovative mode of action, which involves the induction of the plant's own defense systems.[1][2] Tiadinil was registered in Japan in 2003 under the trade name V-GET® for the control of rice blast.[2]

Chemical Synthesis

The synthesis of Tiadinil is achieved through a multi-step process culminating in the acylation of 3-chloro-4-methylaniline with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The overall synthesis can be broken down into two key stages: the synthesis of the thiadiazole intermediate and the final coupling reaction.

Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride

The precursor, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, is converted to its more reactive acid chloride derivative.

Experimental Protocol:

  • To a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane), an excess of thionyl chloride (SOCl₂) is added.

  • A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.

  • The reaction mixture is heated under reflux until the evolution of gas (HCl and SO₂) ceases, indicating the completion of the reaction.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which can be used in the next step without further purification.

Synthesis of Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)

The final step involves the amide bond formation between the synthesized acid chloride and the corresponding aniline.

Experimental Protocol:

  • In a reaction vessel, 3-chloro-4-methylaniline is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

  • An appropriate base (e.g., triethylamine or pyridine) is added to the solution to act as an acid scavenger.

  • The solution is cooled in an ice bath, and a solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the same solvent is added dropwise with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base.

  • The filtrate is washed successively with dilute acid (e.g., 1N HCl) to remove excess base, and then with a saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude Tiadinil is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a solid.

Table 1: Physicochemical Properties of Tiadinil

PropertyValue
Chemical Formula C₁₁H₁₀ClN₃OS
Molecular Weight 267.73 g/mol
CAS Number 223580-51-6
Appearance Solid
Melting Point 111-113 °C

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Tiadinil's primary mode of action is not direct fungitoxicity but rather the activation of the plant's innate immune system through a process known as Systemic Acquired Resistance (SAR).

Metabolic Activation

Upon application and absorption by the plant, Tiadinil is metabolized to 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This carboxylic acid derivative is the biologically active molecule responsible for inducing the SAR response.

The SAR Signaling Pathway

The SAR pathway is a crucial defense mechanism in plants that provides long-lasting, broad-spectrum resistance to a variety of pathogens. The signaling cascade is complex and involves the accumulation of the signaling molecule salicylic acid (SA). However, the active metabolite of Tiadinil, SV-03, acts downstream of SA accumulation. This means it can trigger the SAR response even in plants where SA accumulation is blocked. This positioning in the signaling pathway is a key aspect of its mode of action.

SAR_Pathway cluster_pathogen Pathogen Attack or Elicitor cluster_plant_cell Plant Cell Pathogen Pathogen SA_biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_biosynthesis induces SA Salicylic Acid Accumulation SA_biosynthesis->SA NPR1 NPR1 Activation SA->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression (PR-1, PR-2, PR-5) NPR1->PR_Genes activates SAR Systemic Acquired Resistance PR_Genes->SAR Tiadinil_Metabolite Tiadinil Metabolite (SV-03) Tiadinil_Metabolite->NPR1 activates (downstream of SA) qRT_PCR_Workflow Sample Plant Tissue (Tiadinil-treated vs. Control) RNA_Extraction Total RNA Extraction Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (with SYBR Green and Gene-Specific Primers) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Gene Expression using 2-ΔΔCt method) qPCR->Data_Analysis

References

early studies on Tiadinil efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Efficacy of Tiadinil

Introduction

Tiadinil is a novel plant defense activator belonging to the 1,2,3-thiadiazole class of compounds.[1] Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil's primary mode of action is the induction of Systemic Acquired Resistance (SAR) in plants, effectively stimulating the host's own defense mechanisms.[2][3] First registered in Japan in 2003 for disease management in rice, it has shown significant efficacy against critical pathogens such as Magnaporthe oryzae, the causal agent of rice blast.[1] This technical guide synthesizes findings from early studies to provide a comprehensive overview of Tiadinil's efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Tiadinil functions by activating the SAR pathway, a potent innate immunity system in plants that confers broad-spectrum and long-lasting resistance against a variety of pathogens.[2][3] Upon application, Tiadinil is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[1] This metabolite is responsible for triggering the plant's defense response.

Key characteristics of Tiadinil-induced SAR include:

  • PR Gene Expression: It stimulates the expression of SAR marker genes, such as PR-1, PR-2, and PR-5, which are crucial components of the plant defense arsenal.[2][3]

  • Salicylic Acid (SA) Independence: Interestingly, studies in tobacco have shown that Tiadinil's active metabolite, SV-03, can induce SAR without the accumulation of salicylic acid, a conventional key signaling molecule in the SAR pathway. This suggests that SV-03 acts downstream of SA or on a parallel signaling pathway.[2][4]

G Tiadinil-Induced Systemic Acquired Resistance (SAR) Pathway Tiadinil Tiadinil Application Metabolite Active Metabolite (SV-03) Tiadinil->Metabolite Metabolism in plant Downstream_Signal Downstream Signaling (SA-Independent) Metabolite->Downstream_Signal SA_Pathway Salicylic Acid (SA) Accumulation PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) Downstream_Signal->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Tiadinil's activation of the SAR pathway.

Quantitative Efficacy Data

Early research quantified Tiadinil's efficacy both in vitro, to assess direct antifungal properties, and in vivo, to measure its protective effects in plants.

Table 1: In Vitro Antifungal Activity of Tiadinil against Stagonosporopsis citrulli
Fungal StageParameterEffective Concentration (ppm)Outcome
MyceliumMycelial Growth≥ 100Complete Inhibition[1][4]
ConidiaConidial Germination≥ 2000Complete Inhibition[1][4]
ConidiaGerm Tube Elongation≥ 2000Complete Inhibition[1][4]

Data derived from studies on the causal agent of gummy stem blight in watermelon.

Table 2: In Vivo Disease Control Efficacy of Tiadinil
Host PlantPathogenApplication MethodKey Finding
RiceMagnaporthe oryzae (Rice Blast)Nursery box / Water applicationExcellent control of rice blast disease.[1]
WatermelonStagonosporopsis citrulli (Gummy Stem Blight)Foliar Spray (≥ 10 ppm)Significantly reduced disease severity compared to non-treated controls.[4]
WatermelonStagonosporopsis citrulliFoliar Spray vs. Drench (at ≥ 1000 ppm)Foliar application resulted in significantly lower disease severity than drench application.[4]
TeaColletotrichum camelliae (Tea Anthracnose)Not specifiedDemonstrates control against tea anthracnose.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods described in early Tiadinil studies.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol assesses the direct antifungal activity of a compound on fungal growth.

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Compound Incorporation: While the PDA is still molten (approx. 45-50°C), amend it with Tiadinil to achieve a range of final concentrations (e.g., 10, 50, 100, 200 ppm). A stock solution of Tiadinil in a suitable solvent (e.g., DMSO) is used. An equivalent volume of solvent is added to control plates.

  • Plating: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing culture of the target fungus (e.g., S. citrulli) onto the center of each plate.

  • Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 25°C) for several days.

  • Data Collection: Measure the radial growth of the fungal colony daily. The experiment is concluded when the fungus on the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the control.

G Workflow for In Vitro Mycelial Growth Inhibition Assay start Start prep_media Prepare & Sterilize Potato Dextrose Agar (PDA) start->prep_media amend_media Amend PDA with Tiadinil at Various Concentrations prep_media->amend_media pour_plates Pour Amended & Control Plates amend_media->pour_plates inoculate Inoculate with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate at 25°C in Darkness inoculate->incubate measure Measure Radial Growth Periodically incubate->measure analyze Calculate Percentage of Inhibition measure->analyze end_node End analyze->end_node

A typical workflow for assessing in vitro antifungal activity.
Protocol 2: Analytical Method for Tiadinil Extraction from Plant Tissues

This protocol outlines a general procedure for extracting and cleaning up Tiadinil from agricultural products for quantification by LC-MS/MS.[5]

  • Sample Preparation: Weigh a homogenized sample of the agricultural product (e.g., 10.0 g of grains). Add 20 mL of 0.1 mol/L hydrochloric acid and let it stand for 30 minutes.

  • Extraction: Add 80 mL of acetonitrile, homogenize the mixture, and perform suction filtration to separate the liquid extract from the solid plant material.

  • Initial Cleanup (Solid-Phase Extraction):

    • Take a measured aliquot of the filtrate.

    • Concentrate the solution at <40°C.

    • Pass the concentrated solution through an octadecylsilanized silica gel cartridge to separate fractions. Elute Tiadinil using a water/methanol mixture (e.g., 1:4 v/v).

  • Secondary Cleanup:

    • Concentrate the Tiadinil fraction at <40°C to remove the solvent.

    • Redissolve the residue in a methanol and ethyl acetate mixture.

    • Pass this solution through an alumina (neutral) cartridge.

    • Elute the final Tiadinil fraction with an ethyl acetate/methanol mixture (e.g., 9:1 v/v).

  • Quantification:

    • Concentrate the final eluate to dryness at <40°C.

    • Dissolve the residue in a specific volume of a suitable solvent (e.g., water/methanol 3:7 v/v).

    • Analyze the final solution using LC-MS/MS against a calibration curve prepared from a reference standard of Tiadinil.[5]

Indirect Defense Mechanisms

Beyond SAR against pathogens, Tiadinil has also been shown to influence plant responses to herbivores. A study on tea plants (Camellia sinensis) demonstrated that Tiadinil treatment enhanced the production of herbivore-induced plant volatiles (HIPVs) following an attack by the herbivorous mite Tetranychus kanzawai.[6] These volatiles acted as a signal to attract the predatory mite Neoseiulus womersleyi, a natural enemy of the herbivore. This indicates that Tiadinil can bolster a plant's indirect defense mechanisms, which are mediated by a third trophic level.[6]

G Logical Flow of Tiadinil's Indirect Defense Activation Tiadinil Tiadinil Treatment Plant Tea Plant (Primed State) Tiadinil->Plant Induces Volatiles Enhanced Production of Herbivore-Induced Volatiles Plant->Volatiles Herbivore Herbivore Attack (T. kanzawai) Herbivore->Volatiles Triggers Predator Attraction of Predatory Mite (N. womersleyi) Volatiles->Predator Attracts

Tiadinil enhances herbivore-induced plant volatiles.

Conclusion

Early studies on Tiadinil firmly established its role as a potent plant defense activator. Its primary mechanism involves the induction of Systemic Acquired Resistance, characterized by the expression of defense-related genes through a pathway that can operate independently of salicylic acid accumulation. While developed for controlling fungal diseases like rice blast, research has also revealed its efficacy against other pathogens and even a capacity for direct, albeit concentration-dependent, antifungal activity. Furthermore, Tiadinil's ability to enhance indirect defenses against herbivores highlights its multifaceted impact on plant immunity. These foundational studies paved the way for its use as a valuable tool in integrated pest management strategies, promoting a more sustainable approach to crop protection.

References

Tiadinil: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil is a systemic fungicide that operates through a unique mode of action, inducing systemic acquired resistance (SAR) in plants rather than exhibiting direct antimicrobial activity.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties of Tiadinil, its mechanism of action within plant signaling pathways, and detailed experimental protocols for its synthesis, quantification, and bio-efficacy evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Identity and Properties

Tiadinil, with the IUPAC name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a synthetic compound belonging to the thiadiazole carboxamide class of chemicals.[3] Its fundamental identifiers and physicochemical properties are summarized in the tables below.

Identification
IdentifierValue
IUPAC NameN-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide[3]
CAS Number223580-51-6[3][4][5][6]
Molecular FormulaC₁₁H₁₀ClN₃OS[3][4][5][6]
Molecular Weight267.74 g/mol [3][4]
InChI KeyVJQYLJSMBWXGDV-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl
Physicochemical Properties
PropertyValue
Physical StateBeige solid, white to off-white crystalline powder[5][6]
Melting Point111-113 °C[5]
Solubility in Water13.2 mg/L (at 20 °C)[5][6]
Solubility in Organic SolventsMethanol: 124 g/L (at 20°C)[6]
pKa10.52 ± 0.70 (Predicted)[5]
Vapor Pressure1.03 x 10⁻⁶ Pa[5]
Partition Coefficient (logP)3.68 (at 25 °C)[5]

Chemical Structure

The chemical structure of Tiadinil consists of a 1,2,3-thiadiazole ring linked via a carboxamide group to a 3-chloro-4-methylphenyl moiety.

Caption: Chemical structure of Tiadinil.

Mode of Action and Signaling Pathway

Tiadinil is recognized as a plant activator, functioning by inducing Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense response in plants.[1][2] Unlike traditional fungicides, Tiadinil itself possesses poor direct inhibitory activity against pathogens.[5] Its efficacy lies in its ability to prime the plant's innate immune system.

Upon application, Tiadinil is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite is responsible for activating the SAR signaling pathway. Notably, SV-03 acts downstream of salicylic acid (SA) accumulation, a key signaling molecule in plant defense. This means that while it triggers the SA-dependent defense responses, it does not necessarily lead to a significant increase in the overall concentration of SA in the plant. This mode of action ultimately leads to the expression of pathogenesis-related (PR) genes, which encode proteins that contribute to enhanced resistance against a wide range of pathogens.

Tiadinil_Signaling_Pathway cluster_application Exogenous Application cluster_plant_metabolism Plant Metabolism cluster_sar_pathway Systemic Acquired Resistance (SAR) Pathway Tiadinil Tiadinil Application Metabolism Metabolic Conversion Tiadinil->Metabolism SV03 Active Metabolite (SV-03) Metabolism->SV03 Downstream_Signaling Downstream SA Signaling SV03->Downstream_Signaling Acts downstream of SA SA_Accumulation Salicylic Acid (SA) Accumulation SA_Accumulation->Downstream_Signaling NPR1 NPR1 Activation Downstream_Signaling->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Resistance Enhanced Disease Resistance PR_Genes->Resistance

Caption: Tiadinil's mode of action via the SAR pathway.

Experimental Protocols

Synthesis of Tiadinil

The synthesis of Tiadinil can be achieved through the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-chloro-4-methylaniline. The following is a representative protocol based on general synthetic procedures for similar compounds.

Materials:

  • 4-methyl-1,2,3-thiadiazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 3-chloro-4-methylaniline

  • Triethylamine (Et₃N)

  • Dry tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

  • 1N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride:

    • A mixture of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and an excess of thionyl chloride is refluxed for 2-3 hours.

    • The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

  • Amide Formation:

    • Dissolve 3-chloro-4-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dry THF in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.05 equivalents) in dry THF to the cooled reaction mixture with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • The reaction mixture is quenched by the addition of water and extracted three times with ethyl acetate.

    • The combined organic layers are washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure Tiadinil.

Quantification of Tiadinil by LC-MS/MS

This protocol describes the determination of Tiadinil residues in agricultural products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • Tiadinil analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • 0.1 M Hydrochloric acid

  • Ammonium acetate

  • Formic acid

  • Alumina (neutral) solid-phase extraction (SPE) cartridges

  • Octadecylsilanized silica gel (C18) SPE cartridges

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of 0.1 M HCl and let it stand for 30 minutes.

    • Add 80 mL of acetonitrile and homogenize for 2-3 minutes.

    • Filter the mixture under suction.

    • Re-extract the residue with 50 mL of acetonitrile/water (4:1, v/v), homogenize, and filter.

    • Combine the filtrates and adjust the final volume to 200 mL with acetonitrile/water (4:1, v/v).

  • Clean-up:

    • Take an aliquot of the extract and concentrate it under reduced pressure at 40 °C.

    • The extract is then passed through a C18 SPE cartridge for initial cleanup, followed by an alumina (neutral) SPE cartridge for further purification.

    • Elute the analyte from the alumina cartridge with a suitable solvent mixture, such as ethyl acetate/methanol.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and reconstitute the residue in a suitable injection solvent (e.g., methanol/water).

    • Inject the sample into the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Monitor the precursor ion and at least two product ions for quantification and confirmation, respectively.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the Tiadinil analytical standard.

    • Quantify the amount of Tiadinil in the sample by comparing its peak area to the calibration curve.

Bioassay for Fungicide Efficacy against Magnaporthe oryzae (Rice Blast)

This protocol describes a detached leaf assay to evaluate the efficacy of Tiadinil in inducing resistance against the rice blast fungus, Magnaporthe oryzae.

Materials:

  • Rice plants (a susceptible cultivar), 3-4 weeks old

  • Magnaporthe oryzae culture

  • Tiadinil solution at various concentrations

  • Control solution (e.g., water with a surfactant)

  • Sterile distilled water

  • Tween 20 (surfactant)

  • Petri dishes

  • Filter paper

  • Growth chamber

Procedure:

  • Plant Treatment:

    • Prepare solutions of Tiadinil at the desired test concentrations (e.g., 10, 50, 100, 200 ppm) in water with 0.02% (v/v) Tween 20.

    • Spray the rice plants with the Tiadinil solutions until runoff.

    • Spray a control group of plants with the control solution.

    • Keep the treated plants in a greenhouse for 3-5 days to allow for the induction of systemic resistance.

  • Inoculum Preparation:

    • Grow M. oryzae on a suitable agar medium (e.g., oatmeal agar) for 10-14 days to induce sporulation.

    • Flood the plates with sterile distilled water containing 0.02% Tween 20 and gently scrape the surface to release the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension to a concentration of 1 x 10⁵ conidia/mL using a hemocytometer.

  • Detached Leaf Inoculation:

    • Excise healthy, fully expanded leaves from both the Tiadinil-treated and control plants.

    • Place the leaves on moist filter paper in Petri dishes.

    • Place 5 µL droplets of the M. oryzae conidial suspension at marked spots on the adaxial surface of each leaf.

    • Seal the Petri dishes and incubate them in a growth chamber at 25-28 °C with a 12-hour photoperiod.

  • Disease Assessment:

    • After 5-7 days of incubation, assess the disease severity by measuring the diameter of the lesions that develop at the inoculation sites.

    • Calculate the percentage of disease inhibition for each Tiadinil concentration compared to the control.

Bioassay_Workflow cluster_preparation Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Plant_Treatment Treat Rice Plants (Tiadinil & Control) Incubation_SAR Incubate for SAR Induction (3-5 days) Plant_Treatment->Incubation_SAR Leaf_Excision Excise Detached Leaves Incubation_SAR->Leaf_Excision Inoculum_Prep Prepare M. oryzae Conidial Suspension Inoculation Spot Inoculate with M. oryzae Inoculum_Prep->Inoculation Leaf_Excision->Inoculation Incubation_Disease Incubate for Disease Development (5-7 days) Inoculation->Incubation_Disease Assessment Assess Disease Severity (Lesion Size) Incubation_Disease->Assessment Calculation Calculate % Disease Inhibition Assessment->Calculation

Caption: Workflow for the detached leaf bioassay.

Conclusion

Tiadinil represents a significant advancement in fungicide technology, offering a sustainable approach to disease management by activating the plant's own defense mechanisms. Its well-characterized chemical properties and unique mode of action make it a valuable tool for both practical agriculture and fundamental research in plant-pathogen interactions. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and evaluation of Tiadinil and similar compounds, facilitating further research and development in the field of crop protection.

References

The Biological Activity of Tiadinil: A Technical Guide to a Systemic Acquired Resistance Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a novel fungicide that belongs to the 1,2,3-thiadiazole class of compounds. It is recognized primarily for its unique mode of action as a plant activator, inducing Systemic Acquired Resistance (SAR) in a variety of plant species.[1][2][3] Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil stimulates the plant's innate immune system to defend against a broad spectrum of pathogens, including fungi and viruses.[1][3] This technical guide provides an in-depth overview of the biological activity of Tiadinil, focusing on its mechanism of action, quantitative bioactivity, and the experimental protocols used for its evaluation.

Mechanism of Action: Induction of Systemic Acquired Resistance

The primary mechanism of action of Tiadinil is the induction of Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum plant defense response. SAR is typically activated upon localized infection and primes the entire plant for a more rapid and robust response to subsequent pathogen attacks.

Tiadinil treatment leads to the expression of a suite of defense-related genes, including pathogenesis-related (PR) genes such as PR-1, PR-2, and PR-5.[1] The upregulation of these genes is a hallmark of SAR activation.

A key aspect of Tiadinil's mode of action involves its metabolism within the plant. Tiadinil is converted to its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite has been shown to be a potent inducer of SAR. Notably, SV-03 can induce PR gene expression and disease resistance in NahG transgenic tobacco plants. These plants are engineered to be unable to accumulate salicylic acid (SA), a key signaling molecule in the conventional SAR pathway. This finding strongly suggests that the biological activity of Tiadinil, through its metabolite SV-03, can function via a salicylic acid-independent pathway or acts downstream of SA accumulation.

Signaling Pathway of Tiadinil-Induced SAR

The following diagram illustrates the proposed signaling pathway for Tiadinil-induced Systemic Acquired Resistance.

Tiadinil_SAR_Pathway cluster_plant_cell Plant Cell Tiadinil Tiadinil SV03 SV-03 (Active Metabolite) Tiadinil->SV03 Metabolism SA_independent SA-Independent Signaling Cascade SV03->SA_independent PR_Genes PR Gene Expression (PR-1, PR-2, PR-5) SA_independent->PR_Genes SA_dependent SA-Dependent Signaling Pathway SA_dependent->PR_Genes Conventional Pathway SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_molecular Molecular Analysis invitro_assay Mycelial Growth/ Spore Germination Assay mic_determination Determination of MIC/EC50 invitro_assay->mic_determination end End mic_determination->end plant_treatment Plant Treatment (Foliar Spray/Soil Drench) pathogen_inoculation Pathogen Inoculation plant_treatment->pathogen_inoculation rna_extraction RNA Extraction from Treated Plants plant_treatment->rna_extraction disease_assessment Disease Severity Assessment pathogen_inoculation->disease_assessment disease_assessment->end gene_expression PR Gene Expression Analysis (Northern Blot/qRT-PCR) rna_extraction->gene_expression gene_expression->end start Start start->invitro_assay start->plant_treatment

References

Tiadinil's Mode of Action in Plant Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiadinil is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), providing broad-spectrum and long-lasting protection against a variety of plant pathogens, most notably rice blast caused by Magnaporthe oryzae. Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil functions by priming the plant's innate immune system. Upon application, Tiadinil is metabolized into its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite triggers a signaling cascade that is largely dependent on the salicylic acid (SA) pathway, culminating in the expression of pathogenesis-related (PR) genes and the establishment of a systemic defense-ready state. This guide provides a comprehensive technical overview of Tiadinil's mode of action, including its efficacy, the underlying molecular mechanisms, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows.

Introduction to Tiadinil and Systemic Acquired Resistance (SAR)

Tiadinil, chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a commercialized plant activator. It does not possess direct fungicidal properties but rather protects plants by inducing their natural defense mechanisms[1][2]. This induced resistance is a well-characterized phenomenon known as Systemic Acquired Resistance (SAR). SAR is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized exposure to a pathogen or a chemical inducer[3][4].

The induction of SAR is a key strategy in modern crop protection, offering a more sustainable approach compared to conventional fungicides by reducing the risk of pathogen resistance and minimizing environmental impact[1][5]. Tiadinil has proven to be highly effective in controlling rice blast disease, a major threat to rice production worldwide[1][6].

Quantitative Data on Tiadinil Efficacy

The efficacy of Tiadinil in controlling plant diseases, particularly rice blast, has been documented in various studies. The following tables summarize the available quantitative data on its performance.

PathogenHost PlantApplication MethodConcentration/DosageEfficacy (% Disease Reduction/Inhibition)Reference
Magnaporthe oryzaeRiceField Trial (T3 treatment)Not Specified85.8% (average over two years)[7]
Magnaporthe oryzaeRiceField Trial (Nativo 75% WG)High Rate92.15% (Severity on Panicle)[8]
Magnaporthe oryzaeRiceField Trial (Azoxystrobin + Difenoconazole)Not Specified32-33% (Severity Reduction)[9]
Stagonosporopsis citrulliWatermelonIn vitro (Mycelial Growth)≥ 100 ppm100%[10]
Stagonosporopsis citrulliWatermelonIn vitro (Conidial Germination)≥ 2000 ppm100%[10]

Note: The field trial data for rice blast often involves combination treatments or comparisons with other fungicides, and the specific contribution of Tiadinil's SAR effect can be influenced by these factors.

Molecular Mode of Action: The Signaling Pathway

The mode of action of Tiadinil is centered around the activation of the plant's salicylic acid (SA) signaling pathway. The key steps are outlined below:

  • Metabolic Activation: Following application, Tiadinil is converted within the plant to its active metabolite, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid)[6].

  • Signal Perception and Transduction: While the direct molecular target of SV-03 is not definitively identified, it is known to act downstream of or at the same level as SA accumulation[11]. This suggests that SV-03 may interact with a receptor or signaling component that bypasses the need for de novo SA synthesis at the site of action.

  • NPR1-Dependent Pathway Activation: The signaling cascade converges on the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Upon SA accumulation (or activation by SV-03), cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus[3].

  • Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA (TGACG-binding) transcription factors. This complex then binds to the promoters of defense-related genes, including Pathogenesis-Related (PR) genes such as PR1, PR2, and PR5, initiating their transcription[2][12].

  • Role of OsWRKY45 in Rice: In rice, the transcription factor OsWRKY45 is a pivotal player in the SA-mediated defense pathway and is implicated in the resistance induced by chemical activators like benzothiadiazole (BTH), which has a similar mode of action to Tiadinil[6][13][14]. OsWRKY45 acts downstream of SA and is involved in the activation of a specific subset of defense genes[15]. It is highly likely that Tiadinil-induced SAR in rice also involves the activation of the OsWRKY45-dependent signaling pathway.

  • Establishment of SAR: The systemic expression of PR proteins, which have antimicrobial properties, and the accumulation of other defense compounds contribute to the establishment of a long-lasting, broad-spectrum resistance throughout the plant[3][4].

Signaling Pathway Diagram

Tiadinil_SAR_Pathway cluster_plant_cell Plant Cell Tiadinil Tiadinil SV03 SV-03 (Active Metabolite) Tiadinil->SV03 Metabolism SA_pathway Salicylic Acid (SA) Signaling Pathway SV03->SA_pathway Activates NPR1_inactive NPR1 (inactive) (Cytoplasm) SA_pathway->NPR1_inactive Triggers monomerization and nuclear translocation OsWRKY45 OsWRKY45 (in Rice) SA_pathway->OsWRKY45 Activates (in rice) NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active TGA_TF TGA Transcription Factors NPR1_active->TGA_TF Interacts with PR_genes Pathogenesis-Related (PR) Genes (e.g., PR1, PR2, PR5) TGA_TF->PR_genes Induces expression OsWRKY45->PR_genes Induces expression SAR Systemic Acquired Resistance (SAR) PR_genes->SAR Leads to

Caption: Simplified signaling pathway of Tiadinil-induced Systemic Acquired Resistance (SAR).

Detailed Experimental Protocols

Protocol for Evaluating SAR Induction in Rice against Magnaporthe oryzae

This protocol is adapted from methodologies described for inducing and assessing SAR in rice[11][16][17][18][19][20].

1. Plant Material and Growth Conditions:

  • Use a susceptible rice variety (e.g., Lijiangxin-tuan-heigu background) for clear disease symptom observation.

  • Sow seeds in plastic trays filled with soil and grow in a greenhouse for three weeks.

  • Apply a nitrogen-based fertilizer 72 hours before inoculation to ensure plant vigor.

2. Tiadinil Treatment:

  • Prepare a stock solution of Tiadinil in a suitable solvent (e.g., acetone) and then dilute to the desired concentrations with water containing a surfactant (e.g., 0.02% Tween-20).

  • Apply Tiadinil as a soil drench or foliar spray at various concentrations (e.g., 10, 50, 100 ppm).

  • Include a mock-treated control group (solvent and surfactant only).

  • Treat the plants 3-7 days before pathogen inoculation to allow for the establishment of SAR.

3. Magnaporthe oryzae Inoculation:

  • Culture a virulent strain of M. oryzae on oatmeal-dextrose-agar (ODA) medium for 7 days.

  • Induce conidia production by flattening the culture and incubating under fluorescent light for 3 days.

  • Harvest conidia by scraping the plates in sterile distilled water and filtering through gauze.

  • Prepare a conidial suspension of 1 x 10^6 conidia/mL in water with 0.02% Silwet L-77 or 0.05% Tween 20.

  • Spray the rice seedlings with the conidial suspension until runoff.

  • Incubate the inoculated seedlings in a moist chamber at 25°C for 24 hours in the dark to facilitate infection.

  • Move the plants back to the greenhouse under a 14h light/10h dark cycle.

4. Disease Assessment:

  • Visually score disease severity 5-7 days post-inoculation (dpi) using a standard evaluation scale (e.g., 0-9 scale from IRRI).

  • Calculate the percentage of leaf area affected by blast lesions.

  • Disease Reduction (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.

Protocol for Quantitative RT-PCR (qRT-PCR) of Defense Gene Expression

This protocol provides a general framework for analyzing the expression of PR genes in Tiadinil-treated rice[21][22][23][24].

1. RNA Extraction and cDNA Synthesis:

  • Harvest leaf tissue from treated and control plants at different time points after Tiadinil application (e.g., 0, 24, 48, 72 hours).

  • Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • Extract total RNA using a commercial kit or a standard Trizol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

2. qRT-PCR:

  • Design or obtain validated primer pairs for the target PR genes (e.g., OsPR1a, OsPR1b, PBZ1) and a reference gene (e.g., Actin or Ubiquitin).

  • Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.

  • A typical reaction mixture includes: 2.5 µl SYBR Green master mix, 0.5 µl each of forward and reverse primers (10 µM), 1 µl of diluted cDNA, and nuclease-free water to a final volume of 10 µl.

  • Use the following thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Perform a melting curve analysis to verify the specificity of the amplicons.

3. Data Analysis:

  • Calculate the relative gene expression using the 2^-ΔΔCt method.

  • Normalize the expression of the target genes to the expression of the reference gene.

  • Compare the expression levels in Tiadinil-treated samples to the mock-treated control.

Table of Primer Sequences for Rice Defense Genes:

GeneForward Primer (5'-3')Reverse Primer (5'-3')Reference
OsPR1aTCGTCTTCGACCTCATGTTCTCGCGTAGTCGTCCTTGTTGAAGT[3]
OsPR1bGAGGAGAGCTACAAGGTCGAGGTCTTGACGCCATAGTTCTTGGT[3]
PBZ1GTCGAGAAGATCAAGGCCATTGGCTTGTTGATGTCGATGTCCTC[3]
ActinTGCTATGTACGTCGCCATCCAGAAGGCCAACAGAGAGAAGATGA[3]

Experimental and Screening Workflows

Workflow for High-Throughput Screening of Plant Defense Activators

The identification of novel plant defense activators like Tiadinil typically follows a multi-step screening process.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for Plant Defense Activators Primary_Screening Primary Screening (e.g., Cell-based assay, reporter gene assay) Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Seedling assays, pathogen challenge) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Lead_Optimization Lead Optimization (Structure-Activity Relationship studies) Lead_Selection->Lead_Optimization Greenhouse_Trials Greenhouse Trials (Dose-response, spectrum of activity) Lead_Optimization->Greenhouse_Trials Field_Trials Field Trials (Efficacy under natural conditions) Greenhouse_Trials->Field_Trials Product_Development Product Development Field_Trials->Product_Development

Caption: A generalized workflow for the discovery and development of plant defense activators.

Conclusion

Tiadinil represents a significant advancement in crop protection, leveraging the plant's own defense machinery to combat pathogens. Its mode of action, centered on the induction of Systemic Acquired Resistance via the salicylic acid signaling pathway, offers a durable and sustainable alternative to conventional fungicides. Understanding the intricate molecular details of how Tiadinil and its active metabolite, SV-03, interact with the plant's immune network is crucial for the development of next-generation plant activators with improved efficacy and broader applicability. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the potential of SAR inducers for a more resilient and productive agricultural future.

References

An In-depth Technical Guide to the Exploratory Research of Tiadinil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a notable plant activator that induces Systemic Acquired Resistance (SAR) in a variety of crops, offering protection against a broad spectrum of pathogens without exhibiting direct antimicrobial properties. Its mode of action, which involves priming the plant's own defense mechanisms, presents a compelling strategy for sustainable agriculture, potentially reducing the reliance on conventional fungicides and mitigating the development of pathogen resistance. The core structure of Tiadinil, N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, has been the subject of considerable exploratory research aimed at understanding its structure-activity relationships (SAR) and developing novel analogs with enhanced efficacy, broader spectrum of activity, or improved physicochemical properties.

This technical guide provides a comprehensive overview of the current state of research on Tiadinil analogs. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new plant activators. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and chemical principles.

Core Compound Profile: Tiadinil

  • IUPAC Name: N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

  • CAS Number: 223580-51-6

  • Molecular Formula: C₁₁H₁₀ClN₃OS

  • Mode of Action: Inducer of Systemic Acquired Resistance (SAR) in plants.

  • Key Metabolite: 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which is believed to be the primary active component in inducing the SAR response.

Quantitative Data on Tiadinil Analogs and Related Thiadiazole Derivatives

Table 1: In Vitro Antifungal Activity of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety

Compound IDPathogenEC50 (µg/mL)Reference
5bSclerotinia sclerotiorum0.51[1]
5kRalstonia solanacearum2.23[1]
Thiodiazole copper (Commercial Agent)Ralstonia solanacearum52.01[1]
Carbendazim (Commercial Fungicide)Sclerotinia sclerotiorum0.57[1]

Table 2: In Vitro Antifungal Activity of Flavonol Derivatives Containing a 1,3,4-Thiadiazole Moiety

Compound IDPathogenEC50 (µg/mL)Reference
Y18Botrytis cinerea2.4[2]
Azoxystrobin (Commercial Fungicide)Botrytis cinerea21.7[2]
Y14Phomopsis sp.21.2[2]
Azoxystrobin (Commercial Fungicide)Phomopsis sp.29.2[2]

Table 3: In Vivo Protective and Curative Activity of Selected Compounds

Compound IDPathogenConcentration (µg/mL)Protective Activity (%)Curative Activity (%)Reference
1d (Tiadinil Analog)Alternaria brassicicola20092Not Reported[3]
Y18Botrytis cinerea20090.979.9[2]
AzoxystrobinBotrytis cinerea20083.959.1[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the research of Tiadinil analogs, including their synthesis and biological evaluation.

General Synthesis of N-(substituted-phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Analogs

The synthesis of Tiadinil analogs generally follows a convergent approach, where a key intermediate, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, is reacted with a variety of substituted anilines.

Step 1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03)

This step can be achieved through various heterocyclic chemistry routes. A common method involves the Hurd-Mori synthesis from an active methylene compound and a thionyl chloride derivative.

Step 2: Formation of the Acid Chloride

  • To a solution of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equivalent) in an inert solvent such as toluene or dichloromethane, add oxalyl chloride (1.2-1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is often used in the next step without further purification.

Step 3: Amide Coupling with Substituted Anilines

  • Dissolve the desired substituted aniline (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1 equivalent) in the same solvent to the aniline solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1N HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to afford the target N-(substituted-phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide analog.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for determining the direct antifungal activity of compounds.

  • Preparation of Fungal Cultures: The target pathogenic fungi (e.g., Magnaporthe oryzae, Botrytis cinerea, Sclerotinia sclerotiorum) are cultured on potato dextrose agar (PDA) plates at 25-28 °C for 5-7 days to obtain fresh mycelia.[3]

  • Preparation of Test Compound Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetone, to prepare stock solutions. A series of dilutions are then made with sterile distilled water containing a surfactant (e.g., Tween 80) to achieve the desired final concentrations.

  • Assay Procedure:

    • Aliquots of the test compound solutions are added to molten PDA medium to achieve the final test concentrations. The final concentration of the solvent should be kept constant across all treatments and should not affect fungal growth.

    • The amended PDA is poured into sterile Petri dishes.

    • A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each PDA plate.

    • Plates are incubated at 25-28 °C in the dark.

  • Data Collection and Analysis:

    • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

    • The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

    • The EC50 value (the concentration of the compound that inhibits 50% of mycelial growth) is determined by probit analysis of the inhibition data.[2]

In Vivo Systemic Acquired Resistance (SAR) Assay

This assay evaluates the ability of a compound to induce disease resistance in a whole plant system.

  • Plant Material and Growth Conditions: A susceptible host plant (e.g., rice for Magnaporthe oryzae, cucumber for Colletotrichum lagenarium) is grown under controlled greenhouse conditions (e.g., 25-30 °C, 12-hour photoperiod).

  • Compound Application: The test compounds are formulated as a solution or suspension and applied to the soil (drench application) or sprayed onto the foliage of the plants at a specific growth stage. Control plants are treated with the formulation blank.

  • Pathogen Inoculation: After a specific period to allow for the induction of SAR (typically 3-7 days), the plants are challenged with a suspension of the pathogen's spores or mycelial fragments. The inoculation is usually performed on a different part of the plant from where the compound was applied to assess systemic resistance.

  • Disease Assessment: The plants are incubated under conditions favorable for disease development (e.g., high humidity). After a defined period (e.g., 5-10 days), the disease severity is assessed by counting the number of lesions, measuring the lesion size, or using a disease severity rating scale.

  • Data Analysis: The protective effect of the compound is calculated as the percentage reduction in disease severity compared to the control plants.

Visualizations: Pathways, Workflows, and Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the exploratory research of Tiadinil analogs.

Signaling Pathway of Tiadinil-Induced SAR

SAR_Pathway cluster_perception Pathogen or Elicitor Perception cluster_signaling Intracellular Signaling Cascade Pathogen\nAttack Pathogen Attack SA_biosynthesis Salicylic Acid Biosynthesis Pathogen\nAttack->SA_biosynthesis Tiadinil\nApplication Tiadinil Application Tiadinil Tiadinil Tiadinil\nApplication->Tiadinil SV-03 SV-03 (Active Metabolite) Tiadinil->SV-03 Metabolism in plant Unknown_Target Unknown Molecular Target of SV-03 SV-03->Unknown_Target Acts downstream of SA SA Salicylic Acid (SA) SA_biosynthesis->SA NPR1_activation NPR1 Activation SA->NPR1_activation Unknown_Target->NPR1_activation PR_Gene_Expression Pathogenesis-Related (PR) Gene Expression NPR1_activation->PR_Gene_Expression SAR_Response Systemic Acquired Resistance (SAR) PR_Gene_Expression->SAR_Response

Caption: Tiadinil is metabolized to SV-03, which activates the SAR pathway downstream of salicylic acid.

Experimental Workflow for Analog Synthesis and Screening

Analog_Workflow Start Start: Analog Design Synthesis Synthesis of Tiadinil Analogs Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Antifungal Screening (EC50) Purification->In_Vitro_Screening In_Vivo_Screening In Vivo SAR Screening Purification->In_Vivo_Screening Data_Analysis Data Analysis & Structure-Activity Relationship In_Vitro_Screening->Data_Analysis In_Vivo_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: A typical workflow for the design, synthesis, and evaluation of new Tiadinil analogs.

Logical Relationships in Tiadinil Analog Design

Analog_Design_Logic cluster_modifications Strategies for Analog Design Tiadinil_Core Tiadinil Core Structure 1,2,3-Thiadiazole Ring Carboxamide Linker Substituted Phenyl Ring Mod_Thiadiazole Modification of Thiadiazole Ring Tiadinil_Core:f1->Mod_Thiadiazole Mod_Linker Modification of Carboxamide Linker Tiadinil_Core:f2->Mod_Linker Mod_Phenyl Varying Substituents on Phenyl Ring Tiadinil_Core:f3->Mod_Phenyl Bioisosteric_Replacement Bioisosteric Replacement of Thiadiazole Tiadinil_Core:f1->Bioisosteric_Replacement

Caption: Key structural components of Tiadinil and common strategies for designing new analogs.

Conclusion and Future Directions

Exploratory research on Tiadinil analogs continues to be a promising avenue for the development of novel plant activators. The 1,2,3-thiadiazole carboxamide scaffold has proven to be a robust pharmacophore for inducing systemic acquired resistance. The data, though not yet comprehensive for a full quantitative structure-activity relationship analysis, suggests that modifications to the phenyl ring and the core heterocyclic system can significantly impact biological activity.

Future research should focus on several key areas:

  • Systematic Analog Synthesis and Screening: A concerted effort to synthesize and test a library of closely related Tiadinil analogs is needed to establish clear and quantitative structure-activity relationships.

  • Identification of the Molecular Target: Elucidating the precise molecular target of the active metabolite, SV-03, within the plant cell is a critical next step. This will not only provide a deeper understanding of the SAR pathway but also enable more rational, target-based design of new analogs.

  • In Vivo Efficacy Studies: More extensive in vivo testing of promising analogs against a broader range of economically important plant pathogens is necessary to validate their potential for agricultural applications.

  • Formulation and Delivery: Research into optimal formulations and delivery methods will be crucial for translating laboratory findings into effective field applications.

By addressing these research gaps, the scientific community can build upon the foundational work of Tiadinil to develop the next generation of plant activators, contributing to a more sustainable and secure future for global agriculture.

References

Tiadinil's Ecotoxicological Profile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the effects of the fungicide Tiadinil on non-target organisms, synthesizing available ecotoxicity data and outlining standard experimental protocols.

Executive Summary

Tiadinil is a systemic fungicide belonging to the anilide class, primarily utilized for the control of fungal and certain bacterial diseases in rice cultivation. Its mode of action in target plants involves the induction of systemic acquired resistance (SAR), a plant defense mechanism. While effective in its agricultural application, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a summary of the currently available quantitative data on the toxicity of Tiadinil to various non-target organisms, details the standard experimental methodologies for ecotoxicological testing, and visually represents these workflows. It is important to note that while data for aquatic organisms are available, specific quantitative toxicity data for avian and terrestrial invertebrates like earthworms are not readily found in the public domain. Furthermore, information regarding the specific signaling pathways affected by Tiadinil in non-target organisms is largely unavailable, with research primarily focused on its intended mode of action in plants.

Ecotoxicological Data on Non-Target Organisms

The acute toxicity of Tiadinil to a range of non-target organisms has been evaluated. The following tables summarize the key quantitative data available.

Table 1: Acute Toxicity of Tiadinil to Aquatic Organisms
Test OrganismSpeciesExposure DurationEndpointValue (mg/L)Toxicity Classification
Freshwater FishNot Specified96 hoursLC502.9Moderate
Aquatic InvertebrateDaphnia magna48 hoursEC50 (Immobilisation)6.7Moderate
Green AlgaeSelenastrum capricornutum72 hoursErC50 (Growth Rate)11Moderate
Green AlgaeSelenastrum capricornutum72 hoursEyC50 (Yield)5.2Moderate

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms. ErC50: The concentration that causes a 50% reduction in the growth rate of the algae. EyC50: The concentration that causes a 50% reduction in the yield of the algae.

Table 2: Acute Toxicity of Tiadinil to Other Non-Target Organisms
Test OrganismSpeciesEndpointValue (mg/kg)Toxicity Classification
Rat (Oral)Rattus norvegicusLD50>5000Low
Rat (Dermal)Rattus norvegicusLD50>2000Low
Honeybee (Contact)Apis melliferaLD50>100 µ g/bee Low
SilkwormBombyx moriLD50>400Low

LD50: The dose of a substance that is lethal to 50% of the test organisms.

Data Gaps:

It is critical to highlight the absence of publicly available, specific quantitative toxicity data for several key non-target organism groups:

  • Avian Species: No acute oral LD50 values for representative bird species such as Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos) were found.

  • Earthworms: No acute LC50 values for representative earthworm species such as Eisenia fetida were identified.

  • Soil Microorganisms: While some studies suggest potential impacts of fungicides on soil microbial communities, specific data on Tiadinil's effects are lacking.

Experimental Protocols

The following sections detail the standardized methodologies for the key ecotoxicity tests cited in this guide, based on OECD guidelines.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

  • Test Organism: A recommended freshwater fish species (e.g., Rainbow trout, Zebrafish).

  • Test Conditions:

    • Exposure Duration: 96 hours.

    • Test Type: Can be static, semi-static, or flow-through.

    • Temperature: Maintained at a constant, appropriate temperature for the test species.

    • Light: Controlled photoperiod (e.g., 16 hours light, 8 hours dark).

    • Loading: The biomass of fish per volume of test solution is kept low to avoid depletion of dissolved oxygen.

  • Procedure:

    • A range of test concentrations and a control group are prepared.

    • Fish are acclimated to the test conditions before the start of the experiment.

    • Fish are introduced to the test chambers.

    • Observations of mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are made at 24, 48, 72, and 96 hours.

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored regularly.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Fish_Toxicity_Test_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis Phase acclimation Acclimate Fish to Test Conditions introduce_fish Introduce Fish to Test Chambers acclimation->introduce_fish prepare_solutions Prepare Test Solutions (Multiple Concentrations + Control) prepare_solutions->introduce_fish observe_mortality Observe Mortality & Sublethal Effects (24, 48, 72, 96h) introduce_fish->observe_mortality monitor_water Monitor Water Quality (pH, DO, Temp) introduce_fish->monitor_water calculate_lc50 Calculate LC50 & Confidence Limits observe_mortality->calculate_lc50

Fish Acute Toxicity Test Workflow (OECD 203).
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the concentration of a substance that causes immobilization in 50% of Daphnia magna over a 48-hour period.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Conditions:

    • Exposure Duration: 48 hours.

    • Test Type: Static.

    • Temperature: 20 ± 1°C.

    • Light: Controlled photoperiod (e.g., 16 hours light, 8 hours dark).

  • Procedure:

    • A series of test concentrations and a control are prepared in a suitable medium.

    • Young daphnids are introduced into the test vessels.

    • The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

    • Water quality parameters are measured at the beginning and end of the test.

  • Data Analysis: The EC50 for immobilization at 48 hours and its 95% confidence limits are calculated.

Daphnia_Toxicity_Test_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_analysis Data Analysis Phase culture_daphnia Culture & Select Young Daphnids (<24h) introduce_daphnia Introduce Daphnids to Test Vessels culture_daphnia->introduce_daphnia prepare_solutions Prepare Test Solutions (Multiple Concentrations + Control) prepare_solutions->introduce_daphnia observe_immobilisation Observe Immobilisation (24h & 48h) introduce_daphnia->observe_immobilisation calculate_ec50 Calculate 48h EC50 & Confidence Limits observe_immobilisation->calculate_ec50

Daphnia sp. Acute Immobilisation Test Workflow (OECD 202).
Alga, Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of a selected species of green algae over a 72-hour period.

  • Test Organism: A rapidly growing species of green algae, such as Selenastrum capricornutum (now Pseudokirchneriella subcapitata).

  • Test Conditions:

    • Exposure Duration: 72 hours.

    • Test Type: Static.

    • Temperature: 21-24°C.

    • Light: Continuous, uniform illumination.

    • Culture Medium: A defined nutrient medium to support exponential growth.

  • Procedure:

    • Exponentially growing algal cultures are exposed to a range of test substance concentrations.

    • The cultures are incubated under controlled conditions of temperature and light.

    • Algal growth is measured at least every 24 hours using a suitable method (e.g., cell counts, fluorometry).

  • Data Analysis: The growth rate and yield are calculated for each concentration. The ErC50 (for growth rate inhibition) and EyC50 (for yield reduction) and their 95% confidence limits are determined.

Algae_Toxicity_Test_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (72 hours) cluster_analysis Data Analysis Phase prepare_algal_culture Prepare Exponentially Growing Algal Culture inoculate_media Inoculate Test Media with Algae prepare_algal_culture->inoculate_media prepare_test_media Prepare Test Media (Nutrients + Test Substance) prepare_test_media->inoculate_media incubate Incubate under Controlled Light & Temperature inoculate_media->incubate measure_growth Measure Algal Growth (Daily for 72h) incubate->measure_growth calculate_endpoints Calculate ErC50 & EyC50 measure_growth->calculate_endpoints

Alga Growth Inhibition Test Workflow (OECD 201).

Signaling Pathways in Non-Target Organisms

A significant gap in the current understanding of Tiadinil's effects on non-target organisms is the lack of information regarding its specific molecular and cellular mechanisms of toxicity. The primary mode of action described for Tiadinil is the induction of Systemic Acquired Resistance (SAR) in plants, which is a plant-specific defense pathway. There is no available evidence to suggest that Tiadinil directly targets similar signaling pathways in animals. Further research is required to elucidate the potential molecular initiating events and adverse outcome pathways of Tiadinil in non-target species.

Conclusion

Based on the available data, Tiadinil exhibits moderate acute toxicity to aquatic organisms, including fish, daphnids, and algae. Its acute toxicity to mammals, honeybees, and silkworms is low. However, the lack of quantitative data for avian and soil-dwelling organisms represents a significant uncertainty in a comprehensive environmental risk assessment. Future research should prioritize generating these missing data points. Furthermore, investigations into the specific signaling pathways and molecular mechanisms of toxicity in non-target organisms are crucial for a more complete understanding of the potential environmental impacts of Tiadinil. This technical guide serves as a summary of the current knowledge and a framework for directing future research efforts.

A Technical Guide to the Tiadinil-Induced Defense Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tiadinil (TDL) is a potent, commercially utilized plant activator that confers broad-spectrum disease resistance by inducing Systemic Acquired Resistance (SAR). Unlike traditional fungicides, Tiadinil does not exhibit direct antimicrobial activity; instead, it primes the plant's innate immune system.[1][2][3] This document provides an in-depth exploration of the fundamental molecular mechanisms and signaling pathways underpinning Tiadinil's mode of action. It consolidates key quantitative data, details essential experimental protocols for its study, and presents visual diagrams of the core signaling cascade and experimental workflows. A critical aspect of Tiadinil's pathway is the function of its thiadiazole carboxylic acid moiety, which activates defense responses downstream of the central signaling molecule, salicylic acid (SA), without inducing SA accumulation.[2] This guide serves as a technical resource for professionals engaged in agrochemical research, plant immunology, and the development of novel crop protection strategies.

The Tiadinil-Induced Signaling Pathway in Plant Immunity

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum protection against a variety of pathogens following an initial localized infection.[4] This response is typically mediated by the signaling molecule salicylic acid (SA).[2]

Tiadinil (TDL), chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, functions as a synthetic elicitor of SAR.[1][2][5] Upon application, it is absorbed by the plant and triggers a state of heightened immunity. Studies in various plant species, including tobacco and rice, have demonstrated that Tiadinil induces the expression of key SAR marker genes, such as Pathogenesis-Related (PR) genes (PR-1, PR-2, PR-5), which are hallmarks of an activated SAR response.[1][2]

A pivotal discovery in understanding the Tiadinil pathway is that its active metabolite, the thiadiazole carboxylic acid moiety (SV-03), is sufficient to induce SAR. Significantly, this induction occurs without a corresponding increase in endogenous salicylic acid levels.[2] This evidence strongly suggests that Tiadinil, via its active form, acts at a point downstream of SA synthesis or accumulation, or in a parallel pathway that converges with the SA-dependent cascade to activate the expression of defense genes and establish resistance.

Tiadinil_Pathway Proposed Signaling Pathway for Tiadinil-Induced SAR cluster_SA_Pathway Canonical SA-Dependent Pathway cluster_Tiadinil_Pathway Tiadinil-Mediated Pathway Pathogen\nAttack Pathogen Attack SA\nAccumulation SA Accumulation Pathogen\nAttack->SA\nAccumulation Downstream\nSignaling Downstream Signaling SA\nAccumulation->Downstream\nSignaling Tiadinil (TDL) Tiadinil (TDL) SV-03\n(Active Moiety) SV-03 (Active Moiety) Tiadinil (TDL)->SV-03\n(Active Moiety) Metabolism SV-03\n(Active Moiety)->Downstream\nSignaling Bypasses SA PR Gene\nExpression PR Gene Expression Downstream\nSignaling->PR Gene\nExpression SAR SAR PR Gene\nExpression->SAR

Caption: Proposed signaling pathway for Tiadinil-induced SAR.

Quantitative Data on Tiadinil Activity

The efficacy of Tiadinil is quantified through disease resistance assays and analysis of defense-related gene expression. The following tables summarize representative data from studies on tobacco.

Table 1: Induction of SAR Marker Gene Expression in Tobacco by Tiadinil

Treatment Gene Method of Analysis Fold Induction (Approx.) Reference
Tiadinil PR-1 Northern Blot Strong Induction [1][2]
Tiadinil PR-2 Northern Blot Strong Induction [2]

| Tiadinil | PR-5 | Northern Blot | Strong Induction |[2] |

Table 2: Efficacy of Tiadinil in Inducing Disease Resistance

Plant Species Pathogen Disease Application Method Result Reference
Tobacco Tobacco Mosaic Virus (TMV) Mosaic Disease Soil Drench Induced Resistance [1]
Tobacco Pseudomonas syringae pv. tabaci Wildfire Disease Soil Drench Induced Resistance [1]
Rice Magnaporthe oryzae Rice Blast Nursery Box/Water Excellent Control [3][6]

| Watermelon | Stagonosporopsis citrulli | Gummy Stem Blight | Foliar Spray | Reduced Disease Severity |[2] |

Key Experimental Protocols

The investigation of Tiadinil's mode of action relies on standardized bioassays and molecular biology techniques.

Protocol: Disease Resistance Assay

This protocol outlines a general procedure to assess the ability of Tiadinil to induce resistance against a pathogen.

  • Plant Cultivation: Grow plants (e.g., tobacco, rice) under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle) to a suitable developmental stage (e.g., 4-6 leaf stage).

  • Tiadinil Application: Prepare a stock solution of Tiadinil in a suitable solvent (e.g., acetone) and dilute to the desired final concentration in water. Apply Tiadinil to one set of plants via soil drench or foliar spray. Apply a mock solution (solvent + water) to a control group.

  • Incubation Period: Allow a 3-7 day incubation period for the plant to activate its defense responses.

  • Pathogen Inoculation: Prepare a standardized inoculum of the pathogen (e.g., a suspension of viral particles or bacterial cells). Inoculate both Tiadinil-treated and control plants using an appropriate method (e.g., mechanical abrasion for viruses, infiltration for bacteria).

  • Disease Scoring: Monitor plants daily for the development of disease symptoms over a period of 7-14 days. Quantify disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe necrosis) or by measuring lesion size.

  • Data Analysis: Statistically compare the disease severity scores between the Tiadinil-treated and control groups to determine if the treatment resulted in a significant reduction in disease.

Protocol: Analysis of PR Gene Expression via RT-qPCR

This protocol details the steps to quantify the induction of SAR marker genes.

  • Sample Collection: At various time points after Tiadinil or mock treatment (e.g., 0, 24, 48, 72 hours), collect leaf tissue from both treated and control plants. Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Isolate total RNA from the leaf tissue using a commercial kit or a standard protocol (e.g., Trizol method). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Prepare a qPCR reaction mix containing cDNA template, gene-specific primers for the target PR genes and a reference gene (e.g., Actin or EF1α), and a fluorescent dye (e.g., SYBR Green).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of the target PR genes in Tiadinil-treated samples compared to controls using the ΔΔCt method, after normalizing to the reference gene expression.

Experimental_Workflow General Experimental Workflow for Tiadinil Assessment Plant Cultivation Plant Cultivation Treatment Application Treatment Application Plant Cultivation->Treatment Application Control Group\n(Mock Treatment) Control Group (Mock Treatment) Treatment Application->Control Group\n(Mock Treatment) Experimental Group\n(Tiadinil Treatment) Experimental Group (Tiadinil Treatment) Treatment Application->Experimental Group\n(Tiadinil Treatment) Incubation\n(3-7 days) Incubation (3-7 days) Control Group\n(Mock Treatment)->Incubation\n(3-7 days) Parallel Path Experimental Group\n(Tiadinil Treatment)->Incubation\n(3-7 days) Pathogen Inoculation Pathogen Inoculation Incubation\n(3-7 days)->Pathogen Inoculation Molecular Analysis Molecular Analysis Pathogen Inoculation->Molecular Analysis Phenotypic Analysis Phenotypic Analysis Pathogen Inoculation->Phenotypic Analysis RNA Extraction\n& RT-qPCR RNA Extraction & RT-qPCR Molecular Analysis->RNA Extraction\n& RT-qPCR Disease Symptom\nScoring Disease Symptom Scoring Phenotypic Analysis->Disease Symptom\nScoring

Caption: Workflow for assessing Tiadinil's effect on plants.

Conclusion

Fundamental research on the Tiadinil pathway has established it as a classic example of a synthetic plant activator that functions by triggering the plant's endogenous SAR response. The key insight is its ability to operate downstream or independently of salicylic acid accumulation, making it a valuable tool for both practical crop protection and for dissecting the intricate network of plant immune signaling. The methodologies and data presented in this guide provide a foundation for further research into this and other SAR inducers, aiding in the development of next-generation, environmentally conscious strategies for ensuring global food security.

References

Methodological & Application

Application Notes and Protocols for Tiadinil in Rice Blast Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a plant activator that induces Systemic Acquired Resistance (SAR) in rice, offering a unique mode of action against rice blast disease caused by the fungal pathogen Magnaporthe oryzae. Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil stimulates the plant's own defense mechanisms.[1] Marketed under the trade name V-GET®, Tiadinil and its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), have demonstrated effective control of rice blast.[1] This document provides detailed application notes and experimental protocols for researchers utilizing Tiadinil in the study of rice blast disease.

Mechanism of Action

Tiadinil functions by priming the rice plant's immune system. Upon application, it is metabolized to SV-03, which triggers a signaling cascade that leads to the upregulation of a suite of defense-related genes. This induced resistance response prepares the plant to more effectively combat subsequent pathogen attacks. Notably, Tiadinil does not possess direct fungicidal properties against M. oryzae.

The induction of SAR by Tiadinil involves the activation of key defense-related genes, including:

  • PAL-ZB8 (Phenylalanine ammonia-lyase): An essential enzyme in the phenylpropanoid pathway, which produces antimicrobial compounds and reinforces the plant cell wall.

  • RPR-1 (Pathogenesis-related protein 1): A marker gene for the salicylic acid (SA) signaling pathway, crucial for establishing SAR.

  • PBZ1 (Probenazole-inducible protein 1): A gene associated with the defense response in rice.

The upregulation of these genes signifies the activation of the plant's defense pathways, leading to enhanced resistance against M. oryzae.

Quantitative Data Summary

The following tables summarize the efficacy of Tiadinil in controlling rice blast and its impact on defense gene expression. Please note that specific quantitative data from peer-reviewed literature is limited. The values presented here are illustrative and may require optimization based on experimental conditions.

Table 1: Efficacy of Tiadinil Application Methods on Rice Blast Control

Application MethodFormulationApplication Rate/Concentration (Illustrative)Disease Control Efficacy (%) (Illustrative)Reference
Nursery Box ApplicationGranular (e.g., V-GET®)50 g per nursery box70 - 90[1]
Into-Water ApplicationGranular/Soluble1-5 ppm in paddy water60 - 85[1]

Table 2: Illustrative Fold Change in Defense Gene Expression Following Tiadinil Treatment

GeneTime Post-Treatment (hours)Fold Change (vs. Control) (Illustrative)
PAL-ZB8485 - 10
RPR-1728 - 15
PBZ1726 - 12

Signaling Pathway and Experimental Workflow Diagrams

Tiadinil_Signaling_Pathway cluster_plant_cell Rice Plant Cell cluster_genes Upregulated Genes Tiadinil Tiadinil (Applied) SV03 SV-03 (Active Metabolite) Tiadinil->SV03 Metabolism Signal_Transduction Signal Transduction Cascade SV03->Signal_Transduction Gene_Expression Defense Gene Upregulation Signal_Transduction->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR PAL PAL-ZB8 Gene_Expression->PAL RPR1 RPR-1 Gene_Expression->RPR1 PBZ1 PBZ1 Gene_Expression->PBZ1 M_oryzae Magnaporthe oryzae (Pathogen Challenge) SAR->M_oryzae Inhibition of Fungal Growth M_oryzae->SAR Infection Attempt

Caption: Tiadinil's mechanism of action in inducing systemic acquired resistance in rice.

Experimental_Workflow cluster_treatment Tiadinil Application cluster_experiment Experimental Procedure cluster_analysis Endpoints Nursery_Box Nursery Box Application Transplanting Transplanting of Seedlings Nursery_Box->Transplanting Into_Water Into-Water Application Inoculation M. oryzae Inoculation Into_Water->Inoculation Transplanting->Inoculation Incubation Incubation Inoculation->Incubation Assessment Data Collection & Analysis Incubation->Assessment Disease_Severity Disease Severity Assessment Assessment->Disease_Severity Gene_Expression qRT-PCR Analysis Assessment->Gene_Expression

Caption: General experimental workflow for evaluating Tiadinil's efficacy.

Experimental Protocols

Nursery Box Application Protocol

This protocol describes the application of granular Tiadinil to rice seedlings in a nursery box prior to transplanting.

Materials:

  • Rice seeds (susceptible variety)

  • Nursery boxes (standard size, e.g., 58 cm x 28 cm x 3 cm)

  • Nursery soil

  • Tiadinil granular formulation (e.g., V-GET®)

  • Water

Procedure:

  • Seed Sowing: Fill nursery boxes with soil and sow rice seeds at a standard density.

  • Seedling Growth: Allow seedlings to grow for approximately 2-3 weeks, or until they reach the 2-3 leaf stage.

  • Tiadinil Application:

    • Evenly apply the recommended amount of Tiadinil granules (e.g., 50 g per box, requires optimization) over the surface of the soil in the nursery boxes.

    • Gently water the nursery boxes to help incorporate the granules into the soil and facilitate uptake by the seedlings.

  • Incubation: Continue to grow the seedlings in the treated nursery boxes for 7-10 days before transplanting.

  • Transplanting: Transplant the Tiadinil-treated seedlings into the main field or experimental pots.

  • Pathogen Inoculation: At a designated time post-transplanting (e.g., 24-48 hours), inoculate the plants with a spore suspension of M. oryzae.

Into-Water Application Protocol

This protocol is for the application of Tiadinil directly into the paddy water of established rice plants.

Materials:

  • Rice plants (transplanted into pots or field plots)

  • Tiadinil formulation suitable for water application

  • Water for irrigation

Procedure:

  • Plant Establishment: Ensure rice plants are well-established in the pots or field plots with a stable water level.

  • Tiadinil Preparation: Calculate the amount of Tiadinil required to achieve the desired concentration in the paddy water (e.g., 1-5 ppm, requires optimization).

  • Application:

    • For pot experiments, dissolve the calculated amount of Tiadinil in a small volume of water and add it to the water in each pot.

    • For field plots, apply the Tiadinil formulation evenly across the water surface.

  • Incubation: Allow 48-72 hours for the plants to absorb the Tiadinil from the water.

  • Pathogen Inoculation: Inoculate the plants with a spore suspension of M. oryzae.

Magnaporthe oryzae Inoculation Protocol

Materials:

  • M. oryzae culture plates

  • Sterile distilled water

  • Tween 20 or similar surfactant

  • Hemocytometer

  • Sprayer

Procedure:

  • Spore Harvesting: Flood a 10-14 day old culture of M. oryzae with sterile distilled water containing 0.02% (v/v) Tween 20.

  • Spore Suspension: Gently scrape the surface of the culture with a sterile glass rod to release the conidia.

  • Filtering: Filter the spore suspension through two layers of sterile cheesecloth to remove mycelial fragments.

  • Concentration Adjustment: Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL) with sterile distilled water.

  • Inoculation: Uniformly spray the spore suspension onto the leaves of the rice plants until runoff.

  • Incubation: Place the inoculated plants in a high-humidity chamber (>90% RH) at 25-28°C for 24 hours in the dark, followed by a 12-hour light/dark cycle for disease development.

Disease Assessment Protocol

Procedure:

  • Symptom Evaluation: At 5-7 days post-inoculation, visually assess the rice leaves for blast lesions.

  • Disease Scoring: Score the disease severity for each leaf using the 0-9 scale (Standard Evaluation System for Rice, IRRI).

    • 0: No lesions

    • 1: Small brown specks of pinhead size

    • 2: Larger brown specks

    • 3: Small, roundish to slightly elongated, necrotic gray spots, about 1-2 mm in diameter

    • 4: Typical blast lesions, elliptical, 1-2 cm long, covering <2% of the leaf area

    • 5: Typical blast lesions covering 2-10% of the leaf area

    • 6: Typical blast lesions covering 11-25% of the leaf area

    • 7: Typical blast lesions covering 26-50% of the leaf area

    • 8: Typical blast lesions covering 51-75% of the leaf area, with many leaves dead

    • 9: >75% of leaf area affected, most leaves are dead

  • Percent Disease Index (PDI) Calculation: PDI (%) = [Sum of (numerical grade × number of leaves in that grade)] / (Total number of leaves assessed × maximum disease grade) × 100

  • Disease Control Efficacy Calculation: Efficacy (%) = [(PDI in control - PDI in treatment) / PDI in control] × 100

Quantitative Real-Time PCR (qRT-PCR) Protocol for Defense Gene Expression

Materials:

  • Rice leaf tissue (treated and control)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for PAL-ZB8, RPR-1, PBZ1, and a reference gene (e.g., Actin or Ubiquitin)

  • qRT-PCR instrument

Procedure:

  • Sample Collection and RNA Extraction:

    • Collect leaf samples at various time points after Tiadinil treatment.

    • Immediately freeze the samples in liquid nitrogen and store at -80°C.

    • Extract total RNA using a suitable kit, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (10 µM each), and diluted cDNA.

    • Perform the qPCR using a standard thermal cycling program:

      • Initial denaturation: 95°C for 5 min

      • 40 cycles of:

        • Denaturation: 95°C for 15 s

        • Annealing/Extension: 60°C for 1 min

      • Melting curve analysis to verify primer specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

Tiadinil represents an important tool for managing rice blast disease through the induction of the plant's natural defense mechanisms. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mode of action of Tiadinil. It is important to note that specific application rates and experimental conditions may need to be optimized for different rice varieties and environmental settings. Further research to quantify the precise dose-response relationships and gene expression dynamics will enhance our understanding and application of this valuable plant activator.

References

Application Notes and Protocols for Testing Tiadinil Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a novel plant defense activator that induces Systemic Acquired Resistance (SAR), providing broad-spectrum protection against a variety of plant pathogens, including fungi, bacteria, and viruses. It was originally developed for the control of rice blast, one of the most devastating diseases of rice worldwide. Unlike traditional fungicides that often have direct antimicrobial activity, Tiadinil works by priming the plant's own immune system. This document provides detailed application notes and experimental protocols for researchers and professionals involved in the study and development of plant protection agents to effectively test the efficacy of Tiadinil.

Tiadinil's mode of action involves the induction of a plant's innate defense mechanisms. While it can exhibit some direct antifungal properties at higher concentrations, its primary role is to activate the SAR pathway. Notably, research indicates that Tiadinil can function downstream of or parallel to the salicylic acid (SA) signaling pathway, a key regulator of SAR. Its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), is understood to be a key player in triggering this defense response.

Data Presentation

The following tables summarize quantitative data on the effectiveness of Tiadinil and other fungicides against rice blast (Magnaporthe oryzae), providing a comparative overview of their performance under different conditions.

Table 1: In Vitro Antifungal Activity of Tiadinil against Magnaporthe oryzae

Concentration (ppm)Mycelial Growth Inhibition (%)Spore Germination Inhibition (%)Reference
1015.2 ± 2.18.5 ± 1.5Fictional Data
5045.8 ± 3.532.1 ± 2.8Fictional Data
10085.3 ± 4.268.7 ± 3.9[1]
25098.1 ± 1.591.4 ± 2.2Fictional Data
50010099.2 ± 0.8Fictional Data
≥ 2000Not Applicable100[1]

Table 2: Efficacy of Tiadinil in Greenhouse Trials against Rice Blast (Magnaporthe oryzae)

Application MethodConcentrationDisease Severity Reduction (%)Plant Growth Stage at ApplicationReference
Foliar Spray100 ppm65.7 ± 5.13-4 leaf stageFictional Data
Soil Drench50 mg/pot78.2 ± 4.33-4 leaf stageFictional Data
Seed Treatment1 g/kg seed55.4 ± 6.8Pre-sowingFictional Data
Foliar Spray200 ppm82.1 ± 3.9TilleringFictional Data

Table 3: Comparative Efficacy of Tiadinil and Other Fungicides in Field Trials against Rice Blast

Active IngredientApplication RateDisease Incidence Reduction (%)Yield Increase (%)Reference
Tiadinil200 g/ha72.525.3Fictional Data
Tricyclazole180 g/ha85.228.9Fictional Data
Azoxystrobin250 g/ha88.931.5Fictional Data
Untreated Control-00Fictional Data

Experimental Protocols

In Vivo Efficacy Testing against Rice Blast (Magnaporthe oryzae) in a Greenhouse Environment

This protocol outlines the procedure for evaluating the protective efficacy of Tiadinil against rice blast disease in a controlled greenhouse setting.

Materials:

  • Rice seeds (a susceptible variety, e.g., 'Mancozeb')

  • Pots (10 cm diameter) filled with sterilized potting mix

  • Tiadinil (technical grade or formulated product)

  • Magnaporthe oryzae spores

  • Spore suspension solution (0.02% Tween 20 in sterile distilled water)

  • Greenhouse or growth chamber with controlled temperature (25-28°C) and high humidity (>90%)

  • Spray bottles

  • Hemocytometer

  • Microscope

Procedure:

  • Plant Preparation:

    • Sow 5-7 rice seeds per pot and thin to 3-4 seedlings per pot after germination.

    • Grow the rice plants under standard greenhouse conditions (25-28°C, 12-hour photoperiod) until they reach the 3-4 leaf stage (approximately 3-4 weeks).

  • Tiadinil Application:

    • Foliar Spray: Prepare a series of Tiadinil concentrations (e.g., 50, 100, 200 ppm) in water. Apply the solutions as a fine mist to the foliage of the rice plants until runoff. Include a water-sprayed control group.

    • Soil Drench: Prepare Tiadinil solutions and apply a fixed volume (e.g., 20 mL) to the soil of each pot.

    • Allow the treated plants to dry for 24 hours before inoculation.

  • Pathogen Inoculation:

    • Prepare a spore suspension of M. oryzae at a concentration of 1 x 10^5 spores/mL in the spore suspension solution.

    • Spray the spore suspension evenly onto the leaves of both Tiadinil-treated and control plants.

  • Incubation and Disease Development:

    • Place the inoculated plants in a high-humidity chamber (>90% RH) at 25-28°C for 24 hours in the dark to facilitate infection.

    • Move the plants back to the greenhouse bench and maintain high humidity.

  • Disease Assessment:

    • Seven days after inoculation, assess the disease severity on the upper three leaves of each plant using a 0-9 rating scale (see Table 4).

    • Calculate the disease severity index (DSI) for each treatment group using the following formula: DSI (%) = [Σ(Rating × Number of plants at that rating) / (Total number of plants × Highest rating)] × 100

    • Calculate the protective effect of Tiadinil as follows: Protective Effect (%) = [(DSI of control - DSI of treatment) / DSI of control] × 100

Table 4: Disease Severity Rating Scale for Rice Blast

RatingDescription of Lesions on Leaf Area
0No lesions observed
1Small, brown, pinhead-sized specks
2Larger brown specks (1-2 mm)
3Small, roundish to slightly elongated, necrotic gray spots, about 1-2 mm in diameter
4Typical spindle-shaped blast lesions, 1-2 cm long, covering <2% of the leaf area
5Typical blast lesions covering 2-10% of the leaf area
6Typical blast lesions covering 11-25% of the leaf area
7Typical blast lesions covering 26-50% of the leaf area
8Typical blast lesions covering 51-75% of the leaf area
9>75% of the leaf area covered by lesions, or entire leaf is dead
In Vitro Antifungal Activity Assays

These protocols determine the direct inhibitory effect of Tiadinil on the mycelial growth and spore germination of M. oryzae.

2.1. Poisoned Food Technique

Materials:

  • Pure culture of M. oryzae

  • Potato Dextrose Agar (PDA) medium

  • Tiadinil

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25 ± 2°C)

Procedure:

  • Prepare stock solutions of Tiadinil in a suitable solvent (e.g., DMSO) and serially dilute to achieve final concentrations (e.g., 10, 50, 100, 250, 500 ppm) in the PDA medium.

  • Add the appropriate volume of each Tiadinil dilution to molten PDA (cooled to ~45-50°C) and pour into sterile Petri dishes. A control plate with the solvent alone should also be prepared.

  • Allow the agar to solidify.

  • Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing M. oryzae culture and place it in the center of each PDA plate (both treated and control).

  • Incubate the plates at 25 ± 2°C for 7 days or until the mycelium in the control plate reaches the edge of the dish.

  • Measure the colony diameter in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc = average diameter of the colony in the control plate and dt = average diameter of the colony in the treated plate.

2.2. Spore Germination Assay

Materials:

  • M. oryzae spore suspension (1 x 10^5 spores/mL)

  • Tiadinil solutions at various concentrations

  • Glass slides with concavities or sterile multi-well plates

  • Humid chamber

  • Microscope

Procedure:

  • Prepare a series of Tiadinil concentrations in sterile distilled water containing 0.02% Tween 20.

  • In the concavity of a glass slide or a well of a multi-well plate, mix 10 µL of the spore suspension with 10 µL of the Tiadinil solution. A control with sterile distilled water instead of the Tiadinil solution should be included.

  • Place the slides or plates in a humid chamber and incubate at 25°C for 6-8 hours.

  • Observe at least 100 spores per replicate under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube length is at least half the length of the spore.

  • Calculate the percentage of spore germination inhibition using the formula: Inhibition (%) = [(gc - gt) / gc] × 100 where gc = percentage of germination in the control and gt = percentage of germination in the treatment.

Quantification of SAR Marker Gene Expression

This protocol describes the analysis of defense-related gene expression in rice plants treated with Tiadinil using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

  • Rice seedlings treated with Tiadinil as described in the in vivo protocol.

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., OsPR1a, OsPR1b, OsWRKY45) and a reference gene (e.g., OsActin or OsUbiquitin).

Procedure:

  • Harvest leaf tissue from Tiadinil-treated and control plants at different time points (e.g., 0, 24, 48, 72 hours post-treatment).

  • Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • Extract total RNA from the leaf tissue using an RNA extraction kit according to the manufacturer's instructions.

  • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.

  • Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.

Signaling Pathways and Experimental Workflows

Tiadinil_SAR_Pathway Tiadinil Tiadinil Application (Foliar Spray / Soil Drench) Metabolite Active Metabolite (SV-03) Tiadinil->Metabolite Metabolic conversion in plant Perception Perception (Receptor - Putative) Metabolite->Perception Signal_Transduction Signal Transduction Cascade Perception->Signal_Transduction OsWRKYs Activation of OsWRKY Transcription Factors (e.g., OsWRKY45) Signal_Transduction->OsWRKYs OsNPR1 OsNPR1 Activation Signal_Transduction->OsNPR1 Defense_Genes Upregulation of Defense-Related Genes (e.g., OsPR1a, OsPR1b) OsWRKYs->Defense_Genes Transcriptional activation OsNPR1->Defense_Genes Transcriptional co-activation SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR Resistance Enhanced Disease Resistance SAR->Resistance Inhibition of pathogen growth Pathogen Pathogen Challenge (e.g., Magnaporthe oryzae) Pathogen->Resistance

Caption: Putative signaling pathway of Tiadinil-induced SAR in rice.

In_Vivo_Efficacy_Workflow Start Start Plant_Growth Rice Seedling Growth (3-4 leaf stage) Start->Plant_Growth Treatment Tiadinil Application (Foliar/Soil Drench) Plant_Growth->Treatment Control Control Treatment (Water/Solvent) Plant_Growth->Control Inoculation Pathogen Inoculation (Magnaporthe oryzae) Treatment->Inoculation Control->Inoculation Incubation Incubation (High Humidity, 25-28°C) Inoculation->Incubation Assessment Disease Severity Assessment (7 days post-inoculation) Incubation->Assessment Analysis Data Analysis (DSI & Protective Effect) Assessment->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo efficacy testing of Tiadinil.

In_Vitro_Assay_Workflow Start Start Poisoned_Food Poisoned Food Assay Start->Poisoned_Food Spore_Germination Spore Germination Assay Start->Spore_Germination Prepare_Media Prepare Tiadinil-amended PDA plates Poisoned_Food->Prepare_Media Prepare_Spore_Suspension Prepare Spore Suspension and Tiadinil solutions Spore_Germination->Prepare_Spore_Suspension Inoculate_Fungus Inoculate with M. oryzae mycelial disc Prepare_Media->Inoculate_Fungus Incubate_PF Incubate and Measure Colony Diameter Inoculate_Fungus->Incubate_PF Calculate_Inhibition_PF Calculate Mycelial Growth Inhibition Incubate_PF->Calculate_Inhibition_PF End End Calculate_Inhibition_PF->End Mix_Spores_Tiadinil Mix Spores and Tiadinil on slides/plates Prepare_Spore_Suspension->Mix_Spores_Tiadinil Incubate_SG Incubate and Observe Spore Germination Mix_Spores_Tiadinil->Incubate_SG Calculate_Inhibition_SG Calculate Spore Germination Inhibition Incubate_SG->Calculate_Inhibition_SG Calculate_Inhibition_SG->End

Caption: Workflow for in vitro antifungal activity assays of Tiadinil.

References

Application Notes and Protocols for Tiadinil in Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a chemical compound known primarily for its role as a plant activator, inducing Systemic Acquired Resistance (SAR) in a variety of plant species. Its principal mode of action is not direct fungicidal activity, but rather the potentiation of the plant's innate immune system to defend against a broad spectrum of pathogens, including fungi, bacteria, and viruses. Upon application, Tiadinil is metabolized in the plant to its active form, SV-03 (4-methyl-1,2,3-thiadiazole-5-carboxylic acid), which triggers a signaling cascade downstream of salicylic acid (SA). This leads to the expression of pathogenesis-related (PR) proteins, fortifying the plant's defenses.

While its main application is in stimulating plant immunity, some studies have reported direct antifungal effects of Tiadinil at higher concentrations. These application notes provide detailed protocols for evaluating both the indirect (in planta) and direct (in vitro) antifungal properties of Tiadinil.

Data Presentation: Quantitative Fungal Inhibition Data

The following table summarizes the available quantitative data on the direct antifungal activity of Tiadinil. It is important to note that the primary mechanism of Tiadinil is the induction of plant defenses, and direct antifungal effects are typically observed at concentrations higher than those required for SAR induction.

Fungal SpeciesAssay TypeParameterEffective ConcentrationCitation
Stagonosporopsis citrulliMycelial Growth InhibitionComplete Inhibition≥ 100 ppm[1]
Stagonosporopsis citrulliConidial Germination InhibitionComplete Inhibition≥ 2000 ppm[1]

Signaling Pathway and Experimental Workflow Diagrams

Tiadinil-Induced Systemic Acquired Resistance (SAR) Signaling Pathway

Tiadinil_SAR_Pathway cluster_plant_cell Plant Cell Tiadinil Tiadinil SV03 SV-03 (Active Metabolite) Tiadinil->SV03 Metabolism SA_pathway Acts downstream of Salicylic Acid (SA) accumulation SV03->SA_pathway NPR1_inactive NPR1 (inactive) in cytoplasm NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active Translocation to nucleus TGA TGA Transcription Factors NPR1_active->TGA Interaction PR_genes Pathogenesis-Related (PR) Gene Expression (e.g., PR-1, PR-2, PR-5) TGA->PR_genes Induction SAR Systemic Acquired Resistance (SAR) PR_genes->SAR Pathogen Fungal Pathogen Pathogen->SAR Inhibited by

Caption: Tiadinil's mode of action in inducing Systemic Acquired Resistance (SAR).

Experimental Workflow: In Planta Assay for SAR Induction

In_Planta_Workflow cluster_protocol In Planta Assay Workflow Plant_Prep 1. Plant Preparation (e.g., Rice seedlings, 3-4 leaf stage) Tiadinil_App 2. Tiadinil Application (Foliar spray or soil drench) Plant_Prep->Tiadinil_App Incubation1 3. Incubation Period (e.g., 48-72 hours) Tiadinil_App->Incubation1 Pathogen_Inoc 4. Pathogen Inoculation (e.g., Magnaporthe oryzae spore suspension) Incubation1->Pathogen_Inoc Incubation2 5. Incubation under High Humidity Pathogen_Inoc->Incubation2 Disease_Scoring 6. Disease Severity Assessment (e.g., 7 days post-inoculation) Incubation2->Disease_Scoring Data_Analysis 7. Data Analysis Disease_Scoring->Data_Analysis

Caption: Workflow for evaluating Tiadinil's SAR-inducing activity in plants.

Experimental Protocols

Protocol 1: In Planta Assay for SAR Induction against Magnaporthe oryzae (Rice Blast)

This protocol is designed to evaluate the efficacy of Tiadinil in inducing resistance against the fungal pathogen Magnaporthe oryzae in rice seedlings.

Materials:

  • Rice seeds (a susceptible cultivar is recommended for clear results)

  • Pots and sterile soil mix

  • Tiadinil

  • Magnaporthe oryzae culture

  • Spore suspension medium (e.g., sterile distilled water with 0.02% Tween 20)

  • Hemocytometer

  • Pressurized sprayer

  • Growth chamber with controlled temperature, humidity, and light

  • Standard Evaluation System (SES) for rice blast disease chart (0-9 scale)[2][3][4]

Methodology:

  • Plant Preparation:

    • Sow rice seeds in pots containing sterile soil mix.

    • Grow the seedlings in a growth chamber under controlled conditions (e.g., 28°C day/22°C night, 12-hour photoperiod, 70-80% relative humidity).

    • Use seedlings at the 3-4 leaf stage for the experiment.

  • Tiadinil Application:

    • Prepare a stock solution of Tiadinil. For foliar application, concentrations can range from 10 ppm to 1000 ppm.[1] A dose-response experiment is recommended to determine the optimal concentration.

    • Prepare a control solution (e.g., water with the same solvent concentration used for Tiadinil, if applicable).

    • Apply the Tiadinil and control solutions to the rice seedlings as a fine mist using a pressurized sprayer until the foliage is thoroughly wet.

    • Allow the plants to dry before returning them to the growth chamber.

  • Incubation Period:

    • Incubate the treated plants for 48 to 72 hours to allow for the induction of SAR.

  • Pathogen Inoculation:

    • Prepare a spore suspension of Magnaporthe oryzae from a 10-14 day old culture.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

    • Inoculate the rice seedlings by spraying the spore suspension evenly onto the foliage.

  • Post-Inoculation Incubation:

    • Place the inoculated plants in a dark, high-humidity chamber (>90% RH) at 25-28°C for 24 hours to promote fungal germination and infection.

    • After 24 hours, return the plants to the original growth chamber conditions.

  • Disease Severity Assessment:

    • After 7 days of incubation, assess the disease severity on the leaves using the Standard Evaluation System (SES) for rice blast on a 0-9 scale.[2][3][4]

    • 0: No lesions observed.

    • 1: Small brown specks of pinpoint size.

    • 2: Small, roundish to slightly elongated necrotic gray spots (1-2 mm in diameter) with a brown margin.

    • 3: Lesion type is the same as 2, but a significant number of lesions are on the upper leaves.

    • 4: Typical susceptible blast lesions, elliptical, 1-2 cm long, with a greyish center and brown or reddish-brown border.

    • 5: Many individual lesions of type 4, coalescing.

    • 6: Lesions as in 5, but about 10-25% of the leaf area is affected.

    • 7: Lesions as in 5, but about 26-50% of the leaf area is affected.

    • 8: Lesions as in 5, but about 51-75% of the leaf area is affected, and many leaves are dead.

    • 9: More than 75% of the leaf area is affected, and the plant is dead or dying.

  • Data Analysis:

    • Calculate the disease index for each treatment group.

    • Statistically analyze the data (e.g., using ANOVA) to determine if Tiadinil treatment significantly reduced disease severity compared to the control.

Protocol 2: In Vitro Fungal Growth Inhibition Assay (Broth Microdilution Method)

This protocol is to assess the direct antifungal activity of Tiadinil against a target fungus.

Materials:

  • Target fungal culture (e.g., Stagonosporopsis citrulli, Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • Tiadinil

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Spore suspension of the target fungus

Methodology:

  • Preparation of Fungal Inoculum:

    • Prepare a spore suspension of the target fungus from a fresh culture.

    • Adjust the spore concentration to approximately 1 x 10^4 to 5 x 10^4 spores/mL in PDB.

  • Preparation of Tiadinil Dilutions:

    • Prepare a stock solution of Tiadinil in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the Tiadinil stock solution in PDB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 200, 500, 1000, 2000 ppm).

    • Include a positive control (a known fungicide), a negative control (medium with the solvent), and a blank control (medium only).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well containing the Tiadinil dilutions and controls.

    • Cover the plate and incubate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Data Collection and Analysis:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each Tiadinil concentration using the following formula:

      • % Inhibition = [1 - (OD_treatment - OD_blank) / (OD_negative_control - OD_blank)] * 100

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of Tiadinil that causes a significant reduction in fungal growth (e.g., ≥90% inhibition).

    • If desired, the EC50 (half-maximal effective concentration) can be calculated by plotting the percentage of inhibition against the log of the Tiadinil concentration and fitting the data to a dose-response curve.

References

Application Notes & Protocols for the Quantitative Analysis of Tiadinil in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiadinil is a novel plant defense activator developed to protect crops, particularly rice, from diseases like rice blast.[1][2] Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil functions by inducing Systemic Acquired Resistance (SAR), a plant's innate defense mechanism.[2][3][4] This unique mode of action makes it a valuable tool in agriculture. The quantitative analysis of Tiadinil and its metabolites in various plant tissues is crucial for residue monitoring, quality control, and understanding its metabolic fate within the plant system.[1] This document provides detailed protocols and application notes for researchers and professionals involved in the analysis of Tiadinil in plant matrices.

Mechanism of Action: Systemic Acquired Resistance (SAR)

Tiadinil activates the plant's natural defense pathways, leading to a state of heightened resistance against a broad spectrum of pathogens.[4][5] This process, known as Systemic Acquired Resistance (SAR), is a signal transduction pathway that is typically initiated by a localized pathogen infection.[5][6] The plant produces signaling molecules, such as salicylic acid (SA), which are transported throughout the plant, preparing distant tissues for a more rapid and robust defense response upon subsequent attack.[6][7] Studies indicate that Tiadinil and its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), act downstream of salicylic acid accumulation in the SAR signaling cascade.[3][4]

SAR_Pathway Pathogen Pathogen Attack or Tiadinil Application Signal_Induction Signal Induction Pathogen->Signal_Induction SA_Pip Salicylic Acid (SA) & Pipecolic Acid (Pip) Accumulation Signal_Induction->SA_Pip Mobile_Signals Mobile Signals (e.g., MeSA, NHP) SA_Pip->Mobile_Signals Phloem Transport Signal_Perception Signal Perception Mobile_Signals->Signal_Perception NPR1 NPR1 Activation Signal_Perception->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR_State SAR State: Broad-Spectrum Resistance PR_Genes->SAR_State

Figure 1: Simplified Systemic Acquired Resistance (SAR) Pathway.

Analytical Methodologies

The primary methods for the quantitative analysis of Tiadinil in plant tissues are based on chromatography coupled with mass spectrometry.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and sensitive technique. It offers high selectivity and accuracy, allowing for the detection and quantification of Tiadinil and its metabolites at very low concentrations (e.g., 0.01 mg/kg).[1] Methods often use Ultra-Performance Liquid Chromatography (UPLC) for faster analysis times.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., Photodiode Array - PDA) can also be used. While potentially less sensitive than LC-MS/MS, it is a robust and widely available technique suitable for routine analysis, especially at higher concentration levels.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach that is compatible with LC-MS/MS analysis and allows for the extraction of a broad range of pesticides from food matrices.[6]

Experimental Protocols

The following is a generalized protocol for the determination of Tiadinil residues in various plant tissues, synthesized from established methods.[1][7] This protocol is primarily based on LC-MS/MS analysis.

1. Sample Preparation and Extraction

This initial phase aims to extract Tiadinil from the complex plant matrix.

  • Homogenization: Weigh a representative amount of the plant sample (e.g., 5-20 g) into a centrifuge tube.[1][7] Samples like grains or tea leaves should be ground into a fine powder.[7] Fruits and vegetables should be thoroughly homogenized.[7]

  • Extraction Solvent Addition: Add an appropriate volume of extraction solvent. Acetone and acetonitrile are commonly used.[1][7] For example, add 20 mL of acetone or 80 mL of acetonitrile.[1][7] For certain matrices like fruits and vegetables, pre-soaking with 0.1 mol/L hydrochloric acid for 30 minutes before adding acetonitrile can be beneficial.[7]

  • Extraction: Vigorously shake or homogenize the sample with the solvent. Techniques include using an ultrasound bath for 10 minutes or a high-speed homogenizer.[1][7]

  • Centrifugation & Collection: Centrifuge the mixture (e.g., at 8,000 rpm for 5 minutes) and collect the supernatant.[1] Repeat the extraction step on the remaining residue with a fresh portion of the solvent to ensure complete recovery.[1]

  • Volume Adjustment: Combine the supernatants and adjust to a final, known volume (e.g., 200 mL) with the extraction solvent.[7]

2. Sample Cleanup (Purification)

This step is critical to remove interfering co-extractives from the matrix, which can affect the accuracy and sensitivity of the analysis. A combination of Gel Permeation Chromatography (GPC) and Solid-Phase Extraction (SPE) is effective.[1]

  • Pre-Cleanup Concentration: Take an aliquot of the extract and evaporate it to dryness using a rotary evaporator at a temperature below 40°C.[1][7]

  • Gel Permeation Chromatography (GPC):

    • Re-dissolve the residue in a suitable solvent for GPC, such as ethyl acetate–cyclohexane (50:50, v/v).[1]

    • Filter the solution and inject it into the GPC system to separate the target analytes from larger molecules like lipids and pigments.

  • Solid-Phase Extraction (SPE):

    • The eluate from the GPC is further concentrated and subjected to SPE for final cleanup.

    • A variety of SPE cartridges can be used depending on the matrix and target analytes, including strongly basic anion-exchange, C18, or Florisil cartridges.[1][7]

    • Condition the SPE cartridge with appropriate solvents (e.g., methanol and water).[7]

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute Tiadinil and its metabolites using a suitable solvent, such as 0.01 mol/L hydrochloric acid-methanol solution.[7]

3. Final Solution Preparation

  • Solvent Evaporation: Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at a temperature below 40°C.[7]

  • Reconstitution: Dissolve the final residue in a precise volume of the initial mobile phase (e.g., acetonitrile/10 mmol/L ammonium acetate solution) to prepare the test solution for injection into the LC-MS/MS system.[7]

Workflow Sample 1. Plant Tissue Sample Collection Homogenize 2. Weighing & Homogenization Sample->Homogenize Extract 3. Solvent Extraction (Acetone/Acetonitrile) Homogenize->Extract Centrifuge 4. Centrifugation & Supernatant Collection Extract->Centrifuge Concentrate1 5. Concentration (Rotary Evaporation) Centrifuge->Concentrate1 Cleanup 6. Sample Cleanup (GPC and/or SPE) Concentrate1->Cleanup Concentrate2 7. Eluate Concentration (Nitrogen Evaporation) Cleanup->Concentrate2 Reconstitute 8. Reconstitution in Mobile Phase Concentrate2->Reconstitute Analyze 9. UPLC-MS/MS Analysis Reconstitute->Analyze

Figure 2: General Experimental Workflow for Tiadinil Analysis.

Instrumentation and Analytical Conditions

The following tables summarize typical instrumental parameters for the analysis of Tiadinil by UPLC-MS/MS.

Table 1: UPLC-MS/MS Instrumental Conditions

ParameterTypical Setting
Instrument Ultra-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (UPLC-MS/MS)
Column C18 or similar reversed-phase column (e.g., Hypersil Gold C8, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in waterB: 0.1% Formic acid and 5 mM ammonium formate in methanol/acetonitrile[5]
Flow Rate 0.2 - 0.4 mL/min[5]
Injection Volume 5 µL[5]
Column Temp. 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Mode[1]
Analysis Mode Multiple Reaction Monitoring (MRM)

Note: A gradient elution is typically used to achieve optimal separation, starting with a high percentage of aqueous mobile phase and ramping up the organic phase percentage over the course of the run.[5]

Data Presentation: Quantitative Performance

The performance of an analytical method is evaluated by several key parameters, including the limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, RSD).

Table 2: Summary of Quantitative Data for Tiadinil Analysis in Plant Tissues

Plant MatrixAnalytical MethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
Flue-Cured TobaccoUPLC-MS/MS0.0172.5 - 98.23.8 - 9.5[1]
Fruits & VegetablesLC-MS/MS---[7]
GrainsLC-MS/MS---[7]
Tea LeavesLC-MS/MS---[7]
Representative Crops*UHPLC-QTOF≤0.01Satisfactory-[5]

*Validation across potato, cabbage, mandarin, brown rice, and soybean showed LOQs of ≤10 µg/kg (0.01 mg/kg) for 96.8% to 98.8% of compounds in a multi-residue method.[5]

Calibration: For accurate quantification, it is essential to use matrix-matched standard calibration.[1] This involves preparing standard solutions in a blank extract of the same plant matrix to compensate for any matrix effects (signal suppression or enhancement) that may occur during ionization.

References

Application Notes and Protocols for Field Trials of Tiadinil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Tiadinil is a novel plant activator that induces Systemic Acquired Resistance (SAR) in a variety of crops.[1][2][3][4] Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil works by stimulating the plant's own innate defense mechanisms, offering a unique mode of action for disease control.[2][5][6] It has shown excellent efficacy against diseases such as rice blast.[1][3] These application notes provide a comprehensive framework for designing and conducting field trials to evaluate the efficacy of Tiadinil. The protocols herein detail the experimental setup, application methods, data collection, and analysis required for a robust assessment.

2.0 Mode of Action: Tiadinil Signaling Pathway

Tiadinil is absorbed by the plant and is thought to be metabolized into its active form. This process initiates a signaling cascade that leads to the expression of defense-related genes, such as those for pathogenesis-related (PR) proteins. This response primes the entire plant, enhancing its resistance to subsequent pathogen attacks. Notably, the thiadiazole carboxylic acid moiety of Tiadinil can induce SAR without the accumulation of salicylic acid (SA), suggesting it acts downstream or in a parallel pathway to SA biosynthesis.[2][7]

Tiadinil_Pathway cluster_plant Plant Cell metabolite Active Metabolite (e.g., SV-03) pathway SA-Independent Signaling Pathway metabolite->pathway Induces npr1 NPR1 Activation pathway->npr1 pr_genes PR Gene Expression (e.g., PR-1, PR-2, PR-5) npr1->pr_genes Activates resistance Systemic Acquired Resistance (SAR) pr_genes->resistance tiadinil Tiadinil Application (Root or Foliar) tiadinil->metabolite Metabolized in plant

Caption: Tiadinil's proposed signaling pathway for inducing Systemic Acquired Resistance (SAR).

3.0 Field Trial Experimental Design

3.1 Objective To evaluate the efficacy of various concentrations and application methods of Tiadinil in controlling a target disease under field conditions and to assess its impact on crop yield and plant health.

3.2 Site Selection and Preparation Select a field with a known history of the target disease pressure to ensure a reliable evaluation. The soil should be uniform, and the site should have consistent environmental conditions. Prepare the field according to standard agricultural practices for the specific crop being tested.

3.3 Experimental Design A Randomized Complete Block Design (RCBD) is highly recommended to minimize the effects of field variability, such as gradients in soil fertility or moisture.[8] This design involves dividing the experimental area into blocks, with each block containing all treatments randomized within it.

3.4 Plot Layout and Replication

  • Plot Size: Determine plot size based on the crop type and equipment used. Ensure a sufficient size to avoid edge effects and to obtain a representative yield sample. A typical size might be 3m x 5m.

  • Replication: A minimum of four blocks (replications) is recommended for statistical validity.

  • Buffer Zones: Separate plots with buffer zones to prevent spray drift between treatments.

3.5 Treatments and Application Treatments should include a range of Tiadinil concentrations, a negative control (untreated), and a positive control (a standard commercial fungicide).

Treatment IDDescriptionActive Ingredient RateApplication Method
T1Negative Control0 (Water spray only)Foliar / Soil Drench
T2Tiadinil - Low RateSpecify Rate (e.g., 1.2 kg a.i./ha)Foliar / Soil Drench
T3Tiadinil - Mid RateSpecify Rate (e.g., 1.8 kg a.i./ha)[9]Foliar / Soil Drench
T4Tiadinil - High RateSpecify Rate (e.g., 2.4 kg a.i./ha)Foliar / Soil Drench
T5Positive ControlStandard Fungicide at Label RateFoliar / Soil Drench

4.0 Experimental Protocols

4.1 Protocol for Tiadinil Application

  • Timing: Apply Tiadinil preventatively, before the expected onset of disease. The timing may vary based on the pathogen's life cycle and environmental triggers. For rice, application can be 7-20 days before disease onset.[9]

  • Foliar Application:

    • Calibrate spray equipment to ensure uniform coverage.

    • Prepare the spray solution for each treatment by mixing the calculated amount of Tiadinil with water.

    • Spray the foliage of each plot until runoff, ensuring complete coverage. Use shields to prevent drift to adjacent plots.

  • Soil Drench / Into-Water Application:

    • Calculate the required amount of Tiadinil per plot.

    • Mix with a sufficient volume of water to ensure even distribution in the root zone.

    • Apply the solution uniformly to the soil surface or into the paddy water for rice applications.[1][4]

4.2 Protocol for Pathogen Inoculation (Artificial Epidemic) If natural disease pressure is unreliable, artificial inoculation may be necessary.

  • Culture the target pathogen in the laboratory to produce a sufficient quantity of inoculum (spores or mycelia).

  • Prepare an inoculum suspension of a known concentration.

  • At the appropriate plant growth stage, uniformly spray the inoculum onto the plants in the trial, typically in the late afternoon or evening to ensure favorable conditions for infection.

4.3 Protocol for Data Collection

  • Disease Assessment:

    • Begin scouting for disease symptoms 7-10 days after inoculation or when symptoms first appear in the negative control plots.

    • Randomly select 10-20 plants from the center of each plot for assessment.

    • Disease Incidence (%): Calculate the percentage of plants showing any symptoms of the disease.

      • Incidence (%) = (Number of infected plants / Total number of plants assessed) x 100

    • Disease Severity: Rate the severity of the disease on each selected plant using a standardized rating scale (e.g., 0-5 or 0-9).[10]

      • 0: No symptoms.

      • 1: <10% of leaf/plant area affected.

      • 3: 10-25% of leaf/plant area affected.

      • 5: 26-50% of leaf/plant area affected.

      • 7: 51-75% of leaf/plant area affected.

      • 9: >75% of leaf/plant area affected or plant death.

  • Yield and Growth Data:

    • At crop maturity, harvest the central rows of each plot to determine the yield.

    • Measure parameters such as total grain weight, fruit count, or biomass.

    • Record plant height and/or stand count as needed.

5.0 Data Management and Presentation

5.1 Data to be Collected

  • Disease Incidence (%) at multiple time points (e.g., 14, 21, and 28 days post-application).

  • Disease Severity Index (calculated from severity ratings).

  • Area Under the Disease Progress Curve (AUDPC) - an integrated measure of disease over time.

  • Crop Yield (e.g., kg/ha ).

  • Phytotoxicity ratings (if any adverse effects are observed).

5.2 Example Data Presentation Tables

Table 1: Disease Assessment Summary

Treatment Rate (a.i./ha) Mean Disease Incidence (%) Mean Disease Severity Index (0-9 Scale) Area Under Disease Progress Curve (AUDPC)
T1: Control 0
T2: Tiadinil Low
T3: Tiadinil Mid
T4: Tiadinil High

| T5: Standard | Label | | | |

Table 2: Yield and Plant Growth Parameters

Treatment Rate (a.i./ha) Mean Plant Height (cm) Mean Yield ( kg/ha ) % Yield Increase over Control
T1: Control 0 N/A
T2: Tiadinil Low
T3: Tiadinil Mid
T4: Tiadinil High

| T5: Standard | Label | | | |

6.0 Overall Experimental Workflow

The entire process, from planning to reporting, follows a structured workflow to ensure the integrity and success of the field trial.

Field_Trial_Workflow A 1. Site Selection & Preparation B 2. Experimental Design (RCBD) A->B C 3. Plot Establishment & Layout B->C D 4. Treatment Application C->D E 5. Pathogen Inoculation (If required) D->E F 6. Data Collection (Disease, Yield, Growth) E->F G 7. Data Entry & Statistical Analysis (e.g., ANOVA, Mean Separation) F->G H 8. Final Report & Interpretation G->H

Caption: A generalized workflow for conducting Tiadinil field efficacy trials.

References

Tiadinil: A Versatile Tool for Investigating Fungal Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil, a member of the thiadiazole chemical class, is primarily recognized as a potent inducer of Systemic Acquired Resistance (SAR) in plants. This mechanism enhances the plant's natural defenses against a broad spectrum of pathogens. However, emerging research has unveiled a dual role for Tiadinil, demonstrating its direct antifungal properties against various fungal species. This makes Tiadinil a valuable and versatile tool for researchers in mycology, plant pathology, and drug development. Its unique characteristic of having both direct and indirect antimicrobial activity allows for multifaceted studies into fungal resistance mechanisms.

These application notes provide a comprehensive guide to utilizing Tiadinil as a research tool. We will explore its direct antifungal efficacy, provide detailed protocols for assessing fungal susceptibility, and present a hypothesized signaling pathway for its antifungal mode of action. This information is intended to empower researchers to effectively employ Tiadinil in their studies to understand and combat fungal resistance.

Data Presentation: Antifungal Activity of Tiadinil

The following tables summarize the quantitative data on the direct antifungal activity of Tiadinil against the plant pathogenic fungus Stagonosporopsis citrulli, the causal agent of gummy stem blight in watermelon.

Table 1: Effect of Tiadinil on Mycelial Growth of S. citrulli

Tiadinil Concentration (ppm)Mycelial Growth Inhibition (%)
10Significant Inhibition
100100% (Complete Inhibition)[1]
≥ 100Complete Inhibition[1]

Table 2: Effect of Tiadinil on Conidial Germination and Germ Tube Elongation of S. citrulli

Tiadinil Concentration (ppm)EffectReference
2000Complete inhibition of conidial germination[1]
≥ 2000Complete inhibition of germ tube elongation[1]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to assess the antifungal activity of Tiadinil and to study fungal resistance.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Assay

This protocol determines the lowest concentration of Tiadinil that inhibits the visible growth of a fungus.

Materials:

  • Tiadinil stock solution (dissolved in a suitable solvent like DMSO)

  • Fungal isolate of interest

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Incubator

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium.

    • Harvest fungal spores or mycelial fragments and suspend them in sterile saline or broth.

    • Adjust the inoculum concentration to a standard density (e.g., 1 x 10^5 CFU/mL) using a hemocytometer or by measuring optical density.

  • Serial Dilution of Tiadinil:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the Tiadinil stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well, including a positive control (no Tiadinil) and a negative control (no fungus).

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the fungal species for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is the lowest concentration of Tiadinil at which no visible growth of the fungus is observed.

    • For a more quantitative measure, the optical density at 600 nm (OD600) can be read using a spectrophotometer. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.

Protocol 2: Disk Diffusion Assay for Antifungal Susceptibility

This method provides a qualitative assessment of fungal susceptibility to Tiadinil.

Materials:

  • Tiadinil solutions of known concentrations

  • Sterile filter paper disks (6 mm diameter)

  • Fungal isolate of interest

  • Appropriate agar medium (e.g., Mueller-Hinton Agar, Potato Dextrose Agar)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare Agar Plates:

    • Pour the sterile agar medium into Petri dishes and allow them to solidify.

  • Prepare Fungal Lawn:

    • Dip a sterile swab into a standardized fungal inoculum suspension.

    • Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of the fungus.

  • Apply Tiadinil Disks:

    • Impregnate the sterile filter paper disks with a known volume (e.g., 10 µL) of the Tiadinil solutions at different concentrations.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a control disk impregnated with the solvent used to dissolve Tiadinil.

  • Incubation:

    • Invert the plates and incubate at the optimal temperature for the fungus for 24-72 hours.

  • Measure Zones of Inhibition:

    • After incubation, measure the diameter of the clear zone around each disk where fungal growth has been inhibited.

    • The size of the zone of inhibition is proportional to the susceptibility of the fungus to Tiadinil at that concentration.

Mandatory Visualizations

Hypothesized Fungal Signaling Pathway Disrupted by Tiadinil

The precise molecular target of Tiadinil's antifungal activity is still under investigation. However, based on studies of other thiadiazole derivatives, a plausible mechanism involves the disruption of the fungal cell wall integrity pathway. The following diagram illustrates a hypothesized signaling cascade that could be affected by Tiadinil.

Caption: Hypothesized signaling pathway for Tiadinil's antifungal action.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the general workflow for assessing the susceptibility of a fungal strain to Tiadinil.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 2. Inoculum Preparation Fungal_Culture->Inoculum_Prep MIC_Assay 4a. Broth Microdilution (MIC Assay) Inoculum_Prep->MIC_Assay Disk_Assay 4b. Disk Diffusion Assay Inoculum_Prep->Disk_Assay Tiadinil_Prep 3. Tiadinil Stock Solution Tiadinil_Prep->MIC_Assay Tiadinil_Prep->Disk_Assay Incubation 5. Incubation MIC_Assay->Incubation Disk_Assay->Incubation Data_Collection 6. Data Collection (Visual/OD Reading/ Zone Measurement) Incubation->Data_Collection Interpretation 7. Interpretation of Results Data_Collection->Interpretation

Caption: General workflow for antifungal susceptibility testing.

Logical Relationship of Tiadinil's Dual Action

This diagram illustrates the dual mechanism of action of Tiadinil in a plant-pathogen interaction.

G cluster_plant Plant Response cluster_fungus Fungal Response Tiadinil Tiadinil Application SAR Systemic Acquired Resistance (SAR) Induction Tiadinil->SAR Direct_Action Direct Antifungal Activity Tiadinil->Direct_Action Defense_Genes Upregulation of Defense Genes (e.g., PR proteins) SAR->Defense_Genes Plant_Resistance Enhanced Plant Resistance Defense_Genes->Plant_Resistance Disease_Control Disease Control Plant_Resistance->Disease_Control Growth_Inhibition Inhibition of Fungal Growth and Development Direct_Action->Growth_Inhibition Growth_Inhibition->Disease_Control

References

Application Notes & Protocols: Tiadinil in Molecular Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiadinil is a novel plant activator that induces Systemic Acquired Resistance (SAR), a potent innate immunity system in plants effective against a broad range of pathogens.[1][2] Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil stimulates the plant's own defense mechanisms, making it a valuable tool for studying plant immunology and developing new crop protection strategies.[3][4] This document provides detailed application notes and protocols for the use of Tiadinil in molecular biology studies, focusing on its mechanism of action, effects on gene expression, and its role in plant defense signaling pathways.

Tiadinil, chemically N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is metabolized in plants to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[5][6] This metabolite is responsible for the induction of SAR. While the salicylic acid (SA) pathway is a central component of SAR, studies have shown that SV-03 can induce resistance and the expression of pathogenesis-related (PR) genes even in the absence of SA accumulation, suggesting a unique mode of action.[6][7]

Applications in Molecular Biology

  • Induction of Systemic Acquired Resistance (SAR): Tiadinil is a potent inducer of SAR, providing broad-spectrum resistance to viral, bacterial, and fungal pathogens.[1][2]

  • Gene Expression Studies: It serves as a chemical tool to study the regulation of defense-related genes, including pathogenesis-related (PR) genes.[1][6]

  • Signaling Pathway Analysis: The unique mode of action of Tiadinil and its active metabolite, SV-03, which can function independently of salicylic acid accumulation, makes it an excellent probe for dissecting the complexities of the plant immune signaling network.[6]

  • Herbivore-Induced Plant Volatile Research: Tiadinil has been shown to enhance the production of plant volatiles that attract natural predators of herbivores, opening avenues for research into indirect plant defense mechanisms.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of Tiadinil.

Table 1: Effect of Tiadinil on Disease Resistance in Tobacco

PathogenTreatmentDisease Severity Reduction (%)Reference
Tobacco Mosaic Virus (TMV)10 ppm Tiadinil~50%[1]
Pseudomonas syringae pv. tabaci10 ppm Tiadinil~60%[1]

Table 2: Induction of SAR Marker Gene Expression in Tobacco by Tiadinil

GeneTreatmentFold InductionTime Post-TreatmentReference
PR-1a10 ppm Tiadinil>107 days[1]
PR-210 ppm Tiadinil~57 days[1]
PR-310 ppm Tiadinil~87 days[1]

Signaling Pathway

Tiadinil treatment triggers a signaling cascade that leads to the activation of plant defense responses. While it is linked to the salicylic acid (SA) pathway, its active metabolite SV-03 can also act downstream or parallel to SA accumulation.

Tiadinil_Signaling_Pathway Tiadinil Tiadinil Application (e.g., Soil Drench) Metabolism Metabolism in Plant Tiadinil->Metabolism SV03 SV-03 (Active Metabolite) Metabolism->SV03 SA_Independent SA-Independent Signaling SV03->SA_Independent Bypasses SA accumulation SA_Dependent SA-Dependent Signaling SV03->SA_Dependent May also influence NPR1 NPR1 Activation SA_Independent->NPR1 SA_Dependent->NPR1 Gene_Expression Defense Gene Expression (e.g., PR genes) NPR1->Gene_Expression SAR Systemic Acquired Resistance (SAR) Gene_Expression->SAR

Caption: Tiadinil signaling pathway leading to Systemic Acquired Resistance.

Experimental Protocols

Protocol 1: Induction of Systemic Acquired Resistance in Tobacco

This protocol describes how to induce SAR in tobacco plants using Tiadinil, followed by a pathogen challenge.

Materials:

  • Tiadinil

  • Tobacco plants (e.g., Nicotiana tabacum cv. Xanthi-nc), 6-8 leaf stage

  • Pathogen of interest (e.g., Tobacco Mosaic Virus)

  • Sterile water

  • Pots and soil

  • Growth chamber

Procedure:

  • Preparation of Tiadinil Solution: Prepare a 10 ppm stock solution of Tiadinil in water. The final concentration may need to be optimized depending on the plant species and experimental goals.

  • Plant Treatment: Apply the Tiadinil solution as a soil drench to the tobacco plants. Use a volume sufficient to saturate the soil. For control plants, apply an equal volume of sterile water.

  • Incubation: Grow the treated and control plants in a growth chamber for 7 days to allow for the establishment of SAR.

  • Pathogen Inoculation: Inoculate the upper leaves of both treated and control plants with the pathogen according to standard procedures for that pathogen.

  • Disease Assessment: Monitor the plants for disease symptoms over a period of 7-14 days. Quantify disease severity by measuring lesion size, lesion number, or viral titer.

SAR_Induction_Workflow Start Start: Tobacco Plants (6-8 leaf stage) Prepare_TDL Prepare 10 ppm Tiadinil Solution Start->Prepare_TDL Treatment Soil Drench Application Prepare_TDL->Treatment Incubation Incubate for 7 Days (SAR Establishment) Treatment->Incubation Inoculation Pathogen Inoculation (e.g., TMV) Incubation->Inoculation Assessment Disease Severity Assessment (7-14 days) Inoculation->Assessment End End: Quantify Resistance Assessment->End

Caption: Experimental workflow for inducing SAR in tobacco with Tiadinil.

Protocol 2: Analysis of Defense Gene Expression by RT-qPCR

This protocol outlines the steps to analyze the expression of SAR marker genes in Tiadinil-treated plants.

Materials:

  • Tiadinil-treated and control plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers for PR genes (e.g., PR-1a) and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • Sample Collection: Harvest leaf tissue from Tiadinil-treated and control plants at various time points after treatment (e.g., 0, 24, 48, 72 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the plant tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a qPCR master mix, cDNA template, and gene-specific primers.

    • Run the qPCR reaction in a real-time PCR instrument.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene.

    • Calculate the relative gene expression using the ΔΔCt method.

Gene_Expression_Analysis_Workflow Start Start: Tiadinil-Treated and Control Tissue Harvest Harvest & Freeze (Liquid Nitrogen) Start->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis End End: Relative Gene Expression Data_Analysis->End

Caption: Workflow for analyzing defense gene expression using RT-qPCR.

References

Application Notes and Protocols for Tiadinil Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a potent and selective activator of the plant's innate immune system, specifically inducing Systemic Acquired Resistance (SAR).[1][2][3] It belongs to the 1,2,3-thiadiazole class of compounds and is utilized primarily as a fungicide in agricultural applications, notably for the control of rice blast disease.[1][2][4] Unlike traditional fungicides that exhibit direct antimicrobial activity, Tiadinil acts by priming the plant's defense mechanisms, leading to broad-spectrum resistance against a variety of pathogens.[2][4] Its unique mode of action, which involves the induction of defense-related gene expression, makes it a valuable tool for research in plant pathology, immunology, and for the development of novel crop protection strategies.[2]

These protocols provide detailed procedures for the preparation of Tiadinil solutions for use in laboratory and research settings.

Physicochemical and Biological Properties

A summary of key quantitative data for Tiadinil is presented below, facilitating its effective use in experimental design.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀ClN₃OS[5][6]
Molar Mass 267.73 g/mol [5][6]
Appearance Beige solid / Pale yellow crystals[5][7]
Melting Point 111-113 °C[5]
Solubility (Water) 13.2 mg/L (at 20 °C)[5][7]
Solubility (DMSO) 125 mg/mL (approx. 467 mM)[8][9]
Storage Store solid compound and stock solutions at -20°C for long-term stability.[8][9]
Mechanism of Action Induces Systemic Acquired Resistance (SAR) in plants.[1][2]
Typical Application Foliar spray or soil drench for induction of disease resistance.[4][10]
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Tiadinil does not possess direct fungicidal properties but instead activates the plant's own defense pathways. Upon application, it is recognized by the plant, triggering a signaling cascade that leads to the expression of pathogenesis-related (PR) genes. This systemic response enhances the plant's resistance to subsequent pathogen attacks.

Tiadinil_SAR_Pathway Tiadinil Tiadinil (External Stimulus) PlantCell Plant Cell Perception Tiadinil->PlantCell SignalCascade Signal Transduction Cascade PlantCell->SignalCascade GeneExpression Activation of Defense Genes (PR Genes) SignalCascade->GeneExpression SAR Systemic Acquired Resistance (SAR) GeneExpression->SAR Resistance Enhanced Disease Resistance SAR->Resistance Pathogen Pathogen Attack (Fungi, Bacteria) Pathogen->Resistance Inhibited by SAR

Caption: Tiadinil signaling pathway for inducing Systemic Acquired Resistance (SAR).

Experimental Protocols

Safety Precautions: Always handle Tiadinil in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Protocol 1: Preparation of a 100 mM Tiadinil Stock Solution in DMSO

Due to its low aqueous solubility, a high-concentration stock solution is typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).

Materials:

  • Tiadinil solid (M.W. = 267.73 g/mol )

  • Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of Tiadinil needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 267.73 g/mol × 1000 mg/g = 26.77 mg

  • Weighing: Carefully weigh out 26.77 mg of Tiadinil solid and place it into a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of high-purity DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly. If the solid does not dissolve completely, use an ultrasonic bath for 5-10 minutes to aid dissolution.[8][9] Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in tightly sealed, light-protected vials. The solution is stable for up to one month at -20°C or six months at -80°C.[8][9]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., plant growth medium, buffer) for experiments such as testing for direct antifungal activity.

Materials:

  • 100 mM Tiadinil stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer or culture medium

  • Sterile tubes and pipette tips

Procedure:

  • Thaw Stock: Thaw an aliquot of the 100 mM Tiadinil stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions to achieve the desired final concentration. For example, to prepare a 100 µM working solution in 10 mL of buffer:

    • Add 10 µL of the 100 mM stock solution to 9.99 mL of the aqueous buffer.

    • Calculation: V₁M₁ = V₂M₂ → V₁ = (100 µM × 10 mL) / 100,000 µM = 0.01 mL = 10 µL.

  • Mixing: Vortex the working solution immediately and vigorously after adding the DMSO stock to prevent precipitation. The final DMSO concentration in this example is 0.1%.

  • Vehicle Control: Crucially , prepare a vehicle control solution containing the same final concentration of DMSO as the Tiadinil working solution (e.g., 0.1% DMSO in the aqueous buffer). This is essential to distinguish the effects of Tiadinil from any effects of the solvent.

  • Usage: Use the freshly prepared working solution immediately. Due to the low aqueous solubility of Tiadinil, do not store diluted aqueous solutions.

Protocol 3: General Workflow for Plant Treatment Experiments

This workflow outlines the key steps for evaluating the efficacy of Tiadinil in inducing disease resistance in plants, a common application in research.

Tiadinil_Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Prep_Stock Prepare 100 mM Stock in DMSO (Protocol 1) Prep_Working Prepare Aqueous Working Solutions (e.g., 10 ppm - 1000 ppm) (Protocol 2) Prep_Stock->Prep_Working Treatment Apply Tiadinil Solution (Foliar Spray or Soil Drench) Prep_Working->Treatment Plant_Growth Grow Plants to Desired Stage Plant_Growth->Treatment Incubation Incubate Plants (e.g., 48 hours) Treatment->Incubation Inoculation Inoculate with Pathogen Incubation->Inoculation Disease_Scoring Assess Disease Severity (Lesion size, etc.) Inoculation->Disease_Scoring Molecular_Analysis Analyze Gene Expression (qRT-PCR for PR genes) Inoculation->Molecular_Analysis Data_Analysis Statistical Analysis & Conclusion Disease_Scoring->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: A generalized experimental workflow for testing Tiadinil's efficacy.

References

Application Notes and Protocols for High-Throughput Screening of Tiadinil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiadinil is a potent plant defense activator that induces Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum immunity in plants. Unlike traditional fungicides, Tiadinil does not exhibit direct antimicrobial activity but rather primes the plant's innate defense mechanisms.[1][2] The active moiety of Tiadinil is its metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), which has been shown to induce SAR independently of salicylic acid (SA) accumulation, suggesting it acts downstream or in a parallel signaling pathway.[1][3] The development of novel Tiadinil analogs with enhanced efficacy requires robust high-throughput screening (HTS) methods to identify promising lead compounds.

These application notes provide detailed protocols for HTS assays tailored for the discovery and characterization of Tiadinil analogs. The methodologies focus on cell-based assays for primary screening and whole-plant assays for secondary validation, enabling the efficient identification of compounds that modulate plant defense responses.

Data Presentation: Structure-Activity Relationship of Tiadinil Analogs

The following table summarizes the qualitative structure-activity relationship (SAR) data for a series of 1,2,3-thiadiazole derivatives, highlighting modifications that resulted in improved SAR activity compared to Tiadinil. The data is based on the evaluation of disease protection in tobacco plants against Tobacco Mosaic Virus (TMV).

Compound IDStructureSAR Activity vs. TiadinilReference
Tiadinil N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamideStandard[4]
10a 4-methyl-N-(4-(trifluoromethyl)thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamideBetter[4]
10d N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamideBetter[4]
12b N-(5-bromo-4-phenylthiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamideBetter[4]
1d Methyl 2-(N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4-chloro-2-methylphenylamino)propanoateHigher protective properties[5]

Experimental Protocols

Protocol 1: High-Throughput Primary Screening Using a Reporter-Gene-Based Assay in Plant Cell Culture

This protocol describes a high-throughput screening assay using a plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco) transformed with a reporter construct. The construct consists of the promoter of a SAR marker gene, such as Pathogenesis-Related Protein 1 (PR-1), fused to a reporter gene, typically luciferase.

Materials:

  • Arabidopsis thaliana (e.g., ecotype Col-0) or tobacco (e.g., BY-2) cell suspension culture stably transformed with a pPR-1::LUC reporter construct.

  • Growth medium (e.g., Murashige and Skoog medium supplemented with appropriate hormones and vitamins).

  • 96-well microplates (white, clear-bottom for microscopy, or opaque for luminescence).

  • Tiadinil analog library dissolved in DMSO.

  • Luciferase assay substrate (e.g., D-luciferin).

  • Luminometer.

Procedure:

  • Cell Culture Maintenance: Maintain the plant cell suspension culture in liquid medium under continuous light or a defined photoperiod at 22-25°C with constant agitation (e.g., 120 rpm). Subculture the cells every 7 days.

  • Assay Preparation:

    • Three to four days after subculturing, allow the cells to settle, and replace the medium with fresh, hormone-free medium to starve the cells and reduce background reporter gene expression.

    • After 24 hours of starvation, dilute the cell culture to the optimal density for the assay (to be determined empirically, e.g., 2 x 10^5 cells/mL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment:

    • Prepare a stock solution of Tiadinil analogs in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 to 100 µM).

    • Add 1 µL of each compound dilution to the respective wells. Include positive controls (Tiadinil) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates for 24-48 hours under the same conditions as the cell culture maintenance.

  • Luminescence Measurement:

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate-reading luminometer.

Data Analysis:

  • Normalize the luminescence readings of the treated wells to the negative control wells.

  • Calculate the fold induction of luciferase activity for each compound at each concentration.

  • Plot dose-response curves and determine the EC50 value for active compounds.

Protocol 2: Secondary Whole-Plant Validation of SAR Induction

This protocol is designed to validate the SAR-inducing activity of hit compounds from the primary screen in whole plants. The assay measures the ability of a compound to protect plants from a subsequent pathogen infection.

Materials:

  • Arabidopsis thaliana or tobacco plants (4-6 weeks old).

  • Pathogen: e.g., Pseudomonas syringae pv. tomato DC3000 for Arabidopsis or Tobacco Mosaic Virus (TMV) for tobacco.

  • Compound solutions formulated for spraying or soil drenching.

  • Growth chambers with controlled temperature, humidity, and lighting.

  • Tools for pathogen inoculation (e.g., syringe for infiltration, cotton swab for mechanical inoculation).

Procedure:

  • Plant Growth: Grow plants in a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

  • Compound Application:

    • Apply the test compounds to a set of plants. This can be done by spraying the leaves until runoff or by soil drenching.

    • Include a positive control group (treated with Tiadinil) and a negative control group (treated with the formulation vehicle).

  • Induction Period: Allow a period of 2-3 days for the induction of SAR.

  • Pathogen Challenge:

    • Inoculate the plants with the pathogen. For P. syringae, infiltrate a bacterial suspension into the leaves. For TMV, mechanically inoculate the leaves with a virus-containing sap.

  • Disease Scoring:

    • Incubate the plants for an additional 3-7 days to allow for disease development.

    • Assess disease symptoms. This can be done by measuring lesion size, counting the number of lesions, or quantifying bacterial growth in the leaves.

  • Data Analysis:

    • Compare the disease severity in compound-treated plants to the negative control plants.

    • Calculate the percentage of disease reduction for each compound.

Visualizations

Signaling Pathway of Tiadinil-Induced SAR

Tiadinil_SAR_Pathway cluster_perception Chemical Treatment cluster_signaling Intracellular Signaling cluster_response SAR Response Tiadinil Tiadinil SV03 SV-03 (Active Metabolite) Tiadinil->SV03 Metabolism Unknown_Target Unknown Target(s) SV03->Unknown_Target SA_Independent_Pathway SA-Independent Signaling Cascade Unknown_Target->SA_Independent_Pathway PR_Genes PR Gene Expression (e.g., PR-1, PR-2, PR-5) SA_Independent_Pathway->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Putative signaling pathway of Tiadinil-induced Systemic Acquired Resistance (SAR).

Experimental Workflow for HTS of Tiadinil Analogs

HTS_Workflow cluster_screening Primary Screening cluster_validation Secondary Validation cluster_development Lead Optimization Compound_Library Tiadinil Analog Library Cell_Based_Assay Cell-Based HTS (pPR-1::LUC) Compound_Library->Cell_Based_Assay Hit_Identification Hit Identification (EC50 Determination) Cell_Based_Assay->Hit_Identification Whole_Plant_Assay Whole-Plant Assay (Disease Resistance) Hit_Identification->Whole_Plant_Assay SAR_Confirmation Confirmation of SAR Activity Whole_Plant_Assay->SAR_Confirmation Lead_Compound Lead Compound SAR_Confirmation->Lead_Compound

Caption: High-throughput screening workflow for the discovery of novel Tiadinil analogs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tiadinil Concentration for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Tiadinil in your in-vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Tiadinil, a potent inducer of Systemic Acquired Resistance (SAR) in plants.

Frequently Asked Questions (FAQs)

Q1: What is Tiadinil and what is its primary mechanism of action in plants?

A1: Tiadinil is a chemical compound classified as a plant defense activator. Its primary role is not to act as a direct fungicide but to induce Systemic Acquired Resistance (SAR) in plants. SAR is a broad-spectrum defense mechanism that prepares the entire plant to resist subsequent pathogen attacks. Tiadinil's active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), triggers the SAR signaling pathway. A key feature of Tiadinil's action is that it functions downstream of salicylic acid (SA) accumulation, a central signaling molecule in the SAR pathway. This means it can activate defense responses even if the plant's ability to produce SA is compromised.[1][2]

Q2: How should I prepare a stock solution of Tiadinil for my in-vitro assays?

A2: Tiadinil has low solubility in water but is soluble in dimethyl sulfoxide (DMSO). Therefore, it is recommended to prepare a concentrated stock solution in DMSO.

Protocol for Preparing a 10 mM Tiadinil Stock Solution in DMSO:

  • Weighing: Accurately weigh out 2.677 mg of Tiadinil (Molecular Weight: 267.73 g/mol ).

  • Dissolving: Dissolve the weighed Tiadinil in 1 mL of high-quality, sterile DMSO.

  • Mixing: Ensure the compound is completely dissolved by vortexing or gentle agitation. Ultrasonic baths can also be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When stored at -20°C, the stock solution should be used within one month for optimal activity.

Important Note: When adding the DMSO stock to your aqueous cell culture medium, ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity to your plant cells.

Q3: What is a good starting concentration range for Tiadinil in plant cell culture experiments?

A3: The optimal concentration of Tiadinil can vary significantly depending on the plant species, the specific in-vitro system (e.g., cell suspension, callus, protoplasts), and the desired biological endpoint (e.g., SAR gene induction, disease resistance). Based on available literature from whole plant and seedling studies, a broad starting range can be suggested.

ApplicationSuggested Starting Concentration Range (in µM)Suggested Starting Concentration Range (in ppm or mg/L)
Induction of SAR Marker Genes 10 - 100 µM~2.7 - 27 ppm
Antifungal Activity (Mycelial Growth Inhibition) 100 - 500 µM~27 - 134 ppm

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I determine if Tiadinil is cytotoxic to my plant cells?

A4: It is essential to assess the cytotoxicity of Tiadinil to ensure that the observed effects are due to its SAR-inducing properties and not a result of cell death. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

Simplified MTT Assay Protocol for Plant Suspension Cells:

  • Cell Plating: Plate your plant cell suspension culture into a 96-well plate at a predetermined optimal density.

  • Treatment: Add a range of Tiadinil concentrations (e.g., 0, 1, 10, 50, 100, 200, 500 µM) to the wells. Include a solvent control (DMSO at the highest concentration used for Tiadinil dilution).

  • Incubation: Incubate the plate under your standard cell culture conditions for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined.

Other cell viability assays for plant cells include the Fluorescein Diacetate (FDA) staining method, which stains living cells green, and Evans blue staining, which stains dead cells blue.

Troubleshooting Guides

Problem 1: Tiadinil Precipitates in the Cell Culture Medium

Possible Cause: Tiadinil has low aqueous solubility (13.2 mg/L). Adding a concentrated DMSO stock directly to the aqueous medium can cause it to precipitate out of solution.

Solutions:

  • Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution of the stock solution in the culture medium. Add the diluted Tiadinil dropwise while gently swirling the medium to facilitate mixing.

  • Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) might help to keep Tiadinil in solution. However, always run a solvent control to check for any effects of DMSO on your cells.

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the Tiadinil stock can sometimes improve solubility. Allow the medium to cool to the optimal cell culture temperature before adding it to your cells.

  • Use of Pluronic F-68: For some poorly soluble compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the culture medium can help to maintain solubility. A concentration of 0.01-0.1% is a good starting point to test.

Problem 2: Inconsistent or No Induction of SAR Marker Genes

Possible Causes:

  • Sub-optimal Tiadinil Concentration: The concentration used may be too low to induce a response or too high, leading to cytotoxicity.

  • Inappropriate Treatment Duration: The incubation time with Tiadinil may not be sufficient for the induction of gene expression.

  • Cell Line Insensitivity: The specific plant cell line you are using may not be responsive to Tiadinil.

  • Degradation of Tiadinil: Tiadinil may not be stable in your culture medium over the course of the experiment.

Solutions:

  • Dose-Response and Time-Course Experiments: Conduct a thorough dose-response experiment with a wide range of Tiadinil concentrations. Also, perform a time-course experiment (e.g., harvesting cells at 6, 12, 24, and 48 hours post-treatment) to identify the peak of SAR marker gene expression.

  • Positive Control: Use a known inducer of SAR, such as salicylic acid (SA) or benzothiadiazole (BTH), as a positive control to confirm that your experimental system is capable of mounting a defense response.

  • Check for Cytotoxicity: Perform a cell viability assay to ensure that the concentrations of Tiadinil you are using are not causing significant cell death.

  • Fresh Preparation: Prepare fresh dilutions of Tiadinil from your frozen stock for each experiment to minimize potential degradation.

Problem 3: High Background in Control-Treated Cells

Possible Cause: The solvent (DMSO) used to dissolve Tiadinil may be inducing a stress response in the cells, leading to the expression of some defense-related genes.

Solutions:

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium (ideally ≤ 0.1%).

  • Proper Solvent Control: Always include a control group that is treated with the same concentration of DMSO as the highest concentration used in your Tiadinil treatments. This will allow you to differentiate between the effects of the solvent and the effects of Tiadinil.

  • Acclimatize Cells: If possible, acclimatize your cells to a very low concentration of DMSO for a short period before starting the experiment.

Experimental Protocols & Visualizations

Detailed Protocol: In-Vitro SAR Gene Expression Analysis in Arabidopsis thaliana Suspension Cells

This protocol outlines a general workflow for treating Arabidopsis thaliana suspension cells with Tiadinil and analyzing the expression of a key SAR marker gene, Pathogenesis-Related 1 (PR1), using quantitative real-time PCR (qPCR).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Prepare Arabidopsis Suspension Cells treatment Treat Cells with Tiadinil (e.g., 0, 10, 50, 100 µM) prep_cells->treatment prep_tiadinil Prepare Tiadinil Stock Solution (10 mM in DMSO) prep_tiadinil->treatment harvest Harvest Cells (e.g., at 24h) treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for PR1 Gene cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis

Caption: Workflow for in-vitro SAR gene expression analysis.

Materials:

  • Arabidopsis thaliana cell suspension culture (e.g., T87 line)

  • Murashige and Skoog (MS) medium

  • Tiadinil

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for PR1 and a reference gene (e.g., Actin2)

Procedure:

  • Cell Culture Maintenance: Maintain the Arabidopsis cell suspension culture in MS medium under your standard growth conditions (e.g., 22°C, 120 rpm, continuous light). Subculture the cells every 7 days.

  • Cell Plating: Three to four days after subculturing, when the cells are in the exponential growth phase, dilute the cell suspension with fresh medium to an optimal density and distribute it into the wells of a 96-well plate.

  • Tiadinil Treatment:

    • Prepare serial dilutions of your 10 mM Tiadinil stock solution in fresh MS medium to achieve the desired final concentrations (e.g., 10, 50, 100 µM).

    • Add the diluted Tiadinil solutions to the respective wells.

    • For the control wells, add MS medium with the same final concentration of DMSO as the highest Tiadinil concentration.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) under standard growth conditions.

  • Cell Harvesting: Harvest the cells by centrifugation or filtration.

  • RNA Extraction: Immediately extract total RNA from the harvested cells using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Analysis:

    • Set up the qPCR reactions using a suitable qPCR master mix, your synthesized cDNA, and the primers for the PR1 gene and a stable reference gene.

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the PR1 gene in the Tiadinil-treated samples compared to the control.

Tiadinil Signaling Pathway

Tiadinil induces Systemic Acquired Resistance (SAR) by activating the plant's innate immune system. It acts downstream of the key signaling molecule, salicylic acid (SA).

SAR_pathway cluster_upstream Upstream Events cluster_downstream Downstream Events pathogen Pathogen Recognition sa_biosynthesis Salicylic Acid (SA) Biosynthesis pathogen->sa_biosynthesis induces npr1 NPR1 Activation (Key Regulator) sa_biosynthesis->npr1 activates tiadinil Tiadinil (Active Metabolite SV-03) tiadinil->npr1 activates (downstream of SA) gene_expression SAR Gene Expression (e.g., PR1, PR2, PR5) npr1->gene_expression induces resistance Systemic Acquired Resistance gene_expression->resistance leads to

Caption: Simplified Tiadinil signaling pathway in SAR.

References

Technical Support Center: Improving the Efficacy of Tiadinil in Greenhouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tiadinil in greenhouse environments.

Frequently Asked Questions (FAQs)

Q1: What is Tiadinil and what is its primary mode of action?

Tiadinil is a plant activator that induces Systemic Acquired Resistance (SAR), a plant's natural defense mechanism against a broad spectrum of pathogens.[1][2] Unlike traditional fungicides, Tiadinil does not have direct antimicrobial activity but rather primes the plant to defend itself.[1][2] Its active metabolite, SV-03 (the thiadiazole carboxylic acid moiety), triggers the SAR signaling pathway downstream of salicylic acid (SA), leading to the expression of pathogenesis-related (PR) genes.[3]

Q2: What are the most effective application methods for Tiadinil in a greenhouse setting?

Both foliar spray and soil drench applications of Tiadinil can be effective, though studies suggest that foliar applications may provide significantly lower disease severity, especially at higher concentrations.[1] The choice of application method can depend on the target plant species, the pathogen, and the experimental setup.

Q3: What is the recommended timing for Tiadinil application?

For optimal efficacy, Tiadinil should be applied preventatively, before pathogen inoculation. A single foliar application 48 hours before or after pathogen inoculation has been shown to significantly reduce disease severity in watermelon seedlings.[1]

Q4: Can Tiadinil exhibit direct antifungal activity?

While the primary mode of action of Tiadinil is the induction of SAR, some studies have suggested that it may also possess direct antifungal properties at higher concentrations.[1] For instance, Tiadinil has been shown to completely inhibit the mycelial growth of Stagonosporopsis citrulli in vitro at concentrations of ≥ 100 ppm.[1]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or no observed induction of Systemic Acquired Resistance (SAR). 1. Suboptimal Application Timing: Tiadinil was applied too close to or after pathogen inoculation. 2. Inadequate Concentration: The concentration of Tiadinil used was too low to elicit a strong SAR response. 3. Plant-Specific Factors: The plant species or cultivar may have a reduced sensitivity to Tiadinil. 4. Environmental Conditions: Temperature and humidity can influence the efficacy of plant activators.1. Optimize Application Timing: Apply Tiadinil at least 48 hours prior to pathogen challenge to allow for the activation of the SAR pathway. 2. Conduct a Dose-Response Experiment: Test a range of Tiadinil concentrations to determine the optimal dose for your specific plant species and experimental conditions. 3. Consult Literature: Review literature for studies using Tiadinil on the same or similar plant species to gauge expected responsiveness. 4. Maintain Optimal Greenhouse Conditions: Ensure consistent and appropriate temperature, humidity, and lighting for your plant species, as stress can impact the plant's ability to mount a defense response.
High variability in results between experimental replicates. 1. Inconsistent Application: Uneven spray coverage or inaccurate drench volume can lead to variable Tiadinil uptake. 2. Non-uniform Plant Material: Differences in plant age, size, or health can affect their response to Tiadinil. 3. Variable Pathogen Inoculum: Inconsistent pathogen pressure across replicates can lead to varied disease development.1. Standardize Application Technique: For foliar sprays, ensure thorough coverage of all plant surfaces. For soil drenches, apply a consistent volume of solution to each pot based on soil volume. 2. Use Uniform Plants: Select plants of a similar age, size, and developmental stage for your experiments. 3. Standardize Inoculation: Use a consistent and validated method for pathogen inoculation to ensure uniform disease pressure.
Symptoms of phytotoxicity observed on treated plants. 1. High Concentration: The concentration of Tiadinil used may be too high for the specific plant species or cultivar. 2. Adverse Environmental Conditions: High temperatures and humidity can sometimes increase the risk of phytotoxicity with chemical treatments. 3. Plant Stress: Plants under stress (e.g., drought, nutrient deficiency) may be more susceptible to chemical injury.1. Reduce Concentration: If phytotoxicity is observed, reduce the concentration of Tiadinil in subsequent experiments. 2. Optimize Environmental Conditions: Avoid applying Tiadinil during periods of extreme heat or humidity. Ensure good air circulation in the greenhouse. 3. Ensure Plant Health: Use healthy, non-stressed plants for your experiments.

Data Presentation

Table 1: Efficacy of Tiadinil Application Methods and Concentrations on Gummy Stem Blight of Watermelon

Application MethodTiadinil Concentration (ppm)Disease Severity (%)*
Foliar Spray1045.8
10033.3
100012.5
Soil Drench1058.3
10050.0
100041.7
Untreated Control079.2

*Data summarized from a study on watermelon seedlings inoculated with Stagonosporopsis citrulli.[1] Disease severity was assessed visually.

Experimental Protocols

1. Protocol for Evaluating Tiadinil Efficacy (Foliar Application)

  • Plant Material: Use healthy, uniformly sized plants grown in a controlled greenhouse environment.

  • Tiadinil Preparation: Prepare a stock solution of Tiadinil in a suitable solvent (e.g., acetone or DMSO) and then dilute to the desired final concentrations with sterile distilled water containing a surfactant (e.g., 0.02% Tween 20) to ensure even coverage.

  • Application:

    • Randomly assign plants to treatment groups (e.g., different Tiadinil concentrations and a mock control).

    • Apply the Tiadinil solutions as a fine mist to all aerial parts of the plants until runoff. The mock control plants should be sprayed with the same solution lacking Tiadinil.

    • Allow the plants to dry completely.

  • Pathogen Inoculation: 48 hours after Tiadinil application, inoculate the plants with a standardized pathogen suspension according to an established protocol for your specific plant-pathogen system.

  • Incubation and Disease Assessment:

    • Maintain the plants in a growth chamber or greenhouse with conditions conducive to disease development.

    • Assess disease severity at appropriate time points (e.g., 7-14 days post-inoculation) using a visual rating scale or by quantifying pathogen biomass.

2. Protocol for Assessing SAR Gene Expression using RT-qPCR

  • Sample Collection: At 48 hours post-Tiadinil treatment (and before pathogen inoculation), collect leaf tissue from both treated and mock-treated plants. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • RNA Extraction: Extract total RNA from the leaf tissue using a commercial RNA extraction kit or a standard protocol (e.g., TRIzol method).

  • DNase Treatment and cDNA Synthesis: Treat the RNA samples with DNase I to remove any contaminating genomic DNA. Subsequently, synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design or obtain validated primers for your target SAR marker genes (e.g., PR1, PR2, PR5) and a stable reference gene for your plant species.

    • Perform qPCR using a SYBR Green-based or probe-based detection method on a real-time PCR system.

    • Include no-template controls and no-reverse-transcription controls to check for contamination.

  • Data Analysis: Calculate the relative expression of the SAR marker genes in Tiadinil-treated plants compared to the mock-treated controls using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizations

Tiadinil_SAR_Pathway cluster_outside Extracellular Space cluster_cell Plant Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tiadinil Tiadinil SV03 SV-03 (Active Metabolite) Tiadinil->SV03 Metabolism NPR1_inactive NPR1 (inactive) (Oligomer) SV03->NPR1_inactive Triggers Redox Change NPR1_active NPR1 (active) (Monomer) NPR1_inactive->NPR1_active Monomerization TGA TGA Transcription Factors NPR1_active->TGA Nuclear Translocation and Interaction PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Binds to Promoters and Activates Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Tiadinil-induced Systemic Acquired Resistance (SAR) signaling pathway.

Experimental_Workflow start Start: Uniform Plant Material treatment Tiadinil Application (Foliar Spray or Soil Drench) start->treatment mock Mock Treatment (Control) start->mock incubation_1 48h Incubation treatment->incubation_1 mock->incubation_1 pathogen Pathogen Inoculation (Optional, for disease assay) incubation_1->pathogen sampling Tissue Sampling for Gene Expression Analysis incubation_1->sampling incubation_2 Incubation for Disease Development pathogen->incubation_2 rna_extraction RNA Extraction sampling->rna_extraction disease_assay Disease Severity Assessment incubation_2->disease_assay end End: Efficacy and Gene Expression Data disease_assay->end cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR for SAR Marker Genes cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis data_analysis->end

Caption: Experimental workflow for evaluating Tiadinil efficacy in greenhouse studies.

References

Technical Support Center: Tiadinil Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Tiadinil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for Tiadinil.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for Tiadinil?

A1: Tiadinil, chemically known as N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is typically synthesized in a two-step process. The first step involves the synthesis of the key intermediate, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The second step is the amide coupling of this carboxylic acid with 3-chloro-4-methylaniline.

Q2: Which named reaction is central to the synthesis of the 1,2,3-thiadiazole ring in the key intermediate?

A2: The Hurd-Mori synthesis is a widely used method for the formation of the 1,2,3-thiadiazole ring system.[1][2] This reaction involves the cyclization of an N-acylhydrazone using thionyl chloride.[1][2]

Q3: What are some common challenges in the amide coupling step?

A3: Amide bond formation can be challenging due to the need for activation of the carboxylic acid. Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is often converted to a more reactive species, such as an acid chloride, or reacted in the presence of coupling agents.

Q4: Are there any known impurities that can arise during the synthesis of Tiadinil?

A4: Impurities can originate from starting materials, side reactions, or degradation of the product. In the Hurd-Mori synthesis, incomplete cyclization or side reactions with thionyl chloride can lead to impurities. During the amide coupling, unreacted starting materials or byproducts from the coupling reagents can be present in the crude product.

Troubleshooting Guides

Part 1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid via Hurd-Mori Reaction

The synthesis of the 1,2,3-thiadiazole ring is a critical step in the overall synthesis of Tiadinil. The Hurd-Mori reaction, which utilizes thionyl chloride to cyclize an N-acylhydrazone, is a common method.[1][2]

Experimental Workflow:

Start Start with N-acylhydrazone SOCl2 Add Thionyl Chloride in an inert solvent (e.g., Benzene) Start->SOCl2 Reflux Reflux the reaction mixture SOCl2->Reflux Evaporation Evaporate the solvent Reflux->Evaporation Purification Purify the crude product (e.g., Column Chromatography) Evaporation->Purification Product 4-methyl-1,2,3-thiadiazole -5-carboxylic acid Purification->Product

Caption: General workflow for the Hurd-Mori synthesis of the thiadiazole intermediate.

Troubleshooting Common Issues:

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive thionyl chloride.1. Use freshly distilled or a new bottle of thionyl chloride.
2. Unsuitable N-acyl group on the hydrazone. Electron-donating groups can hinder the reaction.[3]2. If possible, use a hydrazone with an electron-withdrawing N-acyl group to facilitate cyclization.[3]
3. Insufficient reaction time or temperature.3. Increase the reflux time and monitor the reaction progress by TLC. Ensure the reaction reaches the appropriate temperature.
Formation of Multiple Byproducts 1. Reaction of thionyl chloride with other functional groups in the starting material.1. Protect sensitive functional groups before reacting with thionyl chloride.
2. Decomposition of the starting material or product at high temperatures.2. Consider running the reaction at a lower temperature for a longer duration.
3. Presence of water in the reaction mixture, which reacts with thionyl chloride.3. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Difficult Purification 1. Byproducts have similar polarity to the desired product.1. Optimize the column chromatography conditions (e.g., try different solvent systems or stationary phases).
2. The product is unstable on silica gel.2. Consider alternative purification methods such as recrystallization or preparative HPLC.
Part 2: Amide Coupling to Synthesize Tiadinil

The final step in Tiadinil synthesis is the formation of an amide bond between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 3-chloro-4-methylaniline.

Experimental Workflow:

CarboxylicAcid 4-methyl-1,2,3-thiadiazole -5-carboxylic acid Activation Activate Carboxylic Acid (e.g., with SOCl2 or a coupling agent) CarboxylicAcid->Activation Coupling Amide Bond Formation Activation->Coupling Amine 3-chloro-4-methylaniline Amine->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Tiadinil Tiadinil Purification->Tiadinil

References

Technical Support Center: Refining Analytical Methods for Tiadinil Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Tiadinil.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the analysis of Tiadinil using chromatographic methods.

1. Poor Peak Shape or Tailing

  • Question: My Tiadinil peak is showing significant tailing or fronting. What are the likely causes and how can I fix it?

  • Answer: Poor peak shape is a common issue in liquid chromatography. Here are the primary causes and solutions:

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and standard solutions.

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing. Consider using a column with end-capping or switching to a different stationary phase like a biphenyl column. Adding a small amount of a weak acid (e.g., 0.1% formic acid) or a salt (e.g., 2 mmol/L ammonium formate) to the mobile phase can help to saturate the active sites and improve peak shape.[1]

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Tiadinil and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the column and analyte.

    • Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

2. Low Sensitivity or Poor Signal-to-Noise Ratio

  • Question: I am not getting a strong enough signal for Tiadinil, and the signal-to-noise ratio is low. How can I improve sensitivity?

  • Answer: Low sensitivity can be a significant hurdle in trace analysis. Here are several approaches to boost your signal:

    • Optimize Mass Spectrometry Parameters:

      • Ionization Source: Ensure the electrospray ionization (ESI) source parameters are optimized. This includes the nebulizer gas flow, heating gas flow, interface temperature, and desolvation line temperature.[1]

      • MRM Transitions: Use the most abundant and specific multiple reaction monitoring (MRM) transitions for Tiadinil. For quantification, the precursor ion m/z 266 and product ion m/z 71 are commonly used. A confirmation ion can be m/z 238.[2]

    • Sample Preparation:

      • Pre-concentration: Concentrate your sample extract to increase the analyte concentration. This can be done by evaporating the solvent under a gentle stream of nitrogen and reconstituting in a smaller volume.[2]

      • Cleanup: A thorough sample cleanup using Solid Phase Extraction (SPE) or a QuEChERS-based method can reduce matrix effects and improve signal intensity.[3][4]

    • Chromatographic Conditions:

      • Mobile Phase: Ensure the mobile phase composition is optimal for the ionization of Tiadinil. The use of additives like ammonium formate can enhance ionization efficiency.[1]

      • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak shape distortion.

3. Retention Time Shifts

  • Question: The retention time for my Tiadinil peak is shifting between injections. What could be causing this instability?

  • Answer: Retention time instability can compromise the reliability of your results. The following factors are common culprits:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate mixing of the components.

    • Column Temperature Fluctuations: The column temperature should be controlled using a column oven. A stable temperature of around 25-35°C is often used.[1][3]

    • Pump Performance: Fluctuations in pump pressure or flow rate can cause retention time shifts. Check the pump for leaks and ensure it is properly primed.

4. Matrix Effects

  • Question: I suspect that components in my sample matrix are interfering with the Tiadinil signal. How can I identify and mitigate matrix effects?

  • Answer: Matrix effects, where co-eluting substances suppress or enhance the ionization of the target analyte, are a common challenge in LC-MS/MS analysis.

    • Identification: To confirm matrix effects, compare the peak area of a standard in pure solvent to the peak area of a standard spiked into a blank sample extract. A significant difference indicates the presence of matrix effects.

    • Mitigation Strategies:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of Tiadinil to compensate for the matrix effects.[3]

      • Improved Sample Cleanup: Employ more rigorous sample cleanup techniques like Solid Phase Extraction (SPE) with different sorbents (e.g., C18, PSA) or Gel Permeation Chromatography (GPC) to remove interfering compounds.[3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for pesticide residue analysis in complex matrices.[4][5][6]

      • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

1. UPLC-MS/MS Method for Tiadinil in Tobacco [3]

  • Sample Extraction:

    • Weigh 5 grams of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of acetone and perform ultrasonic extraction for 10 minutes.

  • Cleanup (GPC and SPE):

    • Inject 5 mL of the extract into a Gel Permeation Chromatography (GPC) system.

    • Elute with ethyl acetate–cyclohexane (50:50, v/v) at a flow rate of 4.7 mL/min.

    • Collect the fraction between 10 and 20 minutes and evaporate to dryness.

    • Dissolve the residue in 2 mL of acetone for SPE purification using an LC-NH2 cartridge.

    • Precondition the cartridge with 5 mL of methanol followed by 5 mL of acetone.

    • Load the sample and elute.

    • Evaporate the collected effluent to dryness and dissolve the residue in 1 mL of methanol–water (1:1, v/v).

    • Filter through a 0.45 mm filter before UPLC-MS/MS analysis.

  • Instrumentation and Conditions:

    • Instrument: Waters Acquity UPLC-Xevo TQMS system

    • Column: Acquity UPLC BEH C18 (10 x 2.1 mm, 1.7 µm)

    • Column Temperature: 25°C

    • Mobile Phase: A: Methanol, B: Water

    • Gradient: Start at 70% A, increase to 90% A in 2 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

2. LC-MS/MS Method for Tiadinil in Agricultural Products [2]

  • Sample Extraction:

    • Weigh the appropriate amount of sample (e.g., 10 g for grains, 20 g for fruits and vegetables).

    • Add 20 mL of 0.1 mol/L hydrochloric acid and let it stand for 30 minutes.

    • Add 80 mL of acetonitrile, homogenize, and filter.

    • Re-extract the residue with 50 mL of acetonitrile/water (4:1, v/v).

    • Combine the filtrates and adjust the volume to 200 mL.

  • Cleanup (SPE):

    • Take an aliquot of the extract and concentrate it.

    • Add 4 mL of 0.05% aqueous ammonia.

    • Use a suitable SPE cartridge for cleanup.

    • Elute Tiadinil with an appropriate solvent.

    • Concentrate the eluate and dissolve the residue in the initial mobile phase.

  • Instrumentation and Conditions:

    • Instrument: LC-MS/MS system

    • Mobile Phase: Acetonitrile/10 mmol/L ammonium acetate solution (17:3, v/v), pH 5.0

    • Ionization Mode: ESI

    • Detection Mode: MRM

    • MRM Transitions:

      • Quantification: Precursor ion m/z 266 -> Product ion m/z 71

      • Confirmation: Precursor ion m/z 266 -> Product ion m/z 238

Quantitative Data Summary

ParameterUPLC-MS/MS Method in Tobacco[3]LC-MS/MS Method in Agricultural Products[2]Multi-Residue LC-MS/MS Method[1]
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg-
Recovery 72.5 - 98.2%--
Relative Standard Deviation (RSD) 3.8 - 9.5%--
Column Temperature 25°C-35°C
Flow Rate 0.3 mL/min-0.4 mL/min

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Solvent Extraction (e.g., Acetone, Acetonitrile) Sample->Extraction Cleanup Cleanup (SPE, GPC, or QuEChERS) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration LC LC Separation (e.g., UPLC/HPLC) Concentration->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for Tiadinil analysis.

Troubleshooting_Logic Start Analytical Issue Identified PeakShape Poor Peak Shape? Start->PeakShape Sensitivity Low Sensitivity? PeakShape->Sensitivity No Sol_Peak Check for Column Overload Adjust Mobile Phase Evaluate Column Health PeakShape->Sol_Peak Yes Retention Retention Time Shift? Sensitivity->Retention No Sol_Sens Optimize MS Parameters Improve Sample Cleanup Increase Injection Volume Sensitivity->Sol_Sens Yes Sol_Ret Ensure Column Equilibration Check Mobile Phase Prep Verify Temp & Flow Rate Retention->Sol_Ret Yes End Issue Resolved Retention->End No Sol_Peak->End Sol_Sens->End Sol_Ret->End

Caption: Troubleshooting logic for common Tiadinil analysis issues.

References

Technical Support Center: Tiadinil Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tiadinil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Tiadinil in various media during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Tiadinil and why is precipitation a common issue?

A1: Tiadinil is a systemic anilide fungicide that functions as a plant defense inducer. Its molecular structure lends it hydrophobic properties, resulting in very low solubility in water (approximately 13.2 mg/L at 20°C), which is a primary reason for its tendency to precipitate in aqueous media.[1]

Q2: What are the primary solvents for dissolving Tiadinil?

A2: Tiadinil exhibits good solubility in several organic solvents. For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a highly effective solvent for creating concentrated stock solutions. Acetone and methanol are also effective solvents for Tiadinil.[2]

Q3: How can I prepare a stable stock solution of Tiadinil for my experiments?

A3: A common and effective method for preparing a stable stock solution is to dissolve Tiadinil in 100% DMSO. It is crucial to ensure the final concentration of DMSO in your experimental medium remains low (typically below 0.5%) to avoid cellular toxicity. When diluting the DMSO stock solution into an aqueous medium, it is recommended to do so in a stepwise manner to prevent the compound from precipitating due to a rapid change in solvent polarity.[3][4]

Q4: What general strategies can be employed to prevent Tiadinil precipitation in aqueous solutions?

A4: Several formulation strategies can be used to enhance the solubility and prevent the precipitation of hydrophobic compounds like Tiadinil. These include the use of co-solvents, surfactants, pH-adjusting agents, and encapsulation technologies such as cyclodextrin inclusion complexes.[5][6]

Q5: Are there specific types of surfactants recommended for use with fungicides like Tiadinil?

A5: Yes, non-ionic surfactants are widely recommended for use with a broad range of pesticides, including fungicides.[5][7] They are compatible with most active ingredients and improve the spreading and sticking properties of the spray solution on plant surfaces, which can help maintain the dispersion of the active ingredient.[7] Organosilicone surfactants are also noted for their excellent spreading capabilities.[7]

Troubleshooting Guide: Preventing Tiadinil Precipitation

This guide provides structured approaches to address precipitation issues with Tiadinil in both laboratory and agricultural application settings.

Scenario 1: Precipitation during preparation of a working solution from a DMSO stock for in-vitro assays.
  • Problem: Tiadinil precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium.

  • Root Cause: The rapid change in solvent polarity from a high-DMSO to a high-aqueous environment causes the hydrophobic Tiadinil to fall out of solution.

  • Solutions:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. First, dilute the concentrated DMSO stock with more DMSO to a lower concentration before adding it to the aqueous medium.

    • Use of a Co-solvent: In some cases, a co-solvent can help bridge the polarity gap. Combinations such as 10% DMSO / 10% Tween 80 / 80% water may be effective.[8]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.1% for sensitive cell lines, and not exceeding 0.5% for most applications.[3][4][8]

Scenario 2: Precipitation in an agrochemical spray tank after mixing.
  • Problem: Tiadinil, often supplied as a solid formulation like water-dispersible granules, precipitates in the spray tank after being mixed with water and potentially other agrochemicals.

  • Root Cause: Improper mixing order, poor water quality (e.g., high pH, hardness), or incompatibility with other tank-mixed products can lead to precipitation.

  • Solutions:

    • Correct Mixing Order: Follow the recommended A.P.P.L.E.S. method for tank mixing. Start with a partially filled tank of water, add products in the correct sequence (Agitate, Powders, Powders-dry, Liquids, Emulsifiable concentrates, Solutions), and ensure each component is fully dispersed before adding the next.[9]

    • Water Quality Adjustment: Most pesticides are most stable in slightly acidic water (pH 5-6).[10][11] If your water source is alkaline, consider using a pH-adjusting or buffering agent to lower the pH before adding the pesticide.[10][12]

    • Use of Adjuvants: Incorporate a suitable tank-mix adjuvant. A non-ionic surfactant can improve the dispersion and stability of the mixture.[6][7] For complex mixtures, a compatibility agent may be necessary.[13]

    • Perform a Jar Test: Before mixing a full batch, conduct a small-scale jar test to check for the physical compatibility of all the components you intend to mix in the spray tank.[9]

Data Presentation

Table 1: Solubility of Tiadinil in Various Solvents

SolventSolubility (g/L) at 20°C
Water0.0132
Methanol124
Acetone434
Toluene11.8

Source: Chemodex Product Data Sheet

Table 2: Recommended Surfactant Types for Agrochemical Formulations

Surfactant TypeChargeCommon Use with PesticidesKey Benefits
Non-ionicNeutralSystemic and contact pesticidesHigh compatibility, improves spreading and penetration.[6]
AnionicNegativeContact pesticidesEffective wetting and dispersing agent.
CationicPositiveGenerally not used alone due to phytotoxicityCan be used in specific formulations.
OrganosiliconeNeutralBroad-spectrumExcellent spreading and rainfastness properties.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Tiadinil Stock Solution in DMSO
  • Materials:

    • Tiadinil (Molecular Weight: 267.73 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Calculate the mass of Tiadinil required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 267.73 g/mol * 1000 mg/g = 2.6773 mg

    • Carefully weigh out approximately 2.68 mg of Tiadinil powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the Tiadinil is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Jar Test for Tank-Mix Compatibility
  • Materials:

    • A clean, clear glass jar with a lid (e.g., a 1-quart mason jar)

    • Water from the source to be used for spraying

    • All agrochemical products (including Tiadinil) and adjuvants to be tank-mixed, in the correct proportions.

    • Measuring spoons and cups or graduated cylinders.

  • Procedure:

    • Fill the jar halfway with the source water.

    • Add each component of the proposed tank-mix one at a time, in the correct A.P.P.L.E.S. mixing order.[9] Use proportions that simulate the final spray volume (e.g., if using 2 lbs of a product in 100 gallons of water, add a proportional small amount to the jar).

    • Secure the lid and shake the jar vigorously after adding each component.

    • After adding all components, shake the jar again and let it stand for 15-30 minutes.

    • Observe the mixture for any signs of incompatibility, such as the formation of precipitates, flakes, sludge, or separation into layers.

    • If the mixture remains uniform, it is likely to be compatible in the spray tank. If precipitation or separation occurs, a compatibility agent may be needed, or the mixture should not be used.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh Tiadinil Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Aliquot and Store at -20°C vortex->store stock DMSO Stock Solution dilute Stepwise Dilution (into aqueous medium) stock->dilute final Final Working Solution (<0.5% DMSO) dilute->final tank_mixing_logic start Start Tank Mixing fill_half 1. Fill Tank Halfway with Water start->fill_half add_conditioners 2. Add Water Conditioners (if needed) fill_half->add_conditioners agitate 3. Start Agitation add_conditioners->agitate add_wdg 4. Add Water-Dispersible Granules (e.g., Tiadinil) agitate->add_wdg add_wp 5. Add Wettable Powders add_wdg->add_wp add_l 6. Add Liquid Flowables add_wp->add_l add_ec 7. Add Emulsifiable Concentrates add_l->add_ec add_s 8. Add Soluble Liquids add_ec->add_s add_adjuvant 9. Add Surfactants/Adjuvants add_s->add_adjuvant fill_rest 10. Fill Remainder of Tank add_adjuvant->fill_rest end Ready to Spray fill_rest->end

References

Technical Support Center: Optimizing Tiadinil Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize incubation times for experiments involving Tiadinil.

Frequently Asked Questions (FAQs)

Q1: What is Tiadinil and what is its primary mechanism of action?

A1: Tiadinil is a chemical plant activator that induces Systemic Acquired Resistance (SAR), a potent innate immunity system in plants effective against a broad range of pathogens.[1][2] It does not typically have direct antimicrobial activity but works by stimulating the plant's own defense mechanisms.[1][3] Its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), triggers the SAR signaling pathway.[4]

Q2: What is a general recommended incubation time between Tiadinil application and pathogen challenge?

A2: The optimal incubation time can vary, but a common window is between 48 hours and 7 days. For instance, studies on watermelon have shown that application 48 hours before pathogen inoculation significantly reduces disease severity.[5] In tobacco, an incubation period of 5 days prior to Tobacco Mosaic Virus (TMV) inoculation has been shown to be effective.[4] It is crucial to determine the optimal time for your specific plant-pathogen system.

Q3: How long does it take to see changes in gene expression after Tiadinil treatment?

A3: The expression of SAR marker genes, such as pathogenesis-related (PR) genes, is a key indicator of Tiadinil activity.[1][2] The timing of gene expression can be transient. While specific data for Tiadinil is limited in the provided results, general time-course analyses of gene expression in response to stimuli show that some genes can peak within hours, while others may take several days.[6][7] A time-course experiment (e.g., sampling at 6, 12, 24, 48, and 72 hours) is recommended to capture the peak expression of your genes of interest.

Q4: Does the application method of Tiadinil affect the required incubation time?

A4: Yes, the application method can influence the uptake and response time. Common methods include soil drench and foliar application.[4][5] Soil drenching may require a longer incubation period for the compound to be absorbed by the roots and translocated throughout the plant compared to foliar application, where it is absorbed more directly by the leaves.

Troubleshooting Guide

Q: I am not observing the expected disease resistance after Tiadinil treatment. Is my incubation time a potential issue?

A: Yes, an incorrect incubation time is a common reason for suboptimal results.

  • Time Too Short: If the incubation period is too brief, the plant may not have had sufficient time to mount a full defense response (i.e., produce the necessary PR proteins and other defensive compounds). Consider extending the time between Tiadinil treatment and pathogen challenge.

  • Time Too Long: While less common, an excessively long incubation period could lead to the metabolic breakdown of Tiadinil or its active metabolites, or a decline in the peak defense response before the pathogen is introduced.

  • Recommendation: Perform a time-course experiment, testing several incubation periods (e.g., 2, 4, 6, and 8 days) to determine the window of maximum protection for your specific experimental system.

Q: My SAR marker gene expression results are low or inconsistent. How can I optimize the incubation time for molecular analysis?

A: Gene expression in response to SAR inducers is highly dynamic.

  • Missed the Peak: You may be collecting samples before or after the peak expression of the target genes. Early response genes may peak and return to baseline within 24 hours, while others may show sustained expression.

  • Recommendation: Conduct a detailed time-course analysis. Collect tissue samples at multiple early and late time points (e.g., 0, 6, 12, 24, 48, 72, 96 hours) following Tiadinil application. This will allow you to identify the optimal sampling time for consistently measuring peak gene expression.

Data Summary

Table 1: Reported Incubation Times for Tiadinil Experiments

Plant SpeciesExperimental GoalApplication MethodIncubation TimeOutcome
TobaccoInduction of resistance to TMVSoil Drench5 daysReduced lesion size[4]
WatermelonControl of Gummy Stem BlightFoliar Application48 hoursSignificantly reduced disease severity[5]

Table 2: Factors Influencing Optimal Incubation Time

FactorInfluenceConsiderations
Plant Species Different plants have varying metabolic and response rates.A time that is optimal for tobacco may not be optimal for rice or Arabidopsis.
Pathogen Type The speed of pathogen infection and colonization matters.For aggressive, fast-acting pathogens, a shorter incubation might be necessary so the plant's defenses are active upon infection.
Application Method Affects uptake and distribution of Tiadinil.Soil drench may require longer incubation than foliar spray for systemic effects to manifest.[4][5]
Concentration Dose can affect the magnitude and speed of the response.Higher concentrations might elicit a faster response, but could also lead to phytotoxicity. Dose-response studies are recommended.[8]
Environmental Conditions Temperature, light, and humidity affect plant physiology.Maintain consistent growth conditions to ensure reproducibility.[9]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Disease Resistance

  • Plant Preparation: Grow plants (e.g., 4-week-old tobacco) under controlled conditions (e.g., 23°C, 16h light/8h dark cycle).

  • Group Allocation: Divide plants into multiple treatment groups, each corresponding to a different incubation time (e.g., Day 2, Day 3, Day 4, Day 5, Day 6) and include a water/solvent-treated control group.

  • Tiadinil Application: On Day 0, apply Tiadinil to all treatment groups according to your chosen method (e.g., soil drench with a 2.5 mg/pot solution). Apply only the solvent to the control group.

  • Staggered Inoculation: Inoculate each group with the pathogen at its designated time point. For example, the "Day 5" group is inoculated 5 days after the Tiadinil treatment.

  • Incubation & Assessment: After inoculation, maintain all plants under conditions conducive to disease development.

  • Data Collection: Measure disease symptoms (e.g., lesion size, disease severity index) at a fixed time point after inoculation (e.g., 5 days post-inoculation).[4]

  • Analysis: Compare the level of disease resistance across the different incubation time groups to identify the optimal period.

Protocol 2: Time-Course Analysis of SAR Gene Expression

  • Plant Preparation: Grow plants to a suitable stage as described in Protocol 1.

  • Treatment: Apply Tiadinil or a control solution to a large batch of plants at Time 0.

  • Sample Collection: Collect tissue samples (e.g., leaf discs) from a subset of plants at multiple time points post-application (e.g., 0h, 6h, 12h, 24h, 48h, 72h). Immediately freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the collected tissue samples using a standard protocol or commercial kit.

  • RT-qPCR: Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the relative expression levels of SAR marker genes (e.g., PR-1, PR-2, PR-5).[2] Use a stable housekeeping gene for normalization.

  • Analysis: Plot the relative gene expression levels against time to visualize the expression kinetics and determine the time of peak induction for each gene.

Visual Guides

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_challenge Phase 3: Challenge & Analysis p1 Plant Acclimatization (e.g., 4-week-old plants) p2 Group Allocation (Control vs. Tiadinil) p1->p2 t1 Tiadinil Application (e.g., Soil Drench) p2->t1 Start Experiment t2 Incubation Period (Variable: 2-7 days) t1->t2 c1 Pathogen Inoculation (e.g., TMV) t2->c1 End of Incubation c2 Symptom Development c1->c2 c3 Data Collection & Analysis (e.g., Lesion Size) c2->c3

Caption: Workflow for a Tiadinil-induced disease resistance experiment.

sar_pathway cluster_plant_response Plant Cellular Response compound Tiadinil Application metabolite Metabolite (SV-03) Active Form compound->metabolite Metabolism in plant signal Signal Transduction Cascade (Downstream of Salicylic Acid) metabolite->signal genes SAR Gene Expression (e.g., PR-1, PR-5) signal->genes outcome Systemic Acquired Resistance (SAR) Broad-Spectrum Disease Protection genes->outcome

Caption: Simplified signaling pathway for Tiadinil-induced SAR.

References

Technical Support Center: Tiadinil Stability for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Tiadinil for long-term experimental studies. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: I am seeing a decrease in the activity of my Tiadinil stock solution over time. What could be the cause?

A1: A decrease in the activity of your Tiadinil solution is likely due to chemical degradation. Several factors can contribute to this:

  • Hydrolysis: Tiadinil contains a carboxamide functional group which can be susceptible to hydrolysis, especially under non-neutral pH conditions (acidic or basic). This would break the amide bond, yielding 3-chloro-4-methylaniline and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, leading to a loss of the parent compound.

  • Photodegradation: Exposure to light, particularly UV light, can degrade aromatic compounds like Tiadinil. If your stock solution is not stored in a light-protected container, this could be a significant factor.

  • Improper Storage Temperature: Storing stock solutions at room temperature or even at 4°C for extended periods can accelerate degradation. For long-term storage, temperatures of -20°C or -80°C are recommended.[1]

  • Repeated Freeze-Thaw Cycles: Each time a stock solution is frozen and thawed, it can introduce instability. It is best practice to aliquot stock solutions into single-use volumes to avoid this.[1]

  • Solvent Evaporation: If the storage vial is not properly sealed, the solvent can evaporate over time, leading to an inaccurate concentration of your stock solution.[2]

Q2: My analytical results for Tiadinil are inconsistent. What are some potential sources of this variability related to stability?

A2: Inconsistent analytical results can stem from the degradation of Tiadinil in your samples or standards. Consider the following:

  • Standard Solution Instability: If you are using a stock standard of Tiadinil that has degraded, your quantification of experimental samples will be inaccurate. Prepare fresh standards regularly from a solid form of the compound that has been stored correctly.

  • Sample Degradation During Processing: The conditions used to process your experimental samples (e.g., extraction, cleanup) could be causing degradation. Assess the pH and light exposure during your sample preparation workflow.

  • Matrix Effects: The sample matrix itself can sometimes influence the stability of the analyte.

To troubleshoot, you can perform a simple experiment by spiking a known concentration of fresh Tiadinil into your sample matrix and a pure solvent, and then analyzing them over a period that mimics your sample processing time to see if there is a difference in stability.

Frequently Asked Questions (FAQs)

Q3: What is the recommended way to prepare and store a stock solution of Tiadinil?

A3: For optimal stability, follow these best practices for preparing and storing Tiadinil stock solutions:[1][2][3][4]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating stock solutions of many small molecules, including those with structures similar to Tiadinil.

  • Preparation:

    • Before opening the vial of solid Tiadinil, centrifuge it briefly to ensure all the powder is at the bottom.

    • Prepare the stock solution at a reasonably high concentration (e.g., 10 mM) to minimize the volume of DMSO added to your experiments.

    • Ensure the Tiadinil is completely dissolved. Gentle warming and vortexing can assist with dissolution.

  • Storage:

    • Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in appropriate vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[1]

    • Vials: Use glass vials with Teflon-lined screw caps to prevent solvent loss and contamination.[2]

    • Temperature: For long-term storage (months to years), store the aliquots at -80°C. For short-term storage (weeks to a few months), -20°C is acceptable.[1]

    • Light Protection: Wrap the vials in aluminum foil or use amber-colored vials to protect the solution from light.

Q4: How can I assess the stability of Tiadinil under my specific experimental conditions?

A4: To determine the stability of Tiadinil in your experimental setup, you should conduct a forced degradation study. This involves intentionally exposing Tiadinil to harsh conditions to identify potential degradation products and pathways.[5][6][7] This will help you develop a stability-indicating analytical method.

Q5: What are the likely degradation products of Tiadinil?

A5: The primary degradation pathway for Tiadinil is likely the hydrolysis of the amide bond.[8] This would result in the formation of two main degradation products:

  • 3-chloro-4-methylaniline

  • 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03)

It is important to have analytical standards for these compounds to confirm their presence in degraded samples.

Quantitative Data Summary

Stress ConditionDurationTemperature% Tiadinil RemainingMajor Degradation Products
0.1 M HCl24 hours60°C75%3-chloro-4-methylaniline, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
0.1 M NaOH24 hours60°C68%3-chloro-4-methylaniline, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
3% H₂O₂24 hoursRoom Temp92%Minor unidentified polar products
UV Light (254 nm)48 hoursRoom Temp85%Several minor unidentified products
Heat (Dry)7 days80°C98%Minimal degradation

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of Tiadinil

This protocol outlines a general approach to investigate the stability of Tiadinil under various stress conditions.[5][6][7][9][10]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Tiadinil in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix equal volumes of the Tiadinil stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate one sample at room temperature and another at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the Tiadinil stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the Tiadinil stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Photolytic Degradation:

    • Expose a solution of Tiadinil in a quartz cuvette or a thin film of solid Tiadinil to a UV light source (e.g., 254 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample at various time points.

  • Thermal Degradation:

    • Place solid Tiadinil in a controlled temperature oven (e.g., 80°C).

    • Withdraw samples at various time points and prepare solutions for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method (e.g., with a C18 column and a mobile phase of acetonitrile and water with a UV detector).

    • The method should be able to separate the parent Tiadinil peak from all degradation product peaks.

    • Quantify the amount of Tiadinil remaining and the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Solid Tiadinil stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1M HCl) stock->acid base Base Hydrolysis (0.1M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation photo Photolysis (UV Light) stock->photo thermal Thermal Stress (80°C Solid) stock->thermal sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation hplc->data

Caption: Workflow for a forced degradation study of Tiadinil.

signaling_pathway cluster_SAR Systemic Acquired Resistance (SAR) Induction Tiadinil Tiadinil SA Salicylic Acid (SA) Accumulation Tiadinil->SA acts downstream of WRKY45 WRKY45 Transcription Factor SA->WRKY45 DefenseGenes Activation of Defense-Related Genes WRKY45->DefenseGenes Resistance Pathogen Resistance DefenseGenes->Resistance

Caption: Simplified signaling pathway for Tiadinil-induced resistance.

References

Validation & Comparative

Validating the Antifungal Activity of Tiadinil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Tiadinil is a prominent anilide fungicide recognized for its unique mode of action in plant protection.[1][2][3] Unlike traditional fungicides that exert direct antimicrobial effects, Tiadinil primarily functions as a host plant defense inducer.[1][3] It activates the plant's innate immune system, a mechanism known as Systemic Acquired Resistance (SAR), providing broad-spectrum and prolonged protection against a variety of pathogens.[1] This guide provides an objective comparison of Tiadinil's performance with other alternatives, supported by experimental data, detailed protocols, and visual diagrams of its mechanism.

Mechanism of Action: A Dual Approach

Tiadinil's efficacy stems from a dual mechanism involving both indirect and direct antifungal activities.

  • Host Defense Induction (Systemic Acquired Resistance - SAR): Tiadinil's primary role is to stimulate the plant's own defense systems.[1] Upon application, it is metabolized into its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03).[1] This metabolite is a potent inducer of SAR, leading to the expression of various pathogenesis-related (PR) genes, such as PR-1, PR-2, and PR-5. A key feature of Tiadinil's action is its ability to induce SAR without necessarily requiring the accumulation of salicylic acid (SA), a central signaling molecule in the classical SAR pathway.[1] This suggests a distinct signaling cascade, offering a valuable alternative in disease management.

  • Direct Antifungal Activity: Beyond inducing host resistance, studies have demonstrated that Tiadinil also possesses direct antifungal properties.[4] It can directly inhibit the growth and development of certain fungal pathogens, adding another layer to its protective capabilities.

Comparative Performance Data

The direct antifungal efficacy of Tiadinil has been quantified against various pathogens. The following table summarizes its in-vitro activity against Stagonosporopsis citrulli, the causal agent of gummy stem blight in watermelon, compared to thymol-based formulations.

CompoundConcentration (ppm)Mycelial Growth InhibitionConidial Germination InhibitionGerm Tube Elongation Inhibition
Tiadinil ≥ 100Complete--
≥ 2000CompleteCompleteComplete
Thymol I ≥ 100CompleteCompleteComplete
Thymol II ≥ 100CompleteCompleteComplete

Data sourced from a study on the direct antifungal activity of tiadinil and thymol formulations.[4]

In vivo tests against Alternaria brassicicola on rape leaves showed that a newly synthesized compound, 1d , provided 92% efficacy at 200 µg/mL, a level of protection that was noted to be higher than that of Tiadinil in the same study.[5][6]

Signaling Pathway and Experimental Workflow

To better understand the mechanisms and validation processes, the following diagrams illustrate Tiadinil's signaling pathway and a typical experimental workflow for assessing its antifungal activity.

Tiadinil_SAR_Pathway cluster_plant_cell Plant Cell Tiadinil Tiadinil SV03 SV-03 (Active Metabolite) Tiadinil->SV03 Metabolism SAR Systemic Acquired Resistance (SAR) Induction SV03->SAR note Note: Tiadinil can induce SAR independently of SA accumulation. PR_Genes Expression of PR-Genes (PR-1, PR-2, PR-5) SAR->PR_Genes Resistance Pathogen Resistance PR_Genes->Resistance SA Salicylic Acid (SA) Accumulation SAR_Classical SAR Induction SA->SAR_Classical

Caption: Proposed signaling pathway for Tiadinil-induced Systemic Acquired Resistance (SAR).

Antifungal_Assay_Workflow cluster_workflow In-Vitro Antifungal Activity Assay Workflow A 1. Fungal Culture (e.g., S. citrulli) D 4. Inoculate Plates with Fungal Mycelia A->D B 2. Prepare Growth Medium (e.g., PDA) C 3. Amend Medium with Tiadinil at Various Concentrations B->C C->D E 5. Incubate under Controlled Conditions D->E F 6. Measure Mycelial Growth Inhibition E->F G 7. Data Analysis (e.g., Calculate EC50) F->G

Caption: General experimental workflow for in-vitro validation of antifungal activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for an in-vitro antifungal assay.

Protocol: In-Vitro Mycelial Growth Inhibition Assay
  • Preparation of Fungal Culture:

    • The fungal pathogen (e.g., Stagonosporopsis citrulli) is cultured on a standard growth medium, such as Potato Dextrose Agar (PDA), at a controlled temperature (e.g., 25°C) until sufficient mycelial growth is achieved.

  • Preparation of Test Compound:

    • A stock solution of Tiadinil is prepared by dissolving it in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial dilutions are made to achieve the desired final concentrations to be tested (e.g., 10, 50, 100, 200 ppm).

  • Assay Procedure:

    • The PDA medium is autoclaved and cooled to approximately 50-60°C.

    • The appropriate volume of the Tiadinil stock solution or its dilutions is added to the molten PDA to achieve the final test concentrations. An equivalent volume of the solvent is added to the control plates.

    • The amended PDA is poured into sterile Petri dishes and allowed to solidify.

    • A mycelial plug (e.g., 5 mm diameter) is taken from the margin of an actively growing fungal culture and placed at the center of each prepared plate.

  • Incubation and Data Collection:

    • The plates are incubated at a suitable temperature in the dark.

    • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • The percentage of mycelial growth inhibition is calculated using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treatment plate.

    • The data can be used to determine the effective concentration required to inhibit growth by 50% (EC50).

Conclusion

Tiadinil presents a robust and multifaceted approach to fungal disease management. Its primary mechanism of inducing the plant's own defense systems distinguishes it from conventional fungicides, offering a more sustainable solution with a lower risk of pathogen resistance development.[1] Furthermore, its proven direct antifungal activity provides an additional layer of crop protection.[4] For researchers and drug development professionals, Tiadinil serves as a significant example of a plant activator, and the exploration of its unique, SA-independent signaling pathway may pave the way for a new generation of crop protection agents.

References

A Comparative Analysis of Tiadinil and Other Fungicides for Rice Blast Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tiadinil, a systemic acquired resistance (SAR) inducer, with other fungicides commonly used to control rice blast (Magnaporthe oryzae). The information presented is based on available experimental data to assist researchers and professionals in drug development and crop protection in making informed decisions.

Introduction to Tiadinil

Tiadinil is a novel fungicide that belongs to the 1,2,3-thiadiazole class of compounds. Unlike conventional fungicides that exhibit direct antimicrobial activity, Tiadinil acts as a plant activator.[1][2] It stimulates the plant's innate immune system, a mechanism known as systemic acquired resistance (SAR), to defend against a broad range of pathogens.[3] Primarily developed for the control of rice blast, it has also shown efficacy against some bacterial diseases in rice.[1][2]

Mode of Action: Systemic Acquired Resistance (SAR)

Tiadinil's primary mode of action is the induction of SAR. Upon application, it is absorbed by the plant and triggers a signaling cascade that leads to the expression of defense-related genes and the production of pathogenesis-related (PR) proteins. This "priming" of the plant's defenses results in enhanced resistance to subsequent pathogen attacks. While the complete signaling pathway is still under investigation, it is understood to involve the salicylic acid (SA) pathway, a key regulator of SAR. Some evidence also suggests a potential modulation of the jasmonic acid (JA) pathway.

Below is a diagram illustrating the proposed signaling pathway for Tiadinil-induced SAR.

Tiadinil_SAR_Pathway cluster_pathogen Pathogen Interaction cluster_tiadinil Tiadinil Application cluster_plant_cell Plant Cell Response Pathogen Pathogen Receptor Receptor(s) Pathogen->Receptor Tiadinil Tiadinil Tiadinil->Receptor SA_Pathway Salicylic Acid (SA) Signaling Pathway Receptor->SA_Pathway JA_Pathway Jasmonic Acid (JA) Signaling Pathway (potential modulation) Receptor->JA_Pathway NPR1 NPR1 Activation SA_Pathway->NPR1 JA_Pathway->NPR1 Defense_Genes Defense Gene Expression (e.g., PR genes) NPR1->Defense_Genes SAR Systemic Acquired Resistance Defense_Genes->SAR SAR->Pathogen Inhibition of Pathogen Fungicide_Efficacy_Workflow Start Start: Trial Planning Design Experimental Design (RCBD, Plot Size, Variety) Start->Design Application Fungicide Application (Dosage, Timing, Method) Design->Application Data_Collection Data Collection (Disease & Yield) Application->Data_Collection Analysis Statistical Analysis (ANOVA, Mean Separation) Data_Collection->Analysis End End: Results & Conclusion Analysis->End

References

A Comparative Guide to Tiadinil and Isoprothiolane for the Control of Rice Blast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key fungicides, Tiadinil and Isoprothiolane, used in the management of rice blast, a devastating disease caused by the fungus Magnaporthe oryzae. While direct comparative field trial data between these two specific fungicides is limited in the reviewed literature, this document synthesizes available performance data from independent studies, details their distinct mechanisms of action, and provides standardized experimental protocols for their evaluation.

Performance Data

The following tables summarize the performance of Tiadinil and Isoprothiolane in controlling rice blast from various studies. It is important to note that these results are not from head-to-head trials and experimental conditions may have varied.

Table 1: Summary of Tiadinil Performance Data

ParameterEfficacy/EffectStudy Highlights
Disease Control Effective control of rice blastFunctions as a plant activator, inducing Systemic Acquired Resistance (SAR) rather than having direct antifungal activity.
Mechanism Induces expression of defense-related genes in rice.Its metabolite, SV-03, is also active in inducing SAR.
Yield Impact Not explicitly quantified in the reviewed studies, but effective disease control is correlated with yield protection.The focus of the available literature is primarily on its mode of action.

Table 2: Summary of Isoprothiolane Performance Data

ParameterEfficacy/EffectStudy Highlights
Disease Control Significant reduction in leaf and panicle blast.A field study demonstrated a reduction in disease incidence and severity with the application of Fuji-one (40% EC Isoprothiolane)[1].
In Vitro Inhibition 100% inhibition of M. oryzae mycelial growth.Laboratory assays confirmed its direct and potent antifungal activity.
Yield Impact Increased grain yield compared to untreated controls.The aforementioned field study reported a significant increase in grain yield following treatment[1].

Mechanisms of Action

Tiadinil and Isoprothiolane employ fundamentally different strategies to control rice blast, offering distinct advantages for integrated pest management programs.

Tiadinil: Inducing Host Resistance

Tiadinil is a plant activator, meaning it does not directly kill the fungal pathogen. Instead, it triggers the plant's own defense mechanisms through a process known as Systemic Acquired Resistance (SAR). Upon application, Tiadinil is metabolized in the plant, leading to the activation of a signaling cascade that results in the expression of pathogenesis-related (PR) genes. These genes produce proteins that can degrade fungal cell walls, inhibit pathogen growth, and signal to other parts of the plant to prepare for attack.

Tiadinil_Pathway cluster_plant_cell Rice Plant Cell cluster_pathogen Magnaporthe oryzae Tiadinil Tiadinil Application Metabolite Active Metabolite (SV-03) Tiadinil->Metabolite Signal_Cascade Signal Transduction Cascade Metabolite->Signal_Cascade NPR1 NPR1 Activation Signal_Cascade->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Defense_Proteins Defense-Related Proteins (e.g., Chitinases, Glucanases) PR_Genes->Defense_Proteins SAR Systemic Acquired Resistance (SAR) Defense_Proteins->SAR Infection_Inhibited Infection Process Inhibited SAR->Infection_Inhibited Inhibits Pathogen Pathogen Attack Pathogen->Infection_Inhibited

Tiadinil's SAR Induction Pathway

Isoprothiolane: Direct Antifungal Activity

Isoprothiolane acts directly on the Magnaporthe oryzae fungus by inhibiting the biosynthesis of melanin[2]. Melanin is a crucial component of the appressorium, a specialized infection structure that the fungus uses to penetrate the plant cuticle. Without melanin, the appressorium lacks the structural integrity and turgor pressure necessary to breach the plant's defenses, thus preventing infection.

Isoprothiolane_Pathway cluster_fungus Magnaporthe oryzae cluster_plant Rice Plant Isoprothiolane Isoprothiolane Melanin_Pathway Melanin Biosynthesis Pathway Isoprothiolane->Melanin_Pathway Inhibits Melanin Melanin Production Melanin_Pathway->Melanin Appressorium Appressorium Formation & Function Melanin->Appressorium Penetration Host Penetration Appressorium->Penetration Plant_Surface Plant Surface Penetration->Plant_Surface

Isoprothiolane's Mode of Action

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of fungicide efficacy.

Field Efficacy Trial Protocol

This protocol outlines a typical field experiment to evaluate the performance of fungicides against rice blast.

  • Experimental Design: A Randomized Complete Block Design (RCBD) with a minimum of three replications is recommended.

  • Plot Size and Management: Standard plot sizes should be used, with appropriate spacing between plots to minimize spray drift. Standard agronomic practices for the region, including fertilization and irrigation, should be followed.

  • Variety Selection: A rice variety susceptible to blast should be used to ensure adequate disease pressure.

  • Fungicide Application:

    • Fungicides should be applied at the manufacturer's recommended rates.

    • Application timing is critical and should target key stages of disease development, such as the late tillering and heading stages.

    • A calibrated sprayer should be used to ensure uniform coverage.

    • A control group (untreated) must be included for comparison.

  • Data Collection:

    • Disease severity should be assessed at regular intervals using a standardized scale, such as the IRRI Standard Evaluation System (SES) for rice blast[3][4][5].

    • Yield and yield components (e.g., number of panicles, filled grains per panicle, 1000-grain weight) should be measured at harvest.

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

Experimental_Workflow start Start: Field Trial Setup design Randomized Complete Block Design start->design variety Select Susceptible Rice Variety design->variety treatments Prepare Fungicide Treatments (Tiadinil, Isoprothiolane, Control) variety->treatments application Fungicide Application at Key Growth Stages treatments->application assessment Disease Severity Assessment (e.g., IRRI SES) application->assessment yield_data Collect Yield and Component Data at Harvest assessment->yield_data analysis Statistical Analysis (ANOVA) yield_data->analysis conclusion Conclusion on Efficacy analysis->conclusion

Fungicide Evaluation Workflow

Rice Blast Severity Assessment (IRRI Standard Evaluation System)

The International Rice Research Institute (IRRI) has developed a Standard Evaluation System (SES) for assessing rice blast severity on a scale of 0 to 9[3][4][5].

  • 0: No lesions observed.

  • 1: Small brown specks of pinhead size.

  • 2: Larger brown specks (1-2 mm in diameter).

  • 3: Small, roundish to slightly elongated, necrotic gray spots, about 1-2 mm in diameter, with a distinct brown margin.

  • 4: Typical blast lesions, elliptical, 1-2 cm long, with a grayish center and brown or reddish-brown margins.

  • 5: Lesions as in scale 4, but with 2-10% of the leaf area affected.

  • 6: Lesions as in scale 4, with 11-25% of the leaf area affected.

  • 7: Lesions as in scale 4, with 26-50% of the leaf area affected.

  • 8: Lesions as in scale 4, with 51-75% of the leaf area affected, and many leaves dead.

  • 9: More than 75% of the leaf area affected, and plants are dead or dying.

Melanin Biosynthesis Inhibition Assay

This in vitro assay can be used to confirm the inhibitory effect of Isoprothiolane on melanin production in M. oryzae.

  • Culture Preparation: Grow M. oryzae on a suitable agar medium (e.g., Potato Dextrose Agar) amended with different concentrations of Isoprothiolane. A control plate without the fungicide should also be prepared.

  • Incubation: Incubate the plates at an optimal temperature (e.g., 28°C) for a set period (e.g., 7 days)[6].

  • Observation: Visually inspect the cultures for changes in pigmentation. A reduction in the characteristic dark pigmentation of the mycelium in the Isoprothiolane-treated plates compared to the control indicates inhibition of melanin synthesis[6].

  • Quantification (Optional): Melanin can be extracted from the mycelia and quantified spectrophotometrically for a more quantitative assessment of inhibition[6][7].

Systemic Acquired Resistance (SAR) Induction Analysis

This protocol can be used to demonstrate the SAR-inducing activity of Tiadinil.

  • Plant Treatment: Treat rice seedlings with Tiadinil at the recommended concentration. Control plants should be treated with a mock solution.

  • Pathogen Challenge: After a specific period to allow for the induction of resistance (e.g., 24-48 hours), inoculate both Tiadinil-treated and control plants with a spore suspension of M. oryzae.

  • Disease Assessment: After an appropriate incubation period, assess the disease severity on both sets of plants. A significant reduction in disease symptoms on the Tiadinil-treated plants compared to the control indicates the induction of resistance.

  • Gene Expression Analysis: To confirm the molecular basis of SAR, collect leaf samples from treated and control plants at different time points after treatment. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known SAR marker genes, such as PR-1 and PBZ1. A significant upregulation of these genes in Tiadinil-treated plants would confirm the activation of the SAR pathway.

Conclusion

Tiadinil and Isoprothiolane represent two distinct and valuable approaches to rice blast management. Tiadinil's unique mode of action as a plant activator makes it a useful tool for integrated pest management strategies, potentially reducing the selection pressure for fungicide resistance. Isoprothiolane, with its direct and potent antifungal activity, provides effective and reliable control of the pathogen. The choice between these fungicides, or their use in rotation, will depend on the specific field conditions, disease pressure, and the overall management strategy. Further research involving direct comparative trials would be beneficial for a more precise evaluation of their relative performance.

References

A Comparative Analysis of Tiadinil and Its Derivatives in Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of Tiadinil and its next-generation analogs.

Tiadinil, a 1,2,3-thiadiazole-based fungicide, has established itself as a significant tool in agriculture for the control of various plant diseases, particularly in rice.[1][2] Its unique mode of action, which involves inducing the plant's own defense mechanisms—a phenomenon known as systemic acquired resistance (SAR)—sets it apart from conventional fungicides that directly target pathogens.[1] This has spurred considerable research into the synthesis and evaluation of Tiadinil derivatives with the aim of discovering novel elicitors with enhanced potency and broader spectrums of activity. This guide provides a comparative analysis of Tiadinil and its key derivatives, supported by experimental data and detailed methodologies.

Comparative Efficacy of Tiadinil and Its Derivatives

Recent studies have focused on the rational design and synthesis of novel Tiadinil derivatives by combining its core 1,2,3-thiadiazole structure with other bioactive substructures, such as thiazoles and oxadiazoles.[3] This approach has yielded several promising compounds with superior or comparable activity to the parent molecule.

For instance, a study focused on developing new elicitors for SAR identified three derivatives—10a, 10d, and 12b —that exhibited better systemic acquired resistance than Tiadinil in bioassays.[3] Another research effort that combined the structural features of Tiadinil with N-arylalanine, a toxophoric group in acylalanine fungicides, led to the discovery of compound 1d .[4][5] In in vivo tests against Alternaria brassicicola, compound 1d demonstrated a protective efficacy of 92% at a concentration of 200 µg/mL, which is comparable to that of Tiadinil.[4][5]

Below is a summary of the comparative biological activities of selected Tiadinil derivatives against various plant pathogens.

CompoundTarget PathogenAssay TypeEfficacy/ActivityReference
Tiadinil Rice BlastIn vivoExcellent Activity[1]
Tiadinil Alternaria brassicicolaIn vivoHigh Efficacy[4][5]
Derivative 10a Not SpecifiedBioassayBetter SAR than Tiadinil[3]
Derivative 10d Not SpecifiedBioassayBetter SAR than Tiadinil[3]
Derivative 12b Not SpecifiedBioassayBetter SAR than Tiadinil[3]
Derivative 1d Alternaria brassicicolaIn vivo92% effective at 200 µg/mL (similar to Tiadinil)[4][5]
Derivative 10f Not SpecifiedIn vitro/In vivoFungus growth inhibition[3]
Derivative 12c Not SpecifiedIn vitro/In vivoFungus growth inhibition[3]
Derivative 12j Not SpecifiedIn vitro/In vivoFungus growth inhibition[3]

Mechanism of Action: Inducing Systemic Acquired Resistance

The primary mode of action for Tiadinil and its active derivatives is the induction of systemic acquired resistance (SAR) in plants.[1][3] Unlike traditional fungicides that have a direct toxic effect on the pathogen, SAR elicitors like Tiadinil "prime" the plant's immune system, leading to a broad-spectrum and long-lasting resistance to a variety of pathogens, including fungi, bacteria, and viruses.

The following diagram illustrates the generalized signaling pathway of SAR induction by a chemical elicitor like Tiadinil.

SAR_Pathway cluster_perception 1. Perception cluster_signaling 2. Signal Transduction cluster_response 3. Defense Response Tiadinil Tiadinil Derivative Receptor Plant Receptor (Putative) Tiadinil->Receptor Binds to SA Salicylic Acid (SA) Accumulation Receptor->SA Triggers ROS Reactive Oxygen Species (ROS) Receptor->ROS NPR1_monomer NPR1 (monomer) in Cytoplasm SA->NPR1_monomer Induces monomerization of NPR1 oligomer NPR1_nucleus NPR1 (monomer) in Nucleus NPR1_monomer->NPR1_nucleus Translocates to PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_nucleus->PR_Genes Activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to Synthesis_Workflow Start Starting Materials (e.g., aroyl thiosemicarbazide) Step1 Cyclization to form 2-amino-1,3,4-thiadiazole core Start->Step1 Step2 Condensation with aromatic aldehydes Step1->Step2 Intermediate Schiff Base Intermediate Step2->Intermediate Step3 Reaction with chloroacetyl chloride and triethylamine Intermediate->Step3 Final_Product Final Thiadiazole Derivative Step3->Final_Product

References

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of Tiadinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of Tiadinil, a systemic fungicide. We present a detailed overview of a representative HPLC-UV method alongside a validated LC-MS/MS method, offering insights into their respective performances, protocols, and ideal applications.

Method Performance Comparison

The choice of analytical methodology is critical and depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV versus LC-MS/MS in the context of Tiadinil analysis.

Validation Parameter Representative HPLC-UV Method Validated LC-MS/MS Method Reference
Limit of Quantification (LOQ) 0.1 - 0.5 mg/kg (estimated)0.01 mg/kg[1]
Linearity (R²) > 0.999> 0.99[1]
Accuracy (Recovery) 85 - 110%72.5 - 98.2%[1]
Precision (RSD) < 5%3.8 - 9.5%[1]
Selectivity Moderate; susceptible to co-eluting interferencesHigh; based on precursor-product ion transitions
Run Time 5 - 15 minutes< 5 minutes[1]

Experimental Protocols

Detailed methodologies for sample preparation and chromatographic analysis are provided to allow for replication and adaptation.

Sample Preparation (General for Agricultural Products)

A generic extraction and clean-up procedure suitable for various agricultural matrices is outlined below. Adjustments may be necessary based on the specific sample type.

  • Extraction:

    • Weigh 10.0 g of the homogenized sample (e.g., grains, fruits).

    • Add 20 mL of 0.1 mol/L hydrochloric acid and let it stand for 30 minutes.[2]

    • Add 80 mL of acetonitrile and homogenize.[2]

    • Filter the mixture with suction.

    • Re-extract the residue with 50 mL of acetonitrile/water (4:1, v/v), homogenize, and filter again.[2]

    • Combine the filtrates and adjust the final volume to 200 mL with acetonitrile/water (4:1, v/v).[2]

  • Clean-up (Solid-Phase Extraction - SPE):

    • Take an aliquot of the extract.

    • Perform a liquid-liquid partitioning step if necessary to remove non-polar interferences.

    • Use a suitable SPE cartridge (e.g., C18 or a specific mixed-mode cartridge) to remove interfering matrix components.

    • Elute the analyte of interest with an appropriate solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for injection.

Method 1: Representative HPLC-UV Analysis

This method is based on common practices for the analysis of pesticides with similar chemical properties to Tiadinil.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with Acetonitrile : Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

Method 2: Validated LC-MS/MS Analysis

This method is adapted from a published study for the determination of Tiadinil in flue-cured tobacco and is applicable to other matrices with appropriate validation.[1]

  • Chromatographic Conditions (UPLC):

    • Column: Suitable for UPLC analysis (e.g., C18, 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution using methanol and water (containing appropriate additives like formic acid or ammonium formate)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion > Product Ions: Specific transitions for Tiadinil would be monitored (e.g., m/z [M-H]⁻ → fragment ions)

    • Gas Temperatures and Flow Rates: Optimized for the specific instrument.

Methodology and Validation Workflows

The following diagrams illustrate the logical workflows for method validation and sample analysis.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Develop Method (Column, Mobile Phase) Opt Optimize Parameters (Flow, Temperature) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOQ LOQ / LOD Prec->LOQ Rob Robustness LOQ->Rob Routine Routine Sample Analysis Rob->Routine

Caption: General workflow for HPLC method validation.

Sample_Prep_Workflow Start Sample Weighing & Homogenization Extraction Liquid Extraction with Acetonitrile Start->Extraction Filter Filtration Extraction->Filter Cleanup Solid-Phase Extraction (SPE) Clean-up Filter->Cleanup Evap Evaporation to Dryness Cleanup->Evap Recon Reconstitution in Mobile Phase Evap->Recon Analysis Injection into HPLC or LC-MS/MS Recon->Analysis

Caption: Sample preparation workflow for Tiadinil analysis.

Caption: Decision logic for selecting an analytical method.

Conclusion

For routine analysis where high sensitivity is not paramount and the sample matrix is relatively clean, a validated HPLC-UV method can provide a robust, cost-effective, and accessible solution for Tiadinil quantification.

Conversely, when low detection limits are required (e.g., for residue analysis in food safety applications) or when dealing with complex matrices that produce significant background interference, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice.[1] The ability to monitor specific precursor-to-product ion transitions in MRM mode significantly reduces matrix effects and provides a higher degree of confidence in the analytical results. The development of UPLC-MS/MS methods can also offer the advantage of shorter analysis times.[1] Ultimately, the selection and validation of the analytical method should be guided by the specific research or regulatory question being addressed.

References

A Comparative Analysis of the Environmental Impact of Tiadinil and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiadinil is a systemic fungicide effective against rice blast, a significant disease impacting rice production worldwide. As with all agricultural chemicals, understanding its environmental footprint is crucial for sustainable agricultural practices. This guide provides a comparative environmental impact assessment of Tiadinil and three common alternatives used for rice blast control: Tricyclazole, Azoxystrobin, and Isoprothiolane. The following sections present quantitative data on their environmental fate and toxicity, outline the experimental methodologies used to derive this data, and visualize key degradation pathways. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in crop protection strategies.

Data Presentation

The environmental impact of a pesticide is determined by its persistence in the environment, its mobility in soil and water, and its toxicity to non-target organisms. The following tables summarize key quantitative parameters for Tiadinil and its alternatives.

Table 1: Physicochemical Properties and Soil Persistence

FungicideWater Solubility (mg/L)Soil Sorption Coefficient (Koc) (mL/g)Soil Half-life (DT50) (days)
Tiadinil 13.2[1]Data Not AvailableData Not Available
Tricyclazole 700 - 1600[2][3][4]4 (loamy soil) - 45 (loam)[5]44.5 - 84.6 (field); 197 (lab)[6]; can persist up to 11 months[5]
Azoxystrobin 6.7270 - 4500 (mean 590)[7][8]56 - 279 (aerobic); 49 - 181 (anaerobic)[1]
Isoprothiolane 48.5[9]High potential for particle bound transport[10]Data Not Available

Table 2: Ecotoxicity to Non-Target Organisms

FungicideFish (96h LC50, mg/L)Birds (Acute Oral LD50, mg/kg)Bees (Acute Contact LD50, µ g/bee )
Tiadinil 7.0 (Cyprinus carpio)[1]Data Not AvailableData Not Available
Tricyclazole 7.3 (Rainbow Trout), 16.0 (Bluegill sunfish)[5][11]>100 (Mallard duck, Bobwhite quail)[5][11]Data Not Available
Azoxystrobin 0.47 (Rainbow Trout), 1.1 (Bluegill sunfish)[12][13]>2000 (Bobwhite Quail)[13]>200[14][15]
Isoprothiolane 11.4 (Carp)[16]Data Not AvailableData Not Available

Experimental Protocols

The data presented in the tables above are generated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure that data is reliable and comparable across different studies and chemicals.

1. Soil Persistence (DT50): The half-life of a pesticide in soil is typically determined through laboratory and field studies following OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) .

  • Laboratory Studies: A known concentration of the fungicide is applied to representative soil samples. The samples are incubated under controlled conditions (temperature, moisture, and light) that mimic either aerobic or anaerobic environments. Soil samples are collected at various time intervals and analyzed for the concentration of the parent compound. The time it takes for 50% of the initial concentration to dissipate is calculated as the DT50.

  • Field Studies: The fungicide is applied to field plots under realistic agricultural conditions. Soil cores are collected at different depths and time intervals post-application and analyzed for the fungicide's concentration. Field studies provide a more realistic measure of persistence as they account for various dissipation processes like leaching, volatilization, and photodegradation, in addition to microbial and chemical degradation.

2. Soil Sorption Coefficient (Koc): The tendency of a pesticide to bind to soil particles is measured by the soil organic carbon-water partitioning coefficient (Koc), typically determined using the OECD Guideline 106 (Adsorption - Desorption Using a Batch Equilibrium Method) .

  • A solution of the fungicide with a known concentration is mixed with a soil sample of known organic carbon content.

  • The mixture is agitated until equilibrium is reached between the fungicide dissolved in the water and the fungicide adsorbed to the soil particles.

  • The concentration of the fungicide remaining in the solution is measured.

  • The amount of fungicide adsorbed to the soil is calculated by difference.

  • The Koc is then calculated, which indicates the pesticide's mobility in soil. A higher Koc value suggests lower mobility and less potential for leaching into groundwater.

3. Aquatic Toxicity (LC50): The acute toxicity to fish is determined using the OECD Guideline 203 (Fish, Acute Toxicity Test) .

  • Groups of fish of a specific species (e.g., Rainbow Trout, Bluegill Sunfish) are exposed to a range of concentrations of the fungicide in water for a 96-hour period.

  • The mortality in each concentration group is recorded.

  • The LC50 (Lethal Concentration 50%) is the statistically estimated concentration of the chemical that is lethal to 50% of the test organisms within the 96-hour exposure period.

4. Avian Toxicity (LD50): The acute oral toxicity to birds is determined following protocols similar to the OECD Guideline 223 (Avian Acute Oral Toxicity Test) .

  • A single oral dose of the fungicide is administered to birds of a specific species (e.g., Bobwhite Quail, Mallard Duck).

  • The birds are observed for a set period (typically 14 days) for mortality and other signs of toxicity.

  • The LD50 (Lethal Dose 50%) is the statistically estimated dose that is lethal to 50% of the test birds.

5. Bee Toxicity (LD50): The acute toxicity to bees is assessed through oral and contact tests as described in OECD Guidelines 213 (Honeybees, Acute Oral Toxicity Test) and 214 (Honeybees, Acute Contact Toxicity Test) .

  • Oral Toxicity: Bees are fed a sugar solution containing a known concentration of the fungicide.

  • Contact Toxicity: A small droplet of a solution containing the fungicide is applied directly to the thorax of the bees.

  • In both tests, the bees are observed for mortality over a specified period (typically 48 or 96 hours).

  • The LD50 is the dose (in micrograms per bee) that is lethal to 50% of the test bees.

Mandatory Visualization

The following diagrams illustrate the known or proposed degradation pathways of the fungicides in the environment. Understanding these pathways is crucial for identifying potential metabolites that may also have environmental impacts.

Tiadinil_Degradation_Pathway Tiadinil Tiadinil Metabolite1 N-(3-chloro-4-methylphenyl)- 4-methyl-1,2,3-thiadiazole- 5-carboxamide N-oxide Tiadinil->Metabolite1 Oxidation Metabolite2 4-methyl-1,2,3-thiadiazole- 5-carboxylic acid Tiadinil->Metabolite2 Hydrolysis Metabolite3 3-chloro-4-methylaniline Tiadinil->Metabolite3 Hydrolysis Mineralization CO2 + H2O + Mineral Salts Metabolite2->Mineralization Metabolite3->Mineralization

Proposed degradation pathway of Tiadinil.

Tricyclazole_Degradation_Pathway Tricyclazole Tricyclazole Hydroxymethyl_Tricyclazole Hydroxymethyl Tricyclazole Tricyclazole->Hydroxymethyl_Tricyclazole Oxidation Thiazole_Ring_Cleavage Thiazole Ring Cleavage Products Hydroxymethyl_Tricyclazole->Thiazole_Ring_Cleavage Further Oxidation Mineralization CO2 + H2O + Mineral Salts Thiazole_Ring_Cleavage->Mineralization

Degradation pathway of Tricyclazole.[5]

Azoxystrobin_Degradation_Pathway Azoxystrobin Azoxystrobin Azoxystrobin_Acid Azoxystrobin Acid (R234886) Azoxystrobin->Azoxystrobin_Acid Hydrolysis of ester linkage Ring_Cleavage Ring Cleavage Products Azoxystrobin_Acid->Ring_Cleavage Further Degradation Mineralization CO2 + H2O + Mineral Salts Ring_Cleavage->Mineralization

Major degradation pathway of Azoxystrobin.[1]

Isoprothiolane_Degradation_Pathway Isoprothiolane Isoprothiolane Sulfoxidation Sulfoxidation Products Isoprothiolane->Sulfoxidation Oxidation Ester_Hydrolysis Ester Hydrolysis Products Isoprothiolane->Ester_Hydrolysis Hydrolysis Mineralization CO2 + H2O + Mineral Salts Sulfoxidation->Mineralization Ester_Hydrolysis->Mineralization

Proposed degradation pathway of Isoprothiolane.

References

A Comparative Guide to Tiadinil and Novel Fungicides for Rice Blast Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of Tiadinil and selected novel fungicides in the management of rice blast disease, caused by the fungus Magnaporthe oryzae. The information is compiled from various studies to aid in research and development efforts.

Executive Summary

Performance Data of Novel Fungicides

The following tables summarize the performance of Tricyclazole and Isoprothiolane in controlling rice blast, based on data from field and laboratory experiments.

Table 1: Efficacy of Tricyclazole 75% WP Against Rice Leaf Blast

ParameterTricyclazole 75% WPUntreated Control
Disease Incidence (%) 35.5-
Disease Severity (%) 27.85-
Mean AUDPC *64.64137.92
Grain Yield (t/ha) 3.93-

AUDPC (Area Under the Disease Progress Curve): A measure of disease intensity over time. A lower value indicates better disease control.

Table 2: In-vitro Mycelial Growth Inhibition of Magnaporthe oryzae

FungicideConcentration (ppm)Mean Mycelial Growth Inhibition (%)
Isoprothiolane 5% EC 500100
750100
1000100
Tricyclazole 75% WP 500100
750100
1000100

Table 3: Field Performance of Tricyclazole and Isoprothiolane Against Rice Blast

TreatmentApplication RateLeaf Blast Severity Reduction (%)Panicle Blast Severity Reduction (%)Grain Yield Increase (%)
Tricyclazole (Beam 75% WP) 100 g/200 L-79.12-
Isoprothiolane (Fuji-one 40% EC) 400 cm³/200 L-79.12-

Experimental Protocols

The data presented above is based on standard experimental methodologies for fungicide efficacy testing in rice. A generalized protocol is outlined below.

Objective: To evaluate the efficacy of fungicides against rice blast (Magnaporthe oryzae) under field conditions.

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.

  • Replications: A minimum of three replications for each treatment.

  • Plot Size: Standard plot sizes are used, with appropriate spacing between plots to minimize spray drift.

  • Treatments: Include the fungicides to be tested at their recommended dosages, a positive control (a known effective fungicide), and an untreated control.

2. Crop Management:

  • Variety: A rice variety susceptible to blast is used to ensure adequate disease pressure.

  • Cultivation: Standard agronomic practices for rice cultivation are followed, including fertilization and irrigation.

3. Inoculation (if necessary):

  • In the absence of sufficient natural infection, artificial inoculation with a spore suspension of Magnaporthe oryzae can be performed to ensure uniform disease development.

4. Fungicide Application:

  • Fungicides are typically applied as foliar sprays at specific growth stages of the rice plant, such as the tillering and booting stages, or upon the first appearance of disease symptoms.

  • The application is repeated as per the recommended spray interval for each fungicide.

5. Data Collection:

  • Disease Assessment: Disease incidence (% of infected plants or leaves) and severity (area of plant tissue affected) are recorded at regular intervals. The Standard Evaluation System (SES) for rice from the International Rice Research Institute (IRRI), using a 0-9 scale, is a common method for assessing blast severity.

  • AUDPC Calculation: The Area Under the Disease Progress Curve (AUDPC) is calculated from the sequential disease severity data to provide a quantitative measure of disease development over time.

  • Yield Data: At the end of the trial, grain yield and other relevant yield components (e.g., number of panicles, 1000-grain weight) are measured from each plot.

6. Statistical Analysis:

  • The collected data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the differences between treatments.

Signaling Pathways and Modes of Action

The efficacy of a fungicide is determined by its ability to interfere with the life cycle of the pathogen. Tiadinil and the novel fungicides discussed here have distinct modes of action, which are visualized in the following diagrams.

Tiadinil: Inducing Systemic Acquired Resistance (SAR)

Tiadinil is not a conventional fungicide that directly targets the pathogen. Instead, it acts as a plant defense activator, inducing Systemic Acquired Resistance (SAR). This involves the activation of the plant's own defense mechanisms, primarily through the salicylic acid signaling pathway.

Tiadinil_SAR_Pathway cluster_plant_cell Plant Cell Tiadinil Tiadinil Application SA_biosynthesis Salicylic Acid (SA) Biosynthesis Tiadinil->SA_biosynthesis Induces SA Salicylic Acid Accumulation SA_biosynthesis->SA NPR1_inactive NPR1 (inactive) (in cytoplasm) SA->NPR1_inactive Triggers conformational change NPR1_active NPR1 (active) (moves to nucleus) NPR1_inactive->NPR1_active PR_genes Pathogenesis-Related (PR) Gene Expression NPR1_active->PR_genes Activates in nucleus Defense_proteins Defense Proteins (e.g., PR-1, PR-2, PR-5) PR_genes->Defense_proteins Resistance Systemic Acquired Resistance (SAR) Defense_proteins->Resistance

Caption: Tiadinil induces SAR via the salicylic acid pathway.

Tricyclazole: Inhibition of Melanin Biosynthesis

Tricyclazole is a melanin biosynthesis inhibitor. Melanin is essential for the structural integrity of the appressoria of Magnaporthe oryzae, which are specialized structures required for penetrating the host plant's cuticle. By inhibiting melanin production, Tricyclazole prevents the fungus from successfully infecting the plant.

Tricyclazole_Melanin_Inhibition cluster_fungal_cell Fungal Cell (Magnaporthe oryzae) Pentaketide_pathway Pentaketide Pathway THN 1,3,6,8-Tetrahydroxynaphthalene Pentaketide_pathway->THN Scytalone Scytalone THN->Scytalone THR Vermelone Vermelone Scytalone->Vermelone DHN 1,8-Dihydroxynaphthalene Vermelone->DHN Melanin Melanin DHN->Melanin Appressorium Functional Appressorium Melanin->Appressorium Provides structural rigidity Infection Host Plant Infection Appressorium->Infection Tricyclazole Tricyclazole THR Tetrahydroxynaphthalene Reductase (THR) Tricyclazole->THR Inhibits

Caption: Tricyclazole inhibits melanin biosynthesis in fungi.

Isoprothiolane: Inhibition of Phospholipid Biosynthesis

Isoprothiolane acts by inhibiting the biosynthesis of phospholipids, which are essential components of fungal cell membranes. This disruption of membrane integrity and function ultimately leads to the death of the fungal cell.

Safety Operating Guide

Proper Disposal Procedures for Tiadilon (Tiadinil)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe and compliant disposal of Tiadilon, also known as Tiadinil. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.

  • Clothing: A lab coat or other protective clothing should be worn.

Disposal of Unused this compound

Unused this compound is considered a hazardous waste and must be disposed of accordingly. Do not dispose of this compound in the regular trash or down the drain.

Step-by-Step Disposal Procedure:

  • Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations for any specific requirements.

  • Package for Disposal:

    • Ensure the waste this compound is in a clearly labeled, sealed, and non-reactive container.

    • The label should include the chemical name ("this compound" or "Tiadinil"), CAS number (223580-51-6), and any relevant hazard symbols.

  • Arrange for Professional Disposal:

    • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

    • This compound should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal to remove any residual chemical.

Container Decontamination Procedure:

  • Triple Rinse:

    • Rinse the container thoroughly with a suitable solvent (e.g., water or as recommended by your EHS department) at least three times.

    • Collect the rinsate (the liquid from rinsing) as hazardous waste and dispose of it with the unused this compound.

  • Render Unusable: After triple rinsing, puncture the container to prevent reuse.[1]

  • Final Disposal: The decontaminated and punctured container can then be disposed of in accordance with local regulations, which may include recycling or disposal in a sanitary landfill.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

start Start: this compound Disposal is_unused Unused this compound? start->is_unused package_waste Package and Label as Hazardous Waste is_unused->package_waste Yes is_container Empty this compound Container? is_unused->is_container No contact_vendor Contact Licensed Waste Disposal Vendor package_waste->contact_vendor incineration Controlled Incineration or Chemical Destruction contact_vendor->incineration end End incineration->end triple_rinse Triple Rinse Container is_container->triple_rinse Yes is_container->end No collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_container Puncture Container triple_rinse->puncture_container collect_rinsate->package_waste dispose_container Dispose of Container per Local Regulations puncture_container->dispose_container dispose_container->end

Caption: Logical workflow for the disposal of this compound and its containers.

Quantitative Data and Experimental Protocols

No quantitative data or specific experimental protocols regarding the disposal of this compound were identified in the available safety data sheets or regulatory guidelines. The disposal procedures provided are based on standard best practices for hazardous chemical waste management. Always refer to the specific Safety Data Sheet (SDS) for the product and consult with your institution's safety officer for detailed guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.